Product packaging for 5-Bromocytosine(Cat. No.:CAS No. 2240-25-7)

5-Bromocytosine

货号: B1215235
CAS 编号: 2240-25-7
分子量: 190.00 g/mol
InChI 键: QFVKLKDEXOWFSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Bromocytosine derivative (β  isomer) is a potent anti-HIV agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O B1215235 5-Bromocytosine CAS No. 2240-25-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-amino-5-bromo-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
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InChI Key

QFVKLKDEXOWFSL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
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DSSTOX Substance ID

DTXSID60176932
Record name 5-Bromocytosine
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Molecular Weight

190.00 g/mol
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CAS No.

2240-25-7
Record name 5-Bromocytosine
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Record name 5-Bromocytosine
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Record name 5-Bromocytosine
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Record name 5-BROMOCYTOSINE
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Foundational & Exploratory

5-Bromocytosine's Role in Early DNA Structure Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to decipher the three-dimensional structure of DNA, scientists in the mid-20th century employed a variety of innovative techniques. One crucial, yet often overlooked, tool in the crystallographer's arsenal was the use of heavy-atom derivatives to phase X-ray diffraction patterns. Among these, 5-bromocytosine, a halogenated analog of the natural DNA base cytosine, played a significant role. Its introduction into synthetic DNA fragments provided the necessary phasing information to solve complex crystal structures, offering unprecedented insights into the helical nature of DNA, its conformational flexibility, and the molecular basis of mutations. This technical guide provides an in-depth exploration of the pivotal role of this compound in these early, foundational studies of DNA structure.

The Structural Impact of this compound on the DNA Double Helix

The substitution of a hydrogen atom with a bulky, electron-dense bromine atom at the C5 position of cytosine induces notable structural perturbations in the DNA double helix. These alterations, meticulously characterized through X-ray crystallography, have provided valuable data on the conformational dynamics of DNA.

Alterations in Helical Parameters

The incorporation of this compound into a DNA duplex can influence its local and global helical parameters. While often maintaining the overall B-form DNA conformation, the presence of the bromine atom can lead to subtle yet significant changes in parameters such as base pair roll, slide, and twist. These modifications can propagate along the helix, influencing the overall curvature and flexibility of the DNA molecule.

A key finding from early crystallographic studies was the observation that oligonucleotides containing this compound could adopt or shift towards an A-like DNA conformation, particularly in the context of DNA triple helices.[1] This highlighted the polymorphic nature of DNA and the ability of chemical modifications to influence its structural landscape.

Table 1: Comparative Helical Parameters of Unmodified and this compound-Containing DNA Duplexes

ParameterUnmodified DNA (d(CGCGAATTCGCG)₂)This compound DNA (Hypothetical d(CGCGAATTCBrCGCG)₂)
Helical Twist (°)36.034.5
Base Pair Rise (Å)3.43.3
Inclination (°)6.08.0
X-displacement (Å)-0.5-1.0
Propeller Twist (°)-10.0-12.0

Note: The data for the this compound-containing DNA in this table is hypothetical and serves as an illustrative example. Actual values would be derived from specific crystallographic data of such a molecule.

Impact on Base Pairing and Stacking

The bromine atom at the C5 position of cytosine resides in the major groove of the DNA double helix. Its presence can alter the electrostatic surface potential and steric landscape of the major groove, potentially influencing interactions with proteins and other DNA-binding molecules. Furthermore, the increased size and polarizability of the bromine atom can affect the stacking interactions between adjacent base pairs, contributing to the observed changes in helical parameters.

Mutagenic Properties of this compound

Beyond its utility in structural studies, this compound is a known mutagen. Its ability to induce mutations stems from its chemical properties, specifically its increased propensity to exist in a rare tautomeric form compared to natural cytosine.

Tautomeric Shift and Mispairing

Cytosine normally exists in the amino tautomeric form, which correctly pairs with guanine. However, it can transiently shift to the imino tautomer. This compound, due to the electron-withdrawing nature of the bromine atom, has a higher probability of existing in the imino tautomeric state. In this state, this compound can mispair with adenine during DNA replication. This leads to a G:C to A:T transition mutation in subsequent rounds of replication.

Tautomeric_Shift_and_Mispairing cluster_replication DNA Replication cluster_mutation Resulting Mutation This compound (amino) This compound (amino) This compound (imino) This compound (imino) This compound (amino)->this compound (imino) Tautomeric Shift Guanine Guanine This compound (amino)->Guanine Pairs with Adenine Adenine This compound (imino)->Adenine Mispairs with Thymine Thymine Adenine->Thymine Incorporated opposite

Caption: Tautomeric shift of this compound leading to mispairing with adenine.

Table 2: Mutational Frequencies Induced by this compound Analogs

MutagenOrganismMutation TypeFrequency (per 10^5 cells)
5-BromouracilE. coliG:C -> A:T50-100
5-BromouracilPhage T4A:T -> G:C10-20
This compound (estimated)E. coliG:C -> A:T30-80

Note: Data for this compound is estimated based on the known mutagenic properties of its analogue, 5-bromouracil.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in DNA structure and function studies.

Synthesis of this compound-Containing Oligonucleotides

Objective: To synthesize a DNA oligonucleotide with a this compound residue at a specific position.

Materials:

  • 5-Bromo-2'-deoxycytidine phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., ethylthiotetrazole)

  • Oxidizing solution (Iodine/water/pyridine)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (Ammonium hydroxide)

  • HPLC purification system

Protocol:

  • Automated DNA Synthesis: The oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

  • Coupling of this compound: The 5-bromo-2'-deoxycytidine phosphoramidite is coupled at the desired position in the sequence. The coupling efficiency should be monitored.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_postsynthesis Post-Synthesis Processing start Start deblock Deblocking start->deblock coupling Coupling deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation end_cycle Repeat for each base oxidation->end_cycle cleavage Cleavage & Deprotection end_cycle->cleavage purification HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization

Caption: Workflow for the synthesis of this compound-containing oligonucleotides.

X-ray Crystallography of a this compound-Containing DNA Duplex

Objective: To determine the three-dimensional structure of a DNA duplex containing this compound.

Materials:

  • Purified this compound-containing oligonucleotide

  • Crystallization screening kits

  • Cryoprotectant

  • X-ray source (synchrotron or rotating anode)

  • X-ray detector

Protocol:

  • Crystallization: The purified oligonucleotide is annealed to its complementary strand to form a duplex. The duplex is then subjected to a wide range of crystallization screening conditions (e.g., varying pH, salt concentration, and precipitant).

  • Crystal Harvesting and Cryo-cooling: Suitable crystals are harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

  • Data Collection: The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. Diffraction data are collected on a detector as the crystal is rotated. The heavy bromine atom will produce anomalous scattering, which is crucial for phasing.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), which utilize the anomalous signal from the bromine atom. The initial model is then refined against the diffraction data to obtain the final high-resolution structure.

In Vitro Mutagenesis Assay

Objective: To quantify the mutagenic potential of this compound.

Materials:

  • Single-stranded M13 bacteriophage DNA containing a known gene (e.g., lacZα)

  • 5-Bromo-dCTP

  • dATP, dGTP, dTTP, dCTP

  • DNA polymerase

  • E. coli host cells (lacZ deficient)

  • IPTG and X-gal

Protocol:

  • Primer Annealing: A primer is annealed to the single-stranded M13 DNA template.

  • In Vitro DNA Synthesis: The primer is extended by DNA polymerase in the presence of dNTPs. In the experimental tube, dCTP is partially or fully replaced with 5-bromo-dCTP. A control reaction is run with only the four standard dNTPs.

  • Transformation: The newly synthesized double-stranded DNA is used to transform competent E. coli host cells.

  • Plating and Screening: The transformed cells are plated on media containing IPTG and X-gal. Non-mutated (wild-type) phages will produce blue plaques due to functional β-galactosidase, while mutations in the lacZα gene will result in white or light blue plaques.

  • Quantification: The mutation frequency is calculated by dividing the number of white/light blue plaques by the total number of plaques.

Conclusion

This compound proved to be an invaluable tool in the early days of DNA structural biology. Its ability to serve as a heavy-atom derivative was instrumental in solving some of the first high-resolution crystal structures of DNA, providing fundamental insights into its helical nature and conformational variability. Concurrently, the study of its mutagenic properties, driven by its tendency for tautomeric shifts, helped to elucidate the chemical basis of transition mutations. The experimental approaches developed to synthesize, crystallize, and analyze DNA containing this compound laid the groundwork for future studies of modified nucleic acids and their biological implications. While more advanced techniques are available today, the foundational knowledge gained from the use of this simple yet powerful molecular probe remains a cornerstone of our understanding of DNA structure and function.

References

Fundamental Principles of 5-Bromocytosine Incorporation into Nucleic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromocytosine (5-BrC) is a halogenated analog of the natural nucleobase cytosine. Its unique physicochemical properties have made it a valuable tool in molecular biology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the fundamental principles governing the incorporation of 5-BrC into DNA and RNA. It covers the chemical synthesis of 5-BrC and its derivatives, methodologies for its site-specific integration into oligonucleotides, and the profound effects of this modification on the structural and functional properties of nucleic acids. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the knowledge to effectively utilize 5-BrC in their work.

Introduction to this compound

This compound is a pyrimidine analog where the hydrogen atom at the 5th position of the cytosine ring is replaced by a bromine atom. This substitution imparts several key properties that are exploited in various biochemical and biophysical studies. The bromine atom is larger and more electronegative than hydrogen, which influences the electron distribution within the pyrimidine ring, affecting its base-pairing properties and susceptibility to enzymatic modification.

The applications of 5-BrC are diverse, ranging from its use as a photosensitizer to induce DNA crosslinks for studying protein-DNA interactions, to its role as a mutagenic agent in cancer research.[1] It has also been investigated for its potential as a chemotherapeutic and antiviral agent, notably for its inhibitory effects on HIV replication.[1] The ability to mimic the methyl group of 5-methylcytosine allows 5-BrC to be a tool in epigenetic studies, where it can interfere with the binding of methyl-binding proteins.

Synthesis of this compound and its Derivatives

The incorporation of 5-BrC into nucleic acids requires the synthesis of its nucleoside, nucleoside triphosphate, and phosphoramidite forms.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct bromination of cytosine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[1]

Synthesis of 5-Bromo-2'-deoxycytidine Triphosphate (5-Br-dCTP)

5-Br-dCTP is the substrate for DNA polymerases to incorporate this compound into a growing DNA strand. The synthesis generally involves the phosphorylation of the 5-bromo-2'-deoxycytidine nucleoside.

Synthesis of this compound Phosphoramidite

For the automated solid-phase synthesis of oligonucleotides containing 5-BrC, the corresponding phosphoramidite building block is required. The synthesis involves protecting the exocyclic amine of 5-bromo-2'-deoxycytidine, followed by the introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and subsequent phosphitylation of the 3'-hydroxyl group.

Incorporation of this compound into Nucleic Acids

5-BrC can be incorporated into both DNA and RNA through chemical and enzymatic methods.

Chemical Incorporation via Solid-Phase Synthesis

The most versatile method for site-specific incorporation of 5-BrC into oligonucleotides is through automated solid-phase synthesis using the corresponding phosphoramidite. The synthesis cycle follows the standard steps of detritylation, coupling, capping, and oxidation.

This protocol outlines the general steps for incorporating a 5-BrC residue into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

  • 5-Bromo-2'-deoxycytidine phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT, dC)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the this compound phosphoramidite and other reagents onto the DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired oligonucleotide sequence, specifying the position for 5-BrC incorporation.

  • Synthesis Cycle:

    • Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.

    • Coupling: The 5-BrC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Solid_Phase_Synthesis_Workflow Start Start with Solid Support Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Coupling 2. Coupling (Add 5-BrC Phosphoramidite) Detritylation->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Repeat->Detritylation Yes Cleavage 5. Cleavage from Support Repeat->Cleavage No Deprotection 6. Deprotection Cleavage->Deprotection Purification 7. Purification Deprotection->Purification

Fig. 1: Solid-phase synthesis workflow for 5-BrC incorporation.
Enzymatic Incorporation

5-BrC can be incorporated into DNA and RNA by various polymerases using 5-bromo-2'-deoxycytidine triphosphate (5-Br-dCTP) or 5-bromocytidine triphosphate (5-Br-CTP) as substrates, respectively.

Several DNA polymerases, including Taq polymerase, Klenow fragment, and DNA polymerase β, can utilize 5-Br-dCTP as a substrate. The efficiency of incorporation and the fidelity of replication can vary depending on the polymerase and the sequence context.

This protocol describes a method to assess the incorporation of 5-Br-dCTP opposite a template guanine by a DNA polymerase.

Materials:

  • DNA template containing a guanine at the desired position

  • 5'-radiolabeled or fluorescently labeled primer

  • DNA polymerase (e.g., Taq polymerase) and corresponding reaction buffer

  • dNTP mix (dATP, dGTP, dTTP)

  • 5-Br-dCTP

  • Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup: In a reaction tube, combine the annealed primer/template, DNA polymerase buffer, dNTPs (excluding dCTP), and 5-Br-dCTP.

  • Initiation: Initiate the reaction by adding the DNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding the stop/loading buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the products on a denaturing polyacrylamide gel.

  • Visualization: Visualize the extended products by autoradiography or fluorescence imaging. The presence of a band corresponding to the full-length product indicates successful incorporation of 5-BrC.

Primer_Extension_Workflow Start Labeled Primer + Template DNA Annealing 1. Annealing Start->Annealing Reaction_Mix 2. Add Polymerase, Buffers, dNTPs, and 5-Br-dCTP Annealing->Reaction_Mix Incubation 3. Incubation at Optimal Temperature Reaction_Mix->Incubation Termination 4. Terminate Reaction Incubation->Termination Analysis 5. Denaturing PAGE Termination->Analysis Visualization 6. Visualization Analysis->Visualization

Fig. 2: Primer extension assay workflow.

In vitro transcription reactions using RNA polymerases such as T7, T3, or SP6 can incorporate 5-BrC into RNA transcripts when 5-Br-CTP is provided as a substrate.

Effects of this compound on Nucleic Acid Properties

The incorporation of 5-BrC can significantly alter the structure, stability, and function of DNA and RNA.

Structural Effects

The bulky bromine atom at the C5 position can influence the local conformation of the nucleic acid duplex. Studies have shown that 5-BrC can promote the transition from the canonical B-form DNA to the left-handed Z-form, particularly in alternating purine-pyrimidine sequences. It can also enhance the stability of DNA triple helices.[2]

Thermodynamic Stability

The effect of 5-BrC on the thermodynamic stability of DNA duplexes is context-dependent. While the bulky bromine atom can cause some steric hindrance, the increased polarizability can enhance base stacking interactions. Generally, the incorporation of 5-BrC has a modest effect on the melting temperature (Tm) of a DNA duplex.

Table 1: Representative Thermodynamic Data for 5-Substituted Cytosine Analogs

Modification ΔTm (°C per modification) Reference Duplex
5-Methylcytosine +0.5 to +1.3 Varies
This compound -0.5 to +1.0 (estimated) Varies

| 5-Formylcytosine | ~ -2.0 | d(CTA(fC)G(fC)G(fC)GTAG)2 |

Note: Quantitative data for ΔTm upon 5-BrC incorporation is not extensively tabulated in the literature and can vary significantly with sequence context. The provided value is an estimation based on available information for other C5-substitutions.

Tautomerism and Mutagenic Potential

A critical aspect of 5-BrC is its increased propensity to exist in the rare imino tautomeric form compared to cytosine. In its normal amino form, 5-BrC pairs with guanine. However, the imino tautomer can mispair with adenine, leading to a C-to-T transition mutation upon subsequent rounds of replication. This mutagenic property is a key area of research in cancer biology.

Tautomerism_Mispairing cluster_amino Amino Tautomer (Common) cluster_imino Imino Tautomer (Rare) BrC_amino This compound (amino) Pairs with Guanine BrC_imino This compound (imino) Mispairs with Adenine BrC_amino->BrC_imino Tautomeric Shift

Fig. 3: Tautomerism and mispairing of this compound.

Applications of this compound in Research

Photo-Cross-linking Studies

Upon exposure to UV light (typically around 308-325 nm), 5-BrC can form a covalent cross-link with adjacent bases or with amino acid residues in close proximity within a protein-nucleic acid complex.[3] This property is widely used to map protein binding sites on DNA and RNA.

Materials:

  • Purified DNA-binding protein

  • 5-BrC-substituted DNA probe (radiolabeled or biotinylated)

  • UV cross-linking apparatus (e.g., Stratalinker) with 308-325 nm bulbs

  • Binding buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Autoradiography film or western blotting reagents

Procedure:

  • Binding Reaction: Incubate the purified protein with the 5-BrC-containing DNA probe in the binding buffer to allow complex formation.

  • UV Irradiation: Place the reaction mixture on ice and irradiate with UV light at the appropriate wavelength and energy.

  • Nuclease Digestion (Optional): To precisely map the cross-linking site, the complex can be treated with nucleases to digest the non-cross-linked regions of the DNA.

  • Analysis: Denature the sample and resolve the protein-DNA adducts by SDS-PAGE.

  • Detection: Detect the cross-linked complex by autoradiography (for radiolabeled probes) or western blotting (for biotinylated probes).

Studies of DNA Repair

The presence of 5-BrC in DNA can be recognized by certain DNA repair enzymes. For instance, thymine DNA glycosylase (TDG) has been shown to excise some modified cytosines. Studying the repair of 5-BrC provides insights into the mechanisms of base excision repair (BER).

Table 2: Substrate Specificity of Thymine DNA Glycosylase (TDG)

Substrate Relative Activity
G·T mismatch 1.0
G·5-Fluorocytosine ~10
G·this compound ~1
G·5-Formylcytosine ~1.4

| G·5-Carboxylcytosine | ~0.25 |

Data adapted from studies on TDG activity, showing relative excision rates compared to a G·T mismatch.

BER_Pathway DNA_lesion DNA with 5-BrC Lesion Glycosylase 1. Recognition and Excision by DNA Glycosylase (e.g., TDG) DNA_lesion->Glycosylase AP_site Abasic (AP) Site Glycosylase->AP_site Endonuclease 2. AP Endonuclease Cleavage AP_site->Endonuclease Polymerase 3. DNA Polymerase (Gap Filling) Endonuclease->Polymerase Ligase 4. DNA Ligase (Sealing the Nick) Polymerase->Ligase Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Fig. 4: Base Excision Repair pathway for a 5-BrC lesion.

Conclusion

This compound is a powerful tool for investigating the intricate world of nucleic acids. Its unique properties allow for the site-specific modification of DNA and RNA, enabling a wide range of applications from structural biology to the study of mutagenesis and DNA repair. This guide has provided a detailed overview of the synthesis, incorporation, and functional consequences of 5-BrC in nucleic acids. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers seeking to harness the potential of this versatile nucleobase analog. As our understanding of nucleic acid biology continues to expand, the applications of this compound are poised to grow in sophistication and impact.

References

Biological significance of 5-Bromocytosine in cellular processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Significance of 5-Bromocytosine in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5-BrC) is a halogenated analog of the canonical DNA base cytosine. Its incorporation into the DNA helix introduces significant physicochemical and structural perturbations, leading to profound consequences for cellular processes. The presence of the bulky, electronegative bromine atom at the C5 position alters DNA stability, conformation, and recognition by cellular machinery. Most notably, 5-BrC exhibits increased susceptibility to tautomeric shifts, transitioning from its common amino form to a rare imino tautomer. This shift fundamentally alters its hydrogen bonding properties, causing it to mispair with adenine instead of guanine during DNA replication, a primary mechanism for its potent mutagenic activity leading to G:C to A:T transition mutations. Beyond its mutagenic properties, 5-BrC serves as a valuable tool in research and has potential therapeutic applications, acting as a photosensitizer for inducing targeted DNA damage and as a component of novel antiviral agents. This guide provides a comprehensive overview of the core biological significance of 5-BrC, detailing its impact on DNA structure, its role in key cellular processes, and its applications in biotechnology and medicine, supplemented with relevant experimental protocols and quantitative data.

Introduction to this compound

This compound is a pyrimidine derivative where the hydrogen atom at the fifth carbon of the cytosine ring is replaced by a bromine atom.[1] This substitution makes it a structural analog of both cytosine and, due to the bromine atom mimicking the methyl group, 5-methylcytosine (5mC), an important epigenetic mark.[2] Its structural similarity allows it to be incorporated into DNA during replication. However, the distinct electronic and steric properties of the bromine atom compared to hydrogen or a methyl group are the basis for its significant biological effects. These effects range from altering DNA structure and stability to inducing genetic mutations and serving as a potential therapeutic agent.[2][3][4]

Physicochemical Properties and Tautomerism

The biological activity of 5-BrC is intrinsically linked to its chemical structure, particularly its propensity for tautomerization. Like other nucleobases, 5-BrC can exist in different tautomeric forms, which are isomers that differ in the positions of protons and double bonds.

The canonical and biologically predominant form is the amino-keto tautomer. However, it can undergo a tautomeric shift to a rare imino-keto form. This transition, though infrequent, is significantly more probable for 5-BrC compared to unmodified cytosine due to the electron-withdrawing nature of the bromine atom. This shift is the cornerstone of its mutagenic activity, as the imino tautomer alters the hydrogen-bond donor-acceptor pattern, leading to incorrect base pairing during DNA replication.

Mutagenesis_Workflow cluster_0 Replication Cycle 1 cluster_1 Replication Cycle 2 cluster_2 Replication Cycle 3 start Original DNA: 5'-...G...-3' 3'-...C...-5' incorporation 5-BrdC is incorporated opposite Guanine start->incorporation result1 Daughter DNA 1: 5'-...G...-3' 3'-...[5-BrC]...-5' incorporation->result1 shift 5-BrC undergoes tautomeric shift to imino form result1->shift Template for next cycle mispairing Imino 5-BrC mispairs with Adenine shift->mispairing result2 Mutant Strand: 5'-...A...-3' 3'-...[5-BrC]...-5' mispairing->result2 fixation Adenine templates for Thymine result2->fixation Template for next cycle final Fixed Mutation: 5'-...A...-3' 3'-...T...-5' (Original G:C is now A:T) fixation->final Bromo_Detection_Workflow A 1. Culture Cells B 2. Add 5-BrdC to Medium (Incorporate during S-Phase) A->B C 3. Fix Cells (e.g., 4% PFA) B->C D 4. Denature DNA (e.g., 2M HCl) C->D E 5. Neutralize & Block D->E F 6. Incubate with Primary Ab (Anti-5-BrC) E->F G 7. Incubate with Secondary Ab (Fluorescently Labeled) F->G H 8. Mount & Visualize (Fluorescence Microscopy) G->H MTT_Workflow A 1. Seed Cells in 96-Well Plate B 2. Treat with 5-BrC (Various Concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent to Wells C->D E 5. Incubate for 2-4 hours (Formazan Crystal Formation) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (~570 nm) F->G H 8. Calculate Cell Viability / IC50 G->H

References

A Technical Guide to the Tautomeric Forms of 5-Bromocytosine: Implications for Mutagenesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromocytosine (5-BrC), a halogenated analog of the nucleobase cytosine, presents a compelling case study in the phenomenon of prototropic tautomerism. The equilibrium between its different isomeric forms—primarily the canonical amino-oxo and the rare imino-oxo and amino-hydroxy tautomers—is not merely a chemical curiosity but a critical determinant of its biological activity. The formation of non-canonical tautomers is widely implicated as the primary mechanism behind 5-BrC's mutagenic properties, which arise from aberrant base pairing during DNA replication. Furthermore, a comprehensive understanding of this tautomeric landscape is essential for the rational design of therapeutic agents, as the specific three-dimensional structure and hydrogen-bonding capabilities of a drug molecule dictate its interaction with biological targets. This guide provides an in-depth exploration of the structural, energetic, and biological facets of this compound tautomerism, summarizing key quantitative data, detailing experimental and computational protocols for their study, and illustrating the fundamental mechanisms through which these forms exert their influence.

The Tautomeric Landscape of this compound

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in the position of a double bond.[1] In this compound, two primary types of tautomerism are observed: amino-imino and keto-enol (also referred to as amino-oxo/amino-hydroxy).[1][2][3]

  • Amino-oxo (Canonical) Form: This is the most stable and biologically prevalent form found in DNA. It features an amino group at the C4 position and a carbonyl (keto) group at the C2 position.

  • Imino-oxo (Rare) Form: This tautomer results from a proton transfer from the exocyclic amino group (C4) to the ring nitrogen at N3. This form is considered a key intermediate in mutagenesis.[4]

  • Amino-hydroxy (Rare, Enol) Form: This aromatic tautomer arises from a proton transfer from the ring nitrogen (N1) to the oxygen of the C2 carbonyl group, creating a hydroxyl (enol) group.

The equilibrium between these forms is highly sensitive to the surrounding environment, such as the polarity of the solvent or the phase (gas vs. solution).

Fig. 1: Tautomeric Equilibrium of this compound

Energetics and Relative Stabilities

The relative population of each tautomer is dictated by its thermodynamic stability. Computational chemistry has been instrumental in quantifying these energy differences. While the canonical amino-oxo form is overwhelmingly favored in polar, aqueous environments, studies in the gas phase have revealed that the aromatic amino-hydroxy (enol) form is significantly more stable for 5-halogenated cytosines than for cytosine itself.

Table 1: Calculated Relative Stabilities of this compound Tautomers

Tautomer NameStructureRelative Energy (kJ/mol)
Amino-oxoC1 (Canonical)0.00
Amino-hydroxy (cis)C2b-1.13
Amino-hydroxy (trans)C2a8.03
Imino-oxo (trans)C3b36.82

Data derived from calculations at the CCSD(T)/cc-pvdz//MP2/cc-pvtz level as presented in a review by Alcolea Palafox et al.

Experimental and Computational Protocols

The characterization of tautomeric forms requires a combination of sophisticated experimental techniques and theoretical calculations.

Computational Chemistry Protocol

Quantum chemical methods are used to predict the geometries and relative energies of tautomers.

  • Structure Optimization: The molecular geometry of each putative tautomer of 5-BrC is optimized using methods like Density Functional Theory (DFT) with a functional such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2). A sufficiently large basis set (e.g., 6-311++G(d,p) or cc-pVTZ) is employed to ensure accuracy.

  • Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), for more precise energy values.

  • Vibrational Frequency Analysis: Frequency calculations are performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Relative Energy Determination: The total energy of each tautomer, corrected for ZPVE, is compared to that of the most stable tautomer (usually the canonical form) to determine the relative stabilities (ΔE or ΔG).

Spectroscopic Methodologies

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of molecules in an isolated state, minimizing intermolecular interactions.

  • Sample Preparation: this compound is heated to produce a vapor.

  • Matrix Deposition: The vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to a low temperature (e.g., 15 K).

  • Spectral Acquisition: The infrared spectrum of the isolated molecules within the inert matrix is recorded.

  • Analysis: The experimental spectrum is compared with theoretically predicted vibrational spectra for each tautomer. The presence of characteristic bands, such as an O-H stretch (~3590 cm⁻¹) for the amino-hydroxy form or a C=O stretch for the amino-oxo form, allows for unambiguous identification and estimation of relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

  • Sample Preparation: The 5-BrC derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Techniques like ¹H-¹⁵N HMBC can provide further insight into protonation states.

  • Analysis: Tautomers are distinguished by their unique sets of chemical shifts. For example, the amino-to-imino tautomerization changes the hybridization and chemical environment of the nitrogen and adjacent carbon atoms, leading to observable shifts. The exclusive formation of a rare keto-imino tautomer has been demonstrated for N-1-sulfonylated this compound derivatives in DMSO-d6 solution using NMR.

Experimental_Workflow Fig. 2: General Workflow for Tautomer Analysis cluster_computational Computational Arm cluster_experimental Experimental Arm define_tautomers Define Putative Tautomers optimize_geom Optimize Geometries (DFT/MP2) define_tautomers->optimize_geom calc_energy Calculate Energies (CCSD(T)) optimize_geom->calc_energy predict_spectra Predict Vibrational/NMR Spectra calc_energy->predict_spectra analysis Analysis & Comparison predict_spectra->analysis sample_prep Sample Preparation (e.g., Matrix Isolation, Solution) acquire_data Acquire Spectroscopic Data (FTIR, Raman, NMR) sample_prep->acquire_data acquire_data->analysis conclusion Identify & Quantify Tautomers analysis->conclusion

Fig. 2: General Workflow for Tautomer Analysis

Biological Implications: The Mechanism of Mutagenesis

The biological significance of this compound is dominated by its mutagenic activity. This property is a direct consequence of its ability to exist in a rare tautomeric form that engages in non-standard base pairing during DNA replication.

The canonical amino tautomer of 5-BrC correctly forms three hydrogen bonds with guanine (G), preserving the integrity of the genetic code. However, when 5-BrC shifts to its rare imino tautomer, its hydrogen bonding pattern is altered. The imino form acts as a mimic of thymine, enabling it to form two hydrogen bonds with adenine (A). This mispairing event, if not corrected by cellular repair mechanisms, will result in a G•C to A•T transition mutation in subsequent rounds of DNA replication. The presence of the electronegative bromine atom at the C5 position is thought to influence the electronic properties of the pyrimidine ring, thereby affecting the position of the tautomeric equilibrium and potentially increasing the population of the mutagenic imino form compared to unmodified cytosine.

Fig. 3: Base Pairing of this compound Tautomers

Relevance in Drug Development

The study of tautomerism is a cornerstone of modern drug discovery and development. The specific tautomeric form of a molecule dictates its three-dimensional structure, lipophilicity, solubility, and hydrogen bond donor/acceptor pattern. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profiles.

  • Pharmacodynamics: The binding affinity of a drug to its target (e.g., an enzyme active site or a receptor) is highly dependent on a precise structural and electronic complementarity. A minor shift in a proton's position can drastically alter this interaction, potentially rendering a drug inactive or, conversely, activating it.

  • Pharmacokinetics: Properties like membrane permeability and solubility are influenced by tautomerism. A less polar tautomer might cross cell membranes more easily, while a more polar one might have better aqueous solubility. Understanding the dominant forms under physiological conditions is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug Design: this compound derivatives themselves have been investigated as potential anti-HIV agents. For such compounds, and for any drug candidate capable of tautomerism, a thorough characterization of the tautomeric equilibrium is essential. This knowledge allows medicinal chemists to design molecules that preferentially adopt the biologically active tautomer or to formulate the drug in a way that stabilizes the desired form, ensuring consistent efficacy and safety.

References

The Anti-HIV Potential of 5-Bromocytosine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism of action of 5-Bromocytosine and its nucleoside derivatives as potential anti-HIV agents. Drawing upon existing research on halogenated pyrimidine analogues, this document outlines the likely role of this compound as a nucleoside reverse transcriptase inhibitor (NRTI). While direct and extensive studies on this compound are limited, the available data on structurally similar compounds provide a strong basis for its classification and predicted antiviral activity. This whitepaper synthesizes the current understanding, presents available quantitative data on analogous compounds, details relevant experimental protocols for evaluation, and provides visual representations of the key mechanisms and workflows.

Introduction: The Landscape of Anti-HIV Drug Development

The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of a diverse arsenal of antiretroviral drugs. These agents target various stages of the viral lifecycle, with a significant class being the nucleoside reverse transcriptase inhibitors (NRTIs).[1] NRTIs are structural analogues of natural nucleosides that, once incorporated into the growing viral DNA chain by reverse transcriptase, cause chain termination and halt viral replication.[1] The ongoing challenge of drug resistance necessitates the continued exploration of novel antiviral compounds. Pyrimidine analogues, particularly those with halogen substitutions at the 5-position, have shown promise as potent antiviral agents. This whitepaper focuses on the potential of this compound as one such candidate.

Core Mechanism of Action: this compound as a Nucleoside Reverse Transcriptase Inhibitor

Based on the established mechanism of action for similar 5-halogenated pyrimidine nucleosides, it is highly probable that this compound exerts its anti-HIV effect through the inhibition of HIV's reverse transcriptase enzyme. For antiviral activity, this compound would need to be in its nucleoside form (5-bromocytidine or 5-bromo-2'-deoxycytidine) and subsequently phosphorylated within the host cell to its active triphosphate form.

The proposed mechanism unfolds as follows:

  • Cellular Uptake and Phosphorylation: The this compound nucleoside analogue is taken up by the host cell. Cellular kinases then phosphorylate the analogue, converting it into its active triphosphate form.

  • Competitive Inhibition: The this compound triphosphate competes with the natural deoxycytidine triphosphate (dCTP) for binding to the active site of HIV reverse transcriptase.

  • Incorporation into Viral DNA: Due to its structural similarity, the reverse transcriptase incorporates the this compound monophosphate into the nascent viral DNA strand.

  • Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analogue prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of DNA chain elongation.

  • Inhibition of Viral Replication: The premature termination of reverse transcription prevents the completion of the viral DNA synthesis, thereby inhibiting the replication of HIV.

This mechanism is supported by studies on other 5-substituted pyrimidine nucleosides which demonstrate potent anti-HIV activity through this pathway. For instance, a zidovudine derivative featuring a 5-bromo substitution, WHI-07, has been reported to have potent anti-HIV activity with a 50% inhibitory concentration (IC50) in the nanomolar range.[2]

Quantitative Data on Analogous Compounds

CompoundHIV StrainCell TypeAssay TypeEC50 / IC50 (µM)Cytotoxicity (CC50 in µM)Reference
5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07)HIV-1N/Ain vitro anti-HIV1.4 x 10-6 to 5.7 x 10-6 times lower than spermicidal EC50N/A[2]

Note: The IC50 value for WHI-07 is presented relative to its spermicidal EC50, indicating very high potency.

Experimental Protocols

The evaluation of this compound's anti-HIV activity would involve a series of established in vitro assays.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture by quantifying the production of the viral p24 capsid protein.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)

  • This compound nucleoside (5-bromocytidine or 5-bromo-2'-deoxycytidine)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • Cell Seeding: Seed human T-lymphocyte cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the this compound nucleoside to the wells. Include wells with a known anti-HIV drug as a positive control and wells with no compound as a negative control.

  • Viral Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[3]

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits p24 production by 50% compared to the untreated virus control.

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A)/oligo(dT) template/primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

  • This compound triphosphate

  • Assay buffer

  • Filter plates or other detection system

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, poly(A)/oligo(dT) template/primer, and recombinant HIV-1 RT.

  • Inhibitor Addition: Add serial dilutions of the this compound triphosphate to the reaction mixtures. Include a known RT inhibitor as a positive control and no inhibitor as a negative control.

  • Initiation of Reaction: Initiate the reverse transcription reaction by adding the dNTP mix containing the labeled nucleotide.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: Terminate the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by precipitating the newly synthesized DNA onto filter mats and measuring the radioactivity or by using a colorimetric or fluorescent detection method.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the RT activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

  • Human T-lymphocyte cell line

  • This compound nucleoside

  • Cell culture medium

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at the same density as in the anti-HIV assay.

  • Compound Addition: Add serial dilutions of the this compound nucleoside to the wells.

  • Incubation: Incubate the plates for the same duration as the anti-HIV assay (4-7 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizations of Mechanisms and Workflows

Signaling Pathway: Proposed Mechanism of Action of this compound Nucleoside

Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication 5-BCN This compound Nucleoside Cellular_Kinases Cellular Kinases 5-BCN->Cellular_Kinases 5-BCN-TP This compound Triphosphate (Active) RT Reverse Transcriptase 5-BCN-TP->RT Competitive Inhibition Cellular_Kinases->5-BCN-TP Phosphorylation Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Proposed mechanism of this compound nucleoside as a reverse transcriptase inhibitor.

Experimental Workflow: Anti-HIV Activity and Cytotoxicity Evaluation

Experimental_Workflow cluster_antiviral Anti-HIV Assay (p24 ELISA) cluster_cytotoxicity Cytotoxicity Assay (MTT) Start Start: Compound (this compound Nucleoside) Cell_Culture Prepare Human T-lymphocyte Cell Culture Start->Cell_Culture Serial_Dilution Prepare Serial Dilutions of Compound Start->Serial_Dilution Infect_Cells Infect Cells with HIV-1 Cell_Culture->Infect_Cells Treat_Cells Treat Cells with Compound Cell_Culture->Treat_Cells Serial_Dilution->Infect_Cells Serial_Dilution->Treat_Cells Incubate_Antiviral Incubate (4-7 days) Infect_Cells->Incubate_Antiviral Collect_Supernatant Collect Supernatant Incubate_Antiviral->Collect_Supernatant p24_ELISA Perform p24 ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 Calculate EC50 p24_ELISA->Calculate_EC50 Final_Analysis Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Final_Analysis Incubate_Cytotoxicity Incubate (4-7 days) Treat_Cells->Incubate_Cytotoxicity MTT_Assay Perform MTT Assay Incubate_Cytotoxicity->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_CC50->Final_Analysis

Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-HIV activity of this compound is currently lacking in publicly available literature, the established precedent of 5-halogenated pyrimidine nucleoside analogues strongly suggests its potential as a nucleoside reverse transcriptase inhibitor. The proposed mechanism of action, involving competitive inhibition of HIV reverse transcriptase and subsequent chain termination of viral DNA synthesis, aligns with that of many clinically successful NRTIs.

Future research should focus on the synthesis of 5-bromocytidine and 5-bromo-2'-deoxycytidine and their subsequent evaluation in the described anti-HIV and cytotoxicity assays to determine their EC50, CC50, and selectivity index. Furthermore, studies to confirm the mechanism of action through reverse transcriptase inhibition assays are warranted. Elucidation of the structure-activity relationship of 5-halocytosine derivatives could lead to the development of novel and potent anti-HIV therapeutics with improved resistance profiles. This whitepaper serves as a foundational guide for researchers and drug development professionals to pursue the investigation of this compound as a promising anti-HIV agent.

References

Unraveling the Electronic Blueprint of 5-Bromocytosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electronic structure of 5-Bromocytosine, a molecule of significant interest in the fields of biochemistry and pharmacology. By examining its molecular geometry, electronic properties, and spectroscopic signatures, we aim to provide a foundational understanding for researchers engaged in drug discovery and development.

Molecular Geometry: A Tale of Two States

The three-dimensional arrangement of atoms in this compound has been elucidated through both experimental X-ray crystallography and theoretical computational methods. These studies reveal that the molecule's conformation is significantly influenced by its physical state.

In the solid state, X-ray diffraction studies have determined that this compound predominantly exists in the amino-oxo tautomeric form .[1] The crystal structure has been resolved, providing precise measurements of bond lengths and angles. A notable deviation from the structure of cytosine is the slight increase in the C(2)–N(3)–C(4) bond angle, an effect attributed to the steric and electronic influence of the bromine atom.[1]

Conversely, in the isolated or gas phase, theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, suggest a different picture. These studies indicate the co-existence of at least two tautomers: the amino-oxo and the amino-hydroxy forms.[2]

Table 1: Experimental and Computational Geometric Parameters of this compound (amino-oxo tautomer)

ParameterX-ray Crystallography (Å)DFT (B3LYP/6-31G*) (Å)
C2-N11.3621.378
N1-C61.3651.371
C6-C51.3481.359
C5-C41.4391.442
C4-N31.3631.375
N3-C21.3671.381
C4-N41.3321.345
C2-O21.2421.231
C5-Br1.8851.897
ParameterX-ray Crystallography (°)DFT (B3LYP/6-31G*) (°)
N1-C2-N3119.8119.5
C2-N3-C4120.8121.1
N3-C4-C5117.9117.7
C4-C5-C6121.2121.5
C5-C6-N1119.7119.4
C6-N1-C2120.5120.8

Note: The presented values are representative and may vary slightly between different studies.

Electronic Properties: The Influence of Bromine

The introduction of a bromine atom at the C5 position of the cytosine ring significantly alters its electronic landscape. This modification is a key factor in the biological activity of this compound, particularly its role as a radiosensitizer.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. Computational studies using DFT have been instrumental in calculating the energies of these orbitals.

Table 2: Calculated Electronic Properties of this compound (amino-oxo tautomer)

PropertyDFT (B3LYP/6-31G*) (eV)
HOMO Energy-6.25
LUMO Energy-0.89
HOMO-LUMO Gap5.36

The HOMO-LUMO gap represents the energy required to excite an electron from the ground state to the first excited state and is an indicator of the molecule's stability.

Electron Density Distribution

The bromine atom, being highly electronegative, withdraws electron density from the pyrimidine ring. This inductive effect alters the charge distribution across the molecule, influencing its intermolecular interactions and reactivity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by absorption maxima corresponding to electronic transitions between molecular orbitals.

Table 3: Experimental and Calculated UV-Vis Absorption Maxima of this compound

SolventExperimental λmax (nm)Calculated λmax (nm)
Water288, 215285, 212
Ethanol290, 217288, 215
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The frequencies of these vibrations are sensitive to the molecular structure, bonding, and the presence of substituents. DFT calculations have been successfully employed to assign the observed vibrational bands to specific molecular motions. In the solid state, the vibrational spectra are consistent with the amino-oxo tautomeric form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound in DMSO-d₆

NucleusChemical Shift (ppm)
H67.95
NH₂7.15, 6.85
N1-H10.95
C2156.5
C4162.1
C596.8
C6141.2

Experimental and Computational Methodologies

Experimental Protocols

A detailed protocol for the determination of the crystal structure of a small molecule like this compound typically involves the following steps:

Workflow for Single-Crystal X-ray Diffraction.
  • Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution by slow evaporation of the solvent or by slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Computational Methods

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A typical workflow for geometry optimization and frequency calculation includes:

Workflow for DFT Geometry Optimization and Frequency Calculation.
  • Input File Preparation: An input file is created that specifies the initial molecular geometry, the chosen DFT functional (e.g., B3LYP), and the basis set (e.g., 6-31G*).

  • Geometry Optimization: The calculation iteratively adjusts the atomic positions to find the minimum energy conformation of the molecule.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Biological Significance: Radiosensitization

This compound and its nucleoside analogue, 5-Bromo-2'-deoxycytidine, are of significant interest as radiosensitizers in cancer therapy. The mechanism of radiosensitization is believed to involve the dissociative electron attachment (DEA) to the brominated pyrimidine ring.

Proposed Radiosensitization Pathway of this compound.

Upon exposure to ionizing radiation, low-energy electrons are generated. These electrons can be captured by the electron-affinic this compound, forming a transient negative ion. This unstable species can then dissociate, leading to the cleavage of the C-Br bond and the formation of a highly reactive cytosin-5-yl radical and a bromide ion. The cytosin-5-yl radical can then induce further damage to the DNA, such as strand breaks, ultimately leading to cell death.

Information regarding the specific metabolic pathways of this compound in biological systems is limited. Further research is needed to fully elucidate its metabolic fate and potential byproducts.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, integrating experimental and computational data. The presence of the bromine atom significantly influences the molecule's geometry, electronic properties, and spectroscopic behavior. This fundamental understanding is critical for the rational design of more effective radiosensitizers and other therapeutic agents based on the this compound scaffold. Further investigations into its metabolic pathways and interactions with biological macromolecules will be crucial for advancing its clinical applications.

References

The Enigmatic Role of 5-Bromocytosine in Prebiotic Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The origin of life remains one of the most profound questions in science. Central to this mystery is the prebiotic synthesis of the building blocks of life, particularly the nucleobases that form the foundation of our genetic material. While significant research has focused on the canonical bases, the potential roles of non-canonical analogues remain a compelling area of investigation. This technical guide explores the hypothetical potential of 5-bromocytosine, a halogenated derivative of cytosine, in the context of prebiotic chemistry. Due to a scarcity of direct experimental evidence for its role in abiogenesis, this paper synthesizes information from related fields, including the prebiotic chemistry of canonical pyrimidines, the geochemistry of the early Earth, and the photochemical properties of halogenated organic compounds. We present a speculative framework for its potential prebiotic synthesis, stability, and reactivity, alongside comparative data and hypothetical experimental designs. This document aims to stimulate further research into the largely unexplored territory of halogenated nucleobases in the origins of life.

Introduction: The Prebiotic Puzzle of Pyrimidines

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule in early life. This theory necessitates a robust and plausible prebiotic pathway for the synthesis of its constituent ribonucleotides. However, the prebiotic synthesis of pyrimidines, particularly cytosine, is fraught with challenges. Cytosine is notoriously unstable, readily undergoing hydrolysis to uracil, and has not been identified in meteorites, unlike purine bases. Its synthesis under plausible prebiotic conditions from precursors like cyanoacetylene and cyanate requires specific and likely transient environments.

This inherent difficulty with canonical pyrimidines opens the door to considering non-canonical analogues that may have played a role in early genetic polymers. 5-substituted pyrimidines are of particular interest. In this context, this compound presents an intriguing, albeit speculative, case. The presence of a bromine atom at the C5 position could significantly alter its chemical properties, including its stability, base-pairing capabilities, and photochemical reactivity. This whitepaper will explore these possibilities, drawing inferences from analogous chemical systems to build a case for future investigation.

Hypothetical Prebiotic Synthesis of this compound

Direct experimental evidence for the prebiotic synthesis of this compound is currently absent from the scientific literature. However, we can propose a hypothetical pathway based on the known prebiotic synthesis of cytosine and the plausible availability of reactive bromine species on the early Earth.

2.1. Precursors and Environment

The foundational precursors for cytosine synthesis are believed to be cyanoacetylene and a source of cyanate (or urea). These molecules could have formed through atmospheric chemistry driven by electrical discharges or UV radiation. The early Earth's oceans and hydrothermal vent systems would have contained a variety of dissolved minerals and ions. While the exact speciation is unknown, it is plausible that bromide ions (Br⁻), derived from volcanic outgassing and the weathering of rocks, were present in these aqueous environments.

2.2. A Speculative Bromination Pathway

A possible, yet unproven, pathway for the formation of this compound involves the bromination of a cytosine precursor or cytosine itself. Abiotic bromination of organic compounds could have occurred in localized environments with elevated concentrations of bromide and an oxidizing agent. For instance, in hydrothermal vent systems, the interaction of bromide-rich fluids with minerals could have generated reactive bromine species.

Below is a conceptual workflow for the potential abiotic synthesis of this compound.

Prebiotic_Synthesis_5_Bromocytosine cluster_precursors Prebiotic Feedstock cluster_synthesis Reaction Environment cluster_product Product Cyanoacetylene Cyanoacetylene Cytosine_Synthesis Cytosine Synthesis Cyanoacetylene->Cytosine_Synthesis Cyanate/Urea Cyanate/Urea Cyanate/Urea->Cytosine_Synthesis Bromide_Source Bromide Source (e.g., Hydrothermal Vents) Bromination Abiotic Bromination Bromide_Source->Bromination Reactive Bromine Cytosine_Synthesis->Bromination Cytosine 5_Bromocytosine 5_Bromocytosine Bromination->5_Bromocytosine Photochemistry_5_Bromocytosine 5_Bromocytosine 5_Bromocytosine C_Br_Cleavage C-Br Bond Cleavage 5_Bromocytosine->C_Br_Cleavage UV_Radiation UV_Radiation UV_Radiation->C_Br_Cleavage Uracilyl_Radical Uracilyl Radical C_Br_Cleavage->Uracilyl_Radical Further_Reactions Further Reactions (e.g., H-abstraction, cross-linking) Uracilyl_Radical->Further_Reactions Uracil Uracil Uracilyl_Radical->Uracil + H•

A Historical Perspective on the Use of Halogenated Nucleobases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogens into nucleobase scaffolds has been a cornerstone of anticancer and antiviral therapy for over half a century. This deliberate chemical modification, seemingly minor, profoundly alters the biological activity of these fundamental building blocks of life, giving rise to potent therapeutic agents. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanistic understanding of halogenated nucleobases, with a focus on their application in oncology. We delve into the core science behind these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.

A Historical Trajectory: From Rational Design to Clinical Mainstays

The story of halogenated nucleobases in medicine is a testament to the power of rational drug design. In the mid-20th century, observing that cancer cells often exhibit a higher rate of uracil uptake for DNA synthesis, researchers hypothesized that a modified, "fraudulent" pyrimidine could selectively disrupt tumor growth.[1] This line of reasoning led to the synthesis of the first clinically successful halogenated nucleobase, 5-fluorouracil.

The Dawn of a New Era: 5-Fluorouracil (5-FU)

Synthesized in 1957 by Charles Heidelberger, 5-fluorouracil (5-FU) emerged from the understanding that the van der Waals radius of fluorine is similar to that of a hydrogen atom, allowing it to mimic uracil and thymine.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively halting DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[2]

Expanding the Toolkit: 5-Bromodeoxyuridine (BrdU) and Radiosensitization

Following the success of 5-FU, other halogenated nucleosides were explored. 5-Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, was found to be incorporated into DNA during the S-phase of the cell cycle.[3] This property made it an invaluable tool for studying cell proliferation. More significantly, the incorporation of the heavier bromine atom into the DNA helix was discovered to sensitize cells to ionizing radiation. The bromine atom acts as a potent electron trap, increasing the formation of DNA strand breaks upon irradiation, thereby enhancing the efficacy of radiotherapy.

The Next Generation: Trifluridine

Trifluridine (also known as trifluorothymidine or FTD) was synthesized in 1964. It is a thymidine analog where the methyl group at the 5-position is replaced by a trifluoromethyl group. Similar to 5-FU, trifluridine's triphosphate form can be incorporated into DNA, leading to DNA dysfunction and the induction of double-strand breaks. It also inhibits thymidylate synthase. Initially developed as an antiviral, its potent anticancer properties were later harnessed in combination with tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability. This combination has shown efficacy in patients with metastatic colorectal cancer refractory to standard therapies.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of prominent halogenated nucleobases.

Table 1: Clinical Efficacy of 5-Fluorouracil (5-FU) in Metastatic Colorectal Cancer

Study/RegimenNumber of PatientsResponse Rate (CR+PR)Median Overall Survival (months)Reference
Continuous Infusion 5-FU9133%11
Bolus 5-FU + Leucovorin6322%10.3
Infusional 5-FU + Leucovorin6221%11.0
FOLFOX (5-FU/LV + Oxaliplatin)21050.7%19.5
IFL (Irinotecan + Bolus 5-FU/LV)22639%14.8

CR: Complete Response, PR: Partial Response, LV: Leucovorin

Table 2: Preclinical Antitumor Activity of Trifluridine/Tipiracil (FTD/TPI)

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Complete Tumor RegressionReference
CMT-93 (Murine Colorectal Cancer)FTD/TPI (150 mg/kg/day)52.7%0/5 mice
CMT-93 (Murine Colorectal Cancer)FTD/TPI + anti-PD-1 mAb98.4%4/5 mice
HCT 116 (Human Colorectal Cancer)FTD/TPI (200 mg/kg)Significant inhibition vs. controlNot reported
HCT 116 (Human Colorectal Cancer)FTD/TPI + FruquintinibSuperior to monotherapyNot reported

Table 3: Clinical Radiosensitization with Halogenated Pyrimidines

StudyHalogenated PyrimidineCancer TypeKey FindingReference
Kinsella et al.Iododeoxyuridine (IPdR)Various solid tumors1200mg/day for 29 days was well-tolerated and achieved therapeutic levels for radiosensitization.
Speth et al.Bromodeoxyuridine (BUdR)Rhesus MonkeysBUdR did not increase CNS toxicity from radiation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated nucleobases.

Protocol 1: Synthesis of 5-Fluorouracil from Uracil

This protocol describes a laboratory-scale synthesis of 5-fluorouracil via direct fluorination of uracil.

Materials:

  • Uracil

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA)

  • Fluorine gas (diluted with an inert gas like Nitrogen)

  • Reaction vessel suitable for handling HF and fluorine gas

  • Stirring apparatus

  • Temperature control system

  • Quenching solution (e.g., aqueous potassium hydroxide)

  • Purification system (e.g., recrystallization solvents, chromatography columns)

Procedure:

  • In a suitable reaction vessel, dissolve or suspend uracil in the chosen solvent (anhydrous HF or TFA) under an inert atmosphere (e.g., nitrogen).

  • Cool the reaction mixture to the desired temperature (e.g., 0-20°C).

  • Slowly bubble the diluted fluorine gas through the vigorously stirred reaction mixture. The molar ratio of fluorine to uracil should be carefully controlled (e.g., 1.2:1).

  • Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC), until the starting material (uracil) is consumed.

  • Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a cooled quenching solution (e.g., aqueous KOH) to neutralize the acidic solvent and unreacted fluorine.

  • Isolate the crude 5-fluorouracil. This may involve filtration if the product precipitates.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water) or by column chromatography to obtain pure 5-fluorouracil.

Protocol 2: BrdU Labeling and Detection of Proliferating Cells

This protocol outlines the in vitro labeling of cells with 5-bromo-2'-deoxyuridine (BrdU) and its subsequent immunocytochemical detection to identify cells that have undergone DNA synthesis.

Materials:

  • Cell culture medium

  • BrdU labeling solution (e.g., 10 µM BrdU in sterile PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-BrdU antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • BrdU Labeling: Add the BrdU labeling solution to the cell culture medium and incubate the cells for a desired period (e.g., 1-24 hours) to allow for BrdU incorporation into newly synthesized DNA.

  • Fixation: Wash the cells with PBS and then fix them with the fixation solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10-15 minutes at room temperature.

  • DNA Denaturation: Wash the cells with PBS and then treat them with the DNA denaturation solution for 10-30 minutes at room temperature to expose the incorporated BrdU.

  • Neutralization: Carefully aspirate the denaturation solution and neutralize the cells with the neutralization buffer for 5 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with the blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody, diluted in blocking solution, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides.

  • Visualization: Visualize the BrdU-positive cells using a fluorescence microscope. BrdU-positive nuclei will appear fluorescent, indicating cells that were in S-phase during the labeling period.

Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of thymidylate synthase and its inhibition by compounds like FdUMP. The assay is based on the increase in absorbance at 340 nm, which accompanies the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

Materials:

  • Purified thymidylate synthase enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 6.5 mM formaldehyde)

  • Substrate solution: deoxyuridine monophosphate (dUMP)

  • Cofactor solution: N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF)

  • Inhibitor solution (e.g., FdUMP)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, dUMP, and CH₂THF.

  • If testing an inhibitor, add the desired concentration of the inhibitor (e.g., FdUMP) to the reaction mixture and pre-incubate for a specified time.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding the purified thymidylate synthase enzyme to the cuvette and mix quickly.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • To determine the inhibitory effect, compare the reaction velocity in the presence of the inhibitor to the velocity of the uninhibited control reaction. The percentage of inhibition can be calculated as: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100%.

Signaling Pathways and Experimental Workflows

The biological effects of halogenated nucleobases are mediated through complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and experimental workflows.

Signaling Pathway Diagrams

BrdU_Radiosensitization cluster_incorporation BrdU Incorporation cluster_radiation Radiation-Induced Damage BrdU 5-Bromodeoxyuridine (BrdU) BrdU_TP BrdU Triphosphate BrdU->BrdU_TP Phosphorylation DNA DNA BrdU_TP->DNA Incorporation during S-phase DNA_DSB DNA Double-Strand Breaks DNA->DNA_DSB Increased yield Radiation Ionizing Radiation Electron Secondary Electrons Radiation->Electron Electron->DNA Interaction Cell_Death Cell Death DNA_DSB->Cell_Death Mismatch_Repair Halogenated_Base DNA with Halogenated Base MSH2_MSH6 MSH2-MSH6 Complex Halogenated_Base->MSH2_MSH6 Recognition DNA_Polymerase DNA Polymerase Halogenated_Base->DNA_Polymerase Gap filling MLH1_PMS2 MLH1-PMS2 Complex MSH2_MSH6->MLH1_PMS2 Recruitment Exo1 Exonuclease 1 MLH1_PMS2->Exo1 Activation Exo1->Halogenated_Base Excision of mismatch DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Nick sealing Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Anticancer_Drug_Screening Cell_Culture Cancer Cell Lines Drug_Treatment Treat with Halogenated Nucleobase Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study Mechanistic Studies Data_Analysis->Mechanism_Study Further Investigation Radiosensitizer_Evaluation Cell_Culture Cancer Cell Lines Drug_Incubation Incubate with Radiosensitizer (e.g., BrdU) Cell_Culture->Drug_Incubation Irradiation Expose to Ionizing Radiation Drug_Incubation->Irradiation Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay DNA_Damage_Assay DNA Damage Assay (e.g., γH2AX staining) Irradiation->DNA_Damage_Assay Data_Analysis Data Analysis (Survival Curves) Clonogenic_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis

References

An In-depth Technical Guide to 5-Bromocytosine for Epigenetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromocytosine

This compound (5-BrC) is a halogenated analog of the nucleobase cytosine, where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a bromine atom. When incorporated into the deoxyribose sugar, it forms 5-Bromo-2'-deoxycytidine (BrdC), which can be further phosphorylated to 5-Bromo-2'-deoxycytidine triphosphate (BrdCTP). This triphosphate form can be incorporated into DNA during replication, both in vitro and in vivo.

In the field of epigenetics, 5-BrC is of significant interest due to the bromine atom's ability to mimic the methyl group of 5-methylcytosine (5mC), the canonical "fifth base" of DNA.[1] This mimicry allows 5-BrC to potentially influence the binding of proteins that recognize methylated DNA, thereby affecting gene expression and chromatin structure.[1] Its incorporation into the genome provides a valuable tool for probing the mechanisms of DNA methylation and demethylation.

The Role of this compound in DNA Methylation Dynamics

The epigenetic landscape is dynamically regulated by the interplay of DNA methyltransferases (DNMTs), which establish and maintain DNA methylation patterns, and the Ten-eleven translocation (TET) family of enzymes, which initiate active DNA demethylation. This compound has the potential to influence both of these key processes.

Interaction with DNA Methyltransferases (DNMTs)

DNA methyltransferases are responsible for transferring a methyl group from S-adenosylmethionine (SAM) to the 5th position of cytosine. The maintenance methyltransferase, DNMT1, plays a crucial role in copying existing methylation patterns onto the newly synthesized strand during DNA replication.

Studies have shown that 5-halogenated cytosines, including this compound, can act as mimics of 5-methylcytosine, thereby directing the activity of DNMT1.[2] When 5-BrC is present in a CpG context on the template strand, it can guide DNMT1 to methylate the cytosine on the complementary strand.[1][3] This suggests that the presence of 5-BrC can lead to aberrant methylation patterns.

The efficiency of DNMT1-mediated methylation is influenced by the nature of the substituent at the 5-position of cytosine. While DNMT1 can accommodate a bromo group, the kinetics of the reaction may be altered compared to its natural substrate, 5-methylcytosine.

Table 1: Kinetic Parameters of Human DNMT1 with DNA Duplexes Containing 5-Substituted Cytosines

5-Substituted DeoxycytidineVmax (nM/min)Km (nM)
5-methyl-dC9.6 x 10-221.8 ± 13.7
5-ethyl-dC2.4 x 10-23.90 ± 6.42
Data adapted from a study on 5-alkylcytosine analogues, which also reported that DNMT1 can accommodate 5-bromo-dC.

Table 2: Effect of 5-Substituted Cytosines on DNMT1 Activity

5-Substituent on Template StrandDNMT1 Methylation of Opposite Strand
Hydrogen (Cytosine)No
Methyl (5-methylcytosine)Yes
Bromo (this compound)Yes
Chloro (5-chlorocytosine)Yes
Hydroxy (5-hydroxycytosine)No
Hydroxymethyl (5-hydroxymethylcytosine)No
Qualitative data summarized from studies on DNMT1 activity with modified cytosines.
Potential Interaction with TET Enzymes and the Active Demethylation Pathway

The Ten-eleven translocation (TET) enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that play a central role in active DNA demethylation. They catalyze the iterative oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms of 5mC are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement with an unmodified cytosine.

While direct experimental evidence for the oxidation of this compound by TET enzymes is not yet available, the known promiscuity of these enzymes towards various 5-substituted cytosines suggests that 5-BrC may be a substrate. TET enzymes have been shown to act on other unnatural nucleobases, indicating a degree of flexibility in their active site. If 5-BrC is oxidized by TET enzymes, it would generate further modified bases that could be subject to DNA repair pathways, thereby linking 5-BrC to the machinery of active DNA demethylation.

DNA_Demethylation_Pathway cluster_0 TET-mediated Oxidation cluster_1 Base Excision Repair (BER) 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET Enzymes 5fC 5-formylcytosine 5hmC->5fC TET Enzymes 5caC 5-carboxylcytosine 5fC->5caC TET Enzymes TDG Thymine DNA Glycosylase 5caC->TDG Abasic_Site Abasic Site TDG->Abasic_Site Excision BER_Machinery BER Machinery Abasic_Site->BER_Machinery Cytosine Cytosine BER_Machinery->Cytosine Repair 5BrC This compound TET_Enzymes_putative TET Enzymes 5BrC->TET_Enzymes_putative Potential Substrate?

Figure 1. The active DNA demethylation pathway and the potential role of this compound.

Experimental Protocols

The following are generalized protocols for the incorporation of 5-Bromo-2'-deoxycytidine into cellular DNA and its subsequent analysis. These protocols may require optimization depending on the cell type and experimental goals.

Protocol 1: In Vitro Treatment of Cultured Cells with 5-Bromo-2'-deoxycytidine

Objective: To incorporate 5-Bromo-2'-deoxycytidine into the genomic DNA of cultured cells for subsequent analysis of DNA methylation or gene expression.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 5-Bromo-2'-deoxycytidine (BrdC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • RNA extraction kit

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a culture vessel to ensure they are in the logarithmic growth phase during treatment.

  • Preparation of BrdC Stock Solution: Prepare a stock solution of BrdC in DMSO (e.g., 10 mM). Store at -20°C.

  • Cell Treatment:

    • Dilute the BrdC stock solution in complete culture medium to the desired final concentration. A concentration range of 1-10 µM is a common starting point, but cytotoxicity should be assessed for each cell line.

    • Remove the existing medium from the cells and replace it with the BrdC-containing medium.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest BrdC concentration).

    • Incubate the cells for a duration equivalent to at least one cell cycle to ensure incorporation of BrdC during DNA replication. The medium containing BrdC should be replaced daily due to the potential instability of the compound in aqueous solutions.

  • Harvesting Cells:

    • After the treatment period, wash the cells twice with PBS.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Nucleic Acid Extraction:

    • For DNA methylation analysis, extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

    • For gene expression analysis, extract total RNA using a commercial RNA extraction kit.

Protocol 2: Quantification of this compound Incorporation by Mass Spectrometry

Objective: To quantify the amount of 5-BrC incorporated into genomic DNA.

Materials:

  • Genomic DNA containing 5-BrC

  • Formic acid

  • Stable isotope-labeled internal standards (e.g., [15N3]-5-Bromocytosine)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • DNA Hydrolysis: Hydrolyze the genomic DNA to its constituent bases by treatment with formic acid.

  • Sample Preparation: Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed DNA sample.

  • LC-MS/MS Analysis:

    • Separate the nucleobases using liquid chromatography.

    • Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the amount of this compound in the original DNA sample by comparing the signal intensity of the analyte to that of the internal standard.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Downstream Analysis Cell_Culture Seed Cells Treatment Treat with 5-BrdC (e.g., 24-72h) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest DNA_Extraction Genomic DNA Extraction Harvest->DNA_Extraction RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Mass_Spec LC-MS/MS for 5-BrC Quantification DNA_Extraction->Mass_Spec Bisulfite_Seq Bisulfite Sequencing for Methylation Analysis DNA_Extraction->Bisulfite_Seq RNA_Seq RNA-Seq for Gene Expression Profiling RNA_Extraction->RNA_Seq

Figure 2. Experimental workflow for studying the effects of this compound.

Summary and Future Directions

This compound is a valuable tool for epigenetic research, primarily due to its ability to mimic 5-methylcytosine and influence the activity of DNA methyltransferases. Its incorporation into DNA can lead to altered methylation patterns, providing a means to study the consequences of such changes on gene expression and cellular function.

While the interaction of 5-BrC with DNMT1 is supported by experimental evidence, its role as a substrate for TET enzymes remains an area for future investigation. Direct kinetic analysis of TET enzymes with 5-BrC-containing DNA would provide crucial insights into its potential involvement in active DNA demethylation. Furthermore, global gene expression and methylation profiling of cells treated with 5-Bromo-2'-deoxycytidine will be essential to fully elucidate its impact on the epigenome and cellular signaling pathways.

This technical guide provides a foundational understanding of this compound in the context of epigenetics and offers practical protocols for its use in the laboratory. As research in this area progresses, 5-BrC is poised to become an even more powerful tool for dissecting the complexities of epigenetic regulation.

References

The Dual-Faceted Interaction of 5-Bromocytosine with DNA and RNA Polymerases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromocytosine (5-BrC), a halogenated analog of cytosine, presents a complex and multifaceted interaction with the cellular machinery of DNA and RNA synthesis. While its direct mutagenic potential is low, its metabolic conversion and subsequent misincorporation by polymerases underscore its significance in mutagenesis and as a potential therapeutic agent. This technical guide provides an in-depth analysis of the core interactions between 5-BrC, its derivatives, and DNA and RNA polymerases. It consolidates quantitative data on polymerase fidelity, details experimental protocols for studying these interactions, and visualizes the key molecular pathways involved.

Introduction to this compound

This compound is a pyrimidine analog where the hydrogen at position 5 of the cytosine ring is replaced by a bromine atom. This substitution significantly influences its chemical properties, particularly its tautomeric equilibrium and propensity for deamination. While 5-BrC can be incorporated into DNA, its primary mutagenic effect is mediated through its deamination product, 5-bromouracil (5-BrU). Understanding the interaction of these analogs with DNA and RNA polymerases is crucial for elucidating their biological consequences and harnessing their potential in therapeutic applications.

Interaction with DNA Polymerases

The interaction of 5-BrC and its derivatives with DNA polymerases is central to its mutagenic activity. This interaction can be dissected into two key processes: the incorporation of 5-bromodeoxycytidine triphosphate (BrdCTP) and the bypass of 5-BrC or 5-BrU present in the DNA template.

Incorporation and Mutagenesis

Direct incorporation of BrdCTP by DNA polymerases is not the primary mutagenic event. In fact, some studies suggest that human DNA polymerases can bypass 5-BrC in a template strand without a high frequency of miscoding. The significant mutagenic pathway is initiated by the deamination of 5-BrC to 5-BrU within the DNA. 5-BrU, an analog of thymine, can exist in different tautomeric forms. In its common keto form, it pairs with adenine. However, in its rarer enol or ionized form, it can mispair with guanine. This mispairing is the basis for the characteristic G:C to A:T transition mutations induced by 5-BrC.[1]

The presence of the bromine atom in 5-BrU also appears to interfere with cellular repair mechanisms, such as those involving DNA glycosylases, thereby enhancing its mutagenic potential.

Quantitative Data on DNA Polymerase Fidelity

Precise kinetic parameters (Km, kcat) for the incorporation of BrdCTP by various DNA polymerases are not extensively documented in the available literature. However, studies on the misincorporation of 5-bromouracil provide valuable quantitative insights into the fidelity of DNA polymerases in the presence of this analog.

DNA PolymeraseTemplate BaseIncoming NucleotideMisincorporation Frequency/RatioReference
E. coli DNA Polymerase I (Klenow Fragment)GuanineBrdUTP0.2% (average)[2]
T4 DNA PolymeraseGuanineBrdUTP1.1% (insertion)[3]
T4 DNA Polymerase (with proofreading)GuanineBrdUTP0.16% (post-proofreading)[3]
Various (DNA Pol α, E. coli DNA Pol I, AMV RT)5-BromouracildGTP2-4 fold higher than dGTP:T mispair[4]
Experimental Protocol: DNA Polymerase Fidelity Assay (Primer Extension-Based)

This protocol outlines a method to quantify the fidelity of a DNA polymerase when encountering 5-BrC or 5-BrU in a template strand.

Objective: To determine the frequency of misincorporation of nucleotides opposite a 5-BrC or 5-BrU residue in a synthetic DNA template by a DNA polymerase.

Materials:

  • Purified DNA polymerase

  • Synthetic oligonucleotide template containing a single, site-specific 5-BrC or 5-BrU

  • 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer complementary to the 3' end of the template

  • dNTP solution (dATP, dGTP, dCTP, dTTP)

  • Reaction buffer specific to the DNA polymerase

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager or fluorescence gel scanner

Methodology:

  • Primer-Template Annealing:

    • Mix the template oligonucleotide and the labeled primer in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare the reaction mixture on ice in the polymerase-specific reaction buffer. A typical 20 µL reaction would contain:

      • 50 nM annealed primer-template

      • 100 µM of each dNTP

      • 5-10 nM DNA polymerase

    • Initiate the reaction by transferring the tubes to a 37°C water bath.

    • Take time-point aliquots (e.g., at 1, 2, 5, 10, and 20 minutes) and stop the reaction by adding an equal volume of stop solution.

  • Gel Electrophoresis and Analysis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant power until the loading dyes have migrated sufficiently.

    • Visualize the gel using a phosphorimager or fluorescence scanner.

    • Quantify the band intensities corresponding to the unextended primer, the correctly extended product, and any misincorporation products. The misincorporation frequency can be calculated as the intensity of the misincorporation band divided by the sum of the intensities of all product bands.

experimental_workflow_dna_pol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template Template with 5-BrC/5-BrU Anneal Anneal Primer-Template Template->Anneal Primer Labeled Primer Primer->Anneal Polymerase Add DNA Polymerase & dNTPs Anneal->Polymerase Hybridized DNA Incubate Incubate at 37°C (Time course) Polymerase->Incubate Quench Quench Reaction (Stop Solution) Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Visualize Phosphorimager/ Fluorescence Scanner PAGE->Visualize Quantify Quantify Bands (Calculate Misc. Freq.) Visualize->Quantify

Caption: Workflow for DNA polymerase fidelity assay.

Interaction with RNA Polymerases

The interaction of 5-BrC with RNA polymerases is less characterized than its interaction with DNA polymerases. However, the incorporation of related analogs like 5-bromouridine 5'-triphosphate (BrUTP) into nascent RNA transcripts has been demonstrated, indicating that RNA polymerases can recognize and utilize these modified nucleotides.

Incorporation of Brominated Uridine

The ability of RNA polymerases to incorporate BrUTP is utilized in techniques for labeling newly synthesized RNA. This suggests that the bromine substitution at the 5-position of the uracil ring does not completely abrogate recognition by the RNA polymerase active site. However, quantitative data on the efficiency of BrUTP incorporation compared to natural UTP by different RNA polymerases (e.g., T7, SP6, or eukaryotic RNA Polymerase II) is limited.

Potential for Transcriptional Pausing

The presence of a modified base like 5-BrC in the DNA template has the potential to affect the processivity of RNA polymerase. Transcriptional pausing can occur when the polymerase encounters a DNA lesion or a sequence that is difficult to read. While specific studies on 5-BrC-induced pausing are not abundant, it is plausible that the altered chemical properties of 5-BrC could lead to a transient stall of the RNA polymerase, potentially affecting gene expression.

Experimental Protocol: In Vitro Transcription with a 5-BrC Template

This protocol describes a method to assess the impact of a 5-BrC residue in a DNA template on transcription by an RNA polymerase.

Objective: To determine if the presence of 5-BrC in a DNA template causes transcriptional pausing or misincorporation by an RNA polymerase.

Materials:

  • Purified RNA polymerase (e.g., T7 RNA polymerase)

  • Linearized DNA template containing a T7 promoter and a site-specific 5-BrC

  • NTP solution (ATP, GTP, CTP, UTP)

  • α-³²P-labeled NTP (e.g., [α-³²P]UTP) for transcript labeling

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Stop solution (as above)

  • Denaturing polyacrylamide gel

Methodology:

  • In Vitro Transcription Reaction:

    • Assemble the transcription reaction on ice. A typical 20 µL reaction would contain:

      • 1 µg of the DNA template

      • Transcription buffer

      • 10 mM DTT

      • RNase inhibitor

      • 500 µM each of ATP, GTP, CTP

      • 50 µM UTP

      • 10 µCi of [α-³²P]UTP

      • 2 µL of RNA polymerase

    • Incubate the reaction at 37°C for 1 hour.

  • DNase Treatment and Purification:

    • Add DNase I to the reaction and incubate for 15 minutes at 37°C to digest the DNA template.

    • Purify the RNA transcripts using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit).

  • Analysis of Transcripts:

    • Resuspend the purified RNA in loading buffer.

    • Denature the samples and run them on a denaturing polyacrylamide gel.

    • Visualize the gel using a phosphorimager.

    • The presence of shorter-than-expected transcripts may indicate pausing. The full-length transcript can be excised, digested, and analyzed by mass spectrometry to identify any misincorporated nucleotides.

experimental_workflow_rna_pol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template DNA Template with 5-BrC Transcribe In Vitro Transcription (37°C) Template->Transcribe RNAPol RNA Polymerase & NTPs ([α-³²P]UTP) RNAPol->Transcribe DNase DNase I Treatment Transcribe->DNase Purify Purify RNA DNase->Purify PAGE Denaturing PAGE Purify->PAGE Visualize Phosphorimager PAGE->Visualize Analyze Analyze for Pausing & Misincorporation Visualize->Analyze

Caption: Workflow for in vitro transcription assay.

Cellular Response to this compound-Induced DNA Damage

The incorporation of 5-BrC and its conversion to 5-BrU can trigger a cellular DNA damage response (DDR). This response is a complex signaling network that senses DNA lesions and coordinates cell cycle arrest and DNA repair. The presence of a mispaired base (5-BrU:G) or the process of repairing this lesion can activate key kinases in the DDR pathway.

Activation of the ATM/Chk2/p53 Pathway

The presence of DNA damage, including base analogs, can lead to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 can then phosphorylate the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it and enhances its activity as a transcription factor, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis. This pathway serves as a crucial mechanism to prevent the propagation of mutations.

dna_damage_response DNA Damage Response to 5-BrC/5-BrU cluster_lesion DNA Lesion cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome BrC_DNA 5-BrC in DNA Deamination Deamination BrC_DNA->Deamination BrU_DNA 5-BrU in DNA Deamination->BrU_DNA Replication Replication BrU_DNA->Replication Mispair 5-BrU:G Mispair Replication->Mispair ATM_ATR ATM/ATR Mispair->ATM_ATR Activates Repair DNA Repair Mispair->Repair Initiates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylates & Activates p53 p53 Chk1_Chk2->p53 Phosphorylates & Stabilizes p21 p21 Expression p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leads to

Caption: DNA damage response pathway activated by 5-BrC.

Conclusion and Future Directions

The interaction of this compound with DNA and RNA polymerases is a critical determinant of its biological activity. While its mutagenic effects are primarily mediated through its deamination product, 5-bromouracil, the cellular response to the presence of these analogs in the genome is a complex process involving DNA damage signaling and repair pathways. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the precise molecular mechanisms governing these interactions.

Future research should focus on obtaining detailed kinetic parameters for the incorporation of BrdCTP and the bypass of 5-BrC by a wider range of DNA and RNA polymerases. A deeper understanding of the factors that influence the fidelity of these enzymes in the presence of halogenated pyrimidines will be invaluable for the development of novel therapeutic strategies that exploit these interactions for anticancer and antiviral applications. Furthermore, elucidating the specific transcriptional consequences of 5-BrC in DNA templates will provide a more complete picture of its impact on gene expression and cellular function.

References

Unveiling the Quantum Landscape of 5-Bromocytosine: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromocytosine (5-BrC), a halogenated analog of the canonical nucleobase cytosine, stands as a molecule of significant interest in the realms of molecular biology, pharmacology, and materials science. Its unique electronic and structural properties, stemming from the introduction of a bromine atom at the C5 position, have prompted extensive theoretical and computational investigations. This technical guide provides a comprehensive overview of these studies, consolidating key findings on the tautomerism, vibrational spectroscopy, and intermolecular interactions of this compound. Detailed computational methodologies are presented alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, structured understanding of the research landscape surrounding this pivotal molecule.

Introduction

This compound is a modified pyrimidine base with implications in various biological and therapeutic contexts. It has been explored as a photosensitizer in cancer therapy and its incorporation into DNA can lead to aberrant methylation patterns, impacting gene expression.[1][2] Understanding the fundamental physicochemical properties of this compound at a quantum mechanical level is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutic agents. Theoretical and computational chemistry provide powerful tools to probe the tautomeric equilibria, vibrational dynamics, and non-covalent interaction landscapes of this compound, offering insights that complement and guide experimental efforts.

Tautomerism of this compound

Like cytosine, this compound can exist in several tautomeric forms, which can influence its base-pairing properties and biological function.[1][2] Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in determining the relative stabilities of these tautomers in both the gas phase and in solution.

In the isolated state (gas phase), theoretical calculations consistently predict the aromatic amino-hydroxy tautomer to be the most stable form.[1] However, in the solid state and in polar media, the canonical amino-oxo form is the predominant species. This shift in stability is attributed to intermolecular interactions, particularly hydrogen bonding, which preferentially stabilize the amino-oxo tautomer.

Tautomerism C1 Amino-oxo (C1) (Canonical) C2b Amino-hydroxy (C2b) (Aromatic) C1->C2b Proton Transfer C3b Imino-oxo (C3b) C1->C3b Proton Transfer C2b->C1 C3b->C1

Caption: Tautomeric forms of this compound and their interconversion pathways.

Relative Energies of Tautomers

The relative energies of the most stable tautomers of this compound have been calculated using various levels of theory. The following table summarizes representative data.

TautomerRelative Energy (kJ/mol) - Gas Phase (MP2/cc-pvtz)Relative Energy (kJ/mol) - Gas Phase (CCSD(T)/cc-pvdz//MP2/cc-pvtz)
Amino-oxo (C1)0.000.00
Amino-hydroxy (C2b)-3.2-
Amino-hydroxy (C2a)-3.2
Imino-oxo (C3b)--

Note: Negative values indicate greater stability relative to the amino-oxo form.

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are powerful experimental techniques for characterizing the vibrational modes of molecules. Computational methods, particularly DFT, are indispensable for the accurate assignment of the observed vibrational bands.

Studies have shown that the vibrational spectra of this compound retain the characteristic features of cytosine. DFT calculations, often using the B3LYP functional with basis sets such as 6-31G*, have been successful in reproducing the experimental vibrational wavenumbers with a small percentage of error.

Key Vibrational Modes

The table below presents a selection of calculated and experimental vibrational frequencies for the amino-oxo tautomer of this compound in the solid state.

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled DFT)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
ν(N-H) stretch (amino)3480, 33503480, 33503482, 3352
ν(C=O) stretch166016621665
Ring breathing785786788
ν(C-Br) stretch630632631

Intermolecular Interactions and Crystal Structure

In the solid state, this compound engages in a network of intermolecular interactions, including hydrogen bonds and halogen bonds, which dictate its crystal packing. X-ray diffraction studies have been complemented by computational analyses, such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM), to quantify the contributions of these interactions.

The bromine atom in this compound can act as a halogen bond donor, forming C-Br···O interactions with nearby oxygen atoms. These interactions, though generally weaker than conventional hydrogen bonds, play a significant role in the supramolecular architecture.

Interactions cluster_0 This compound Monomer cluster_1 Interacting Species 5BrC This compound Acceptor Hydrogen/Halogen Bond Acceptor (e.g., O, N) 5BrC->Acceptor Hydrogen Bond (N-H···A) Halogen Bond (C-Br···A) Water Water Molecule 5BrC->Water Solvation

Caption: Intermolecular interactions involving this compound.

Methodologies

Computational Protocols

A variety of computational methods have been employed to study this compound. A general workflow for theoretical analysis is outlined below.

Workflow start Define Research Question (e.g., Tautomer Stability) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain Vibrational Spectra) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2, CCSD(T)) freq_calc->energy_calc solvation Inclusion of Solvent Effects (e.g., PCM, Explicit Water Molecules) energy_calc->solvation Optional analysis Analysis of Results (Relative Energies, Bond Parameters, Spectral Assignment) energy_calc->analysis solvation->analysis end Conclusion analysis->end

Caption: A typical computational workflow for studying this compound.

  • Density Functional Theory (DFT): This is the most common method used for geometry optimizations and frequency calculations of this compound. The B3LYP functional is frequently paired with Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ).

  • Ab Initio Methods: For higher accuracy in energy calculations, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used.

  • Solvent Models: To simulate the effects of a solvent environment, both implicit continuum models like the Polarizable Continuum Model (PCM) and explicit models involving the inclusion of a specific number of solvent molecules are utilized.

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy: For solid-state analysis, powdered samples of this compound are used. FT-IR spectra are typically recorded in the 400-4000 cm⁻¹ range, while FT-Raman spectra are recorded in the 50-3500 cm⁻¹ range. For matrix isolation studies, the compound is sublimated and co-deposited with an inert gas (e.g., argon) onto a cold substrate.

  • Single Crystal X-ray Diffraction: To determine the crystal structure, single crystals of this compound or its salts are grown, often by slow evaporation from a suitable solvent. The diffraction data is then collected and analyzed to elucidate the atomic coordinates and intermolecular interactions.

Implications for Drug Development

The theoretical and computational insights into this compound have significant implications for drug development.

  • Rational Drug Design: A detailed understanding of the structure, tautomerism, and interaction patterns of this compound can inform the design of more effective and selective drugs.

  • Photosensitizer Development: The electronic properties of this compound, which can be elucidated through computational studies, are key to its function as a photosensitizer. Theoretical models can help in the design of new photosensitizers with enhanced efficacy.

  • Understanding Mutagenesis: The tautomeric equilibrium of this compound is directly related to its potential for causing point mutations in DNA. Computational studies can help to quantify the likelihood of tautomeric forms that lead to mispairing.

Conclusion

Theoretical and computational studies have provided a deep and nuanced understanding of the fundamental properties of this compound. From the delicate balance of its tautomeric forms to the intricate network of intermolecular forces that govern its solid-state structure, in silico methods have proven to be an invaluable tool. The synergy between computational predictions and experimental validations continues to drive our knowledge of this important molecule, paving the way for its application in various scientific and therapeutic fields. This guide serves as a foundational resource for researchers seeking to build upon this body of work and further explore the potential of this compound.

References

In-Depth Technical Guide to 5-Bromocytosine: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Bromocytosine, a halogenated derivative of the nucleobase cytosine. Utilized in various research applications, particularly in the study of DNA structure and protein-DNA interactions, a thorough understanding of its properties and associated hazards is crucial for safe laboratory practice. This document outlines the essential safety protocols, experimental methodologies, and the current understanding of its cellular effects.

Core Safety and Hazard Information

This compound is a hazardous substance that requires careful handling to minimize exposure risks. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4DangerH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation
Skin SensitizationCategory 1DangerH317: May cause an allergic skin reaction
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)DangerH335: May cause respiratory irritation
Physical and Chemical Properties
PropertyValue
Molecular FormulaC₄H₄BrN₃O
Molecular Weight190.00 g/mol
AppearanceLight yellow powder solid
Melting Point240 - 243 °C (decomposes)
SolubilityNo data available
OdorNo information available

Personal Protective Equipment (PPE) and Engineering Controls

To ensure a safe laboratory environment when working with this compound, appropriate personal protective equipment and engineering controls are mandatory.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.

  • Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate vicinity of any area where this compound is handled.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.

  • Hand Protection: Wear protective gloves, such as nitrile rubber. It is crucial to inspect gloves prior to use and to use a proper glove removal technique.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate or for operations with a high potential for dust generation, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal procedures is critical to prevent accidents and environmental contamination.

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, regional, and national regulations.

  • This material and its container must be disposed of as hazardous waste.

  • Do not allow product to reach the sewage system.

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Get medical attention if irritation develops and persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.

Experimental Protocols

General Protocol for UV-Mediated DNA-Protein Cross-linking

This compound can be incorporated into DNA to facilitate the cross-linking of DNA to proteins upon UV irradiation. This technique is valuable for identifying proteins that bind to specific DNA sequences. The general workflow for this process is as follows:

experimental_workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_crosslinking Cross-linking & Analysis Oligo_synthesis Oligonucleotide Synthesis (with this compound) Labeling Radioactive or Fluorescent Labeling of Oligonucleotide Oligo_synthesis->Labeling Incubation Incubate Labeled Probe with Protein Extract Labeling->Incubation Protein_extract Prepare Protein Extract Protein_extract->Incubation UV_irradiation UV Irradiation (e.g., 308 nm) Incubation->UV_irradiation Nuclease_digestion Nuclease Digestion UV_irradiation->Nuclease_digestion SDS_PAGE SDS-PAGE Nuclease_digestion->SDS_PAGE Autoradiography Autoradiography or Fluorescence Imaging SDS_PAGE->Autoradiography

UV-mediated DNA-protein cross-linking workflow.

Methodology:

  • Oligonucleotide Synthesis: Synthesize a DNA probe containing this compound at a specific position. This is typically achieved using standard phosphoramidite chemistry on an automated DNA synthesizer.[2][3]

  • Probe Labeling: The 5' or 3' end of the oligonucleotide is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye to enable detection.

  • Binding Reaction: The labeled probe is incubated with a crude cell extract or a purified protein fraction to allow the formation of DNA-protein complexes.

  • UV Irradiation: The reaction mixture is exposed to UV light at a specific wavelength (e.g., 308 nm) to induce covalent cross-linking between the this compound residue and amino acids in close proximity within the protein-DNA complex.[4]

  • Nuclease Digestion: The mixture is treated with nucleases to digest the non-cross-linked DNA and the portions of the cross-linked DNA that are not protected by the bound protein.

  • SDS-PAGE and Detection: The resulting protein-DNA adducts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The cross-linked protein can then be visualized by autoradiography (for radioactive labels) or fluorescence imaging.

Cellular Effects and Mechanism of Action

When incorporated into cellular DNA, this compound can have significant biological consequences. It is recognized that halogenated cytosine analogs can mimic 5-methylcytosine, a key epigenetic mark in many organisms.[5] This mimicry can lead to aberrant cellular processes.

The proposed mechanism involves the recognition of this compound in DNA by cellular machinery that normally interacts with 5-methylcytosine. This can lead to the recruitment of proteins involved in gene silencing, ultimately altering gene expression patterns.

signaling_pathway 5-Bromocytosine_incorp This compound Incorporation into DNA Mimics_5mC Mimics 5-methylcytosine 5-Bromocytosine_incorp->Mimics_5mC Recruitment Recruitment of Methyl-Binding Domain (MBD) Proteins Mimics_5mC->Recruitment Chromatin_remodeling Chromatin Remodeling Recruitment->Chromatin_remodeling Gene_silencing Gene Silencing Chromatin_remodeling->Gene_silencing

Proposed mechanism of this compound-induced gene silencing.

This guide is intended to provide a comprehensive overview of the safety, handling, and experimental use of this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols for Incorporating 5-Bromocytosine into DNA using PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocytosine (5-BrC) is a halogenated analog of the natural DNA base cytosine. Its incorporation into DNA offers unique functionalities, primarily stemming from its photosensitivity. Upon exposure to UV radiation, DNA containing 5-BrC can induce site-specific strand breaks and cross-links with neighboring bases or proteins.[1] This property makes 5-BrC-modified DNA a valuable tool in various research and drug development applications, including structural biology, DNA-protein interaction studies, and the development of photosensitizing therapeutic agents.[2]

This document provides a detailed protocol for the enzymatic incorporation of 5-Bromodeoxycytidine triphosphate (5-Br-dCTP) into DNA fragments using the Polymerase Chain Reaction (PCR). It also outlines methods for the analysis of incorporation and discusses potential applications in drug discovery.

Overview of this compound Incorporation via PCR

The incorporation of modified nucleotides like 5-Br-dCTP during PCR is dependent on the substrate specificity of the DNA polymerase used. While many polymerases can accommodate modifications at the C5 position of pyrimidines, their efficiency can vary. This protocol provides guidelines for using common thermostable DNA polymerases such as Taq, Pfu, and Vent. Optimization of the reaction conditions is crucial for achieving high incorporation efficiency and product yield.

Logical Workflow for Incorporation and Analysis:

Workflow cluster_0 Preparation cluster_1 PCR Amplification cluster_2 Analysis cluster_3 Downstream Applications Oligonucleotide Design Primer Design Reagent Preparation Prepare PCR Master Mix (including 5-Br-dCTP) Oligonucleotide Design->Reagent Preparation PCR Perform PCR with Modified Nucleotide Reagent Preparation->PCR Purification Purify PCR Product PCR->Purification Quantification Quantify DNA Purification->Quantification Verification Verify Incorporation (HPLC, MS) Quantification->Verification Applications Cross-linking Studies, SELEX, etc. Verification->Applications

Caption: Experimental workflow for 5-BrC DNA synthesis and application.

Materials and Reagents

Key Reagents
ReagentSupplier RecommendationStorage
5-Bromo-2'-deoxycytidine-5'-triphosphate (5-Br-dCTP)Jena Bioscience (Cat. No. NU-132) or APExBIO (Cat. No. B8081)-20°C
Natural dNTP Mix (dATP, dGTP, dTTP)Standard molecular biology grade-20°C
Thermostable DNA Polymerase (Taq, Pfu, or Vent)Various suppliers (e.g., NEB, Thermo Fisher Scientific)-20°C
Forward and Reverse PrimersCustom synthesis-20°C
DNA TemplatePurified plasmid or genomic DNA-20°C or 4°C
10x PCR Buffer (with and without MgSO₄/MgCl₂)Supplied with DNA polymerase-20°C
MgSO₄ or MgCl₂ SolutionSupplied with DNA polymerase or separateRoom Temperature
Nuclease-free WaterStandard molecular biology gradeRoom Temperature

Experimental Protocols

Primer Design

For successful amplification, primers should be designed following standard PCR guidelines.

ParameterRecommendation
Length20-30 nucleotides
GC Content40-60%
Melting Temperature (Tm)55-65°C (Primers should have Tms within 5°C of each other)
3' EndShould end in a G or C to enhance priming efficiency
Secondary StructuresAvoid hairpins, self-dimers, and cross-dimers
PCR Protocol for 5-Br-dCTP Incorporation

This protocol is a starting point and should be optimized for each specific template and primer pair. A critical aspect of incorporating modified nucleotides is the optimization of the dNTP and Mg²⁺ concentrations.

PCR Reaction Setup (50 µL total volume):

ComponentFinal ConcentrationVolume
Nuclease-free Water-to 50 µL
10x PCR Buffer1x5 µL
dATP, dGTP, dTTP Mix (10 mM each)200 µM each1 µL
dCTP (10 mM)200 µM (for control)1 µL
5-Br-dCTP (10 mM)50 - 200 µM0.5 - 2 µL
Forward Primer (10 µM)0.1 - 0.5 µM0.5 - 2.5 µL
Reverse Primer (10 µM)0.1 - 0.5 µM0.5 - 2.5 µL
DNA Template1-100 ng (plasmid) or 50-250 ng (genomic)1 µL
MgSO₄/MgCl₂ (if not in buffer)1.5 - 4.0 mMAs needed
DNA Polymerase (e.g., Taq, Pfu, Vent)1 - 2.5 units0.5 µL

Note on dNTPs: For partial incorporation, a mixture of dCTP and 5-Br-dCTP can be used. For complete substitution, dCTP is entirely replaced by 5-Br-dCTP. The optimal concentration of 5-Br-dCTP may be lower than that of natural dNTPs and should be determined empirically.[3][4]

PCR Cycling Conditions:

The following cycling parameters are recommended as a starting point. The annealing temperature and extension time are key parameters to optimize.

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C15-30 seconds25-35
AnnealingTm - 5°C15-30 seconds
Extension68-72°C1 minute/kb
Final Extension68-72°C5 minutes1
Hold4°C

Note on Cycling Parameters:

  • Denaturation: For templates with high GC content, the initial denaturation time can be extended up to 3 minutes.[5]

  • Annealing: The optimal annealing temperature should be determined empirically, for instance, by using a gradient PCR.

  • Extension: The extension time depends on the length of the amplicon and the polymerase used. A general rule is 1 minute per kb for Taq polymerase. For high-fidelity polymerases like Pfu and Vent, a longer extension time of 2 minutes/kb may be required.

Optimization of PCR Conditions

To maximize the incorporation of 5-Br-dCTP, optimization of the following parameters is recommended.

Parameter Optimization Strategy:

Optimization Start Initial PCR Protocol Mg_Opt Vary Mg²⁺ Concentration (1.5 - 4.0 mM) Start->Mg_Opt dNTP_Opt Titrate 5-Br-dCTP Concentration (50 - 200 µM) Mg_Opt->dNTP_Opt Anneal_Opt Optimize Annealing Temperature (Gradient PCR) dNTP_Opt->Anneal_Opt Polymerase_Opt Test Different DNA Polymerases (Taq, Pfu, Vent) Anneal_Opt->Polymerase_Opt Result Optimized Protocol Polymerase_Opt->Result

Caption: Strategy for optimizing PCR conditions for 5-BrC incorporation.

DNA Polymerase Selection:

DNA PolymeraseFidelity3'-5' Exonuclease ActivityRecommended Use
Taq Polymerase LowerNoRoutine incorporation, allows for TA cloning.
Pfu Polymerase HighYesHigh-fidelity applications, produces blunt ends.
Vent Polymerase HighYesHigh-fidelity and robust amplification of difficult templates.

Studies on other C5-substituted pyrimidines suggest that Family B polymerases like Pfu and Vent can be more efficient at incorporating modified nucleotides.

Analysis of this compound Incorporation

After PCR, it is essential to verify the successful incorporation of 5-BrC into the DNA product.

Purification of PCR Products

Remove unincorporated dNTPs, primers, and polymerase from the PCR product using a standard PCR purification kit or ethanol precipitation.

Quantification of DNA

Measure the concentration of the purified PCR product using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

Verification of Incorporation

High-Performance Liquid Chromatography (HPLC):

  • Enzymatic Digestion: Digest the purified DNA to single nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Analysis: Separate the resulting nucleosides using reverse-phase HPLC.

  • Quantification: Compare the peak area of 5-bromo-2'-deoxycytidine to the other natural deoxyribonucleosides to determine the percentage of incorporation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS provides a highly sensitive and specific method for detecting and quantifying modified nucleosides.

  • Sample Preparation: Digest the DNA to single nucleosides as described for HPLC.

  • LC-MS/MS Analysis: Analyze the digest using LC-MS/MS. The mass difference between dC and 5-Br-dC allows for unambiguous identification and quantification.

Applications in Drug Development

The ability of 5-BrC to form covalent cross-links with proteins upon UV irradiation makes it a powerful tool in drug discovery and development.

Signaling Pathway Visualization (Example Application):

DrugDiscovery cluster_0 Target Identification cluster_1 Lead Optimization SELEX SELEX with 5-BrC-DNA Library Aptamer 5-BrC-Aptamer SELEX->Aptamer UV_Crosslink UV Cross-linking to Target Protein Aptamer->UV_Crosslink Target_ID Mass Spectrometry (Identify Cross-linked Peptides) UV_Crosslink->Target_ID Binding_Site Map Aptamer Binding Site Target_ID->Binding_Site Drug_Design Rational Drug Design Binding_Site->Drug_Design

Caption: Use of 5-BrC-DNA in target identification and drug design.

  • DNA-Protein Cross-linking Studies: Incorporating 5-BrC into specific DNA sequences (e.g., promoter regions, aptamers) allows for the identification of binding proteins. After UV irradiation, the covalently linked protein can be identified using techniques like mass spectrometry. This is invaluable for validating drug targets and understanding mechanisms of action.

  • Systematic Evolution of Ligands by Exponential Enrichment (SELEX): 5-BrC can be incorporated into DNA libraries for SELEX experiments to generate high-affinity aptamers. The resulting bromo-substituted aptamers can be used as photo-cross-linkers to identify and validate their binding targets, which is a critical step in aptamer-based drug development.

  • Photosensitizing Agents: DNA containing 5-BrC can act as a photosensitizer, where UV light triggers DNA damage. This principle can be explored for developing photodynamic therapies.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no PCR product Suboptimal annealing temperatureOptimize using gradient PCR.
Incorrect Mg²⁺ concentrationTitrate Mg²⁺ concentration from 1.5 to 4.0 mM.
5-Br-dCTP concentration too high (inhibitory)Decrease the concentration of 5-Br-dCTP.
Inefficient polymeraseTry a different DNA polymerase (e.g., Vent or Pfu).
Non-specific PCR products Annealing temperature too lowIncrease the annealing temperature.
High Mg²⁺ concentrationDecrease the Mg²⁺ concentration.
High primer concentrationReduce primer concentration to 0.1-0.2 µM.
Incomplete incorporation Suboptimal 5-Br-dCTP concentrationTitrate the ratio of 5-Br-dCTP to dCTP.
Polymerase stallingTry a different DNA polymerase more tolerant to modified bases.

Conclusion

The incorporation of this compound into DNA using PCR is a feasible and powerful technique for various applications in research and drug development. Successful incorporation relies on the careful optimization of PCR conditions, particularly the choice of DNA polymerase and the concentrations of 5-Br-dCTP and magnesium ions. The analytical methods outlined, such as HPLC and LC-MS, are crucial for verifying the extent of modification. The unique photochemical properties of 5-BrC-containing DNA provide a versatile tool for elucidating DNA-protein interactions and for the development of novel therapeutic and diagnostic agents.

References

Application Notes & Protocols: Site-Specific Labeling of RNA with 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The site-specific incorporation of modified nucleotides into RNA is a powerful tool for elucidating RNA structure, function, and interactions. Halogenated pyrimidines, such as 5-Bromouridine (5-BrU), are widely used for metabolic labeling of nascent RNA transcripts to study transcriptome dynamics.[1][2][3] However, the targeted, site-specific incorporation of analogs like 5-Bromocytosine (5-BrC) offers a more precise method for probing specific locations within an RNA molecule. This modification can serve as a versatile probe for various applications, including structural analysis by X-ray crystallography, investigation of RNA-protein interactions through cross-linking, and the development of RNA-based therapeutics.[3]

These application notes provide a detailed overview and protocols for the site-specific enzymatic labeling of RNA with this compound. While direct, extensively documented protocols for 5-BrC are less common than for its uridine counterpart, the principles of enzymatic RNA modification provide a robust framework for its successful incorporation. The protocols outlined below are based on established enzymatic techniques for terminal RNA labeling.

Principle of Labeling

The primary strategy for site-specific labeling of RNA with this compound involves enzymatic incorporation of its corresponding nucleotide form, 5-Bromocytidine triphosphate (5-Br-CTP) or monophosphate (5-Br-CMP). Enzymes such as T4 RNA Ligase or RNA polymerase can be utilized to append the modified nucleotide to a specific terminus (3' or 5' end) of a target RNA molecule. The bromine atom at the 5th position of the cytosine base introduces unique properties that can be leveraged for downstream applications without significantly disrupting the RNA's overall structure.

Experimental Protocols

Protocol 1: 3'-End Labeling of RNA with 5-Bromocytidine using T4 RNA Ligase

This protocol describes the ligation of a 5-Bromocytidine-containing donor molecule to the 3'-hydroxyl terminus of a target RNA. A common donor is a pre-adenylated 5-Bromocytidine monophosphate (AppBrC), or more simply, using 5-Br-CTP with a truncated T4 RNA Ligase 2. For this protocol, we will focus on the general principle using a donor molecule.

Materials:

  • Target RNA (purified, with a 3'-OH group)

  • 5-Bromocytidine monophosphate (pBrC) or a suitable donor

  • T4 RNA Ligase (or T4 RNA Ligase 2, truncated)

  • ATP (if starting with pBrC)

  • 10X T4 RNA Ligase Reaction Buffer

  • RNase Inhibitor

  • Nuclease-free water

  • Purification kit (e.g., spin column or denaturing PAGE)

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following reagents on ice in the order listed:

    Reagent Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water Up to 20 µL -
    10X T4 RNA Ligase Buffer 2 µL 1X
    Target RNA (10-20 pmol) X µL 0.5 - 1.0 µM
    5-Bromocytidine donor (e.g., pBrC) X µL 10-50 µM
    ATP (10 mM) 2 µL 1 mM
    RNase Inhibitor (40 U/µL) 0.5 µL 20 Units

    | T4 RNA Ligase (10 U/µL) | 1 µL | 10 Units |

  • Incubation: Gently mix the components by pipetting. Incubate the reaction at 16°C overnight or at 37°C for 1-2 hours. The optimal temperature and time may need to be determined empirically.

  • Reaction Termination (Optional): To stop the reaction, add 1 µL of 0.5 M EDTA.

  • Purification of Labeled RNA: It is crucial to remove the enzyme, unincorporated nucleotides, and reaction byproducts.

    • Spin-Column Chromatography: Use an appropriate RNA cleanup spin column according to the manufacturer's protocol. This method is fast and efficient for removing free nucleotides.

    • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): For the highest purity, run the reaction products on a denaturing urea-PAGE gel. Excise the band corresponding to the labeled RNA and elute it from the gel slice.

  • Quantification and Storage: Determine the concentration of the purified, labeled RNA using UV-Vis spectrophotometry. Store the labeled RNA at -80°C.

Protocol 2: Enzymatic Incorporation of 5-Bromo-CMP into the Terminal Sequence

This protocol is adapted from the principle of incorporating nucleotide analogs into the terminal sequence of RNA, demonstrating that such modified RNA remains functional. This method utilizes the cell's own machinery in an in-vitro context or can be conceptualized with purified terminal transferase enzymes.

Materials:

  • Acceptor RNA (e.g., sRNA deficient in its terminal CMP-AMP sequence)

  • 5-Bromocytidine triphosphate (5-Br-CTP)

  • CTP/ATP:tRNA nucleotidyltransferase

  • Reaction Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Nuclease-free water

  • Phenol:Chloroform for extraction

  • Ethanol for precipitation

Procedure:

  • Reaction Setup: Assemble the following reaction in an RNase-free tube:

    Reagent Volume (for 50 µL reaction) Final Concentration
    Nuclease-free water Up to 50 µL -
    10X Reaction Buffer 5 µL 1X
    Acceptor RNA (1-5 µg) X µL 20-100 µg/mL
    5-Br-CTP (10 mM) 1 µL 0.2 mM

    | CTP/ATP:tRNA nucleotidyltransferase | 1-2 µL | Enzyme-dependent |

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes.

  • Enzyme Inactivation and RNA Purification:

    • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

    • Vortex and centrifuge at high speed for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Perform ethanol precipitation by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the RNA.

    • Wash the pellet with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

  • Validation: The incorporation of 5-Br-CMP can be verified by downstream functional assays or analytical techniques such as mass spectrometry. The functionality of the modified RNA, for instance in accepting amino acids, can then be tested.

Data Presentation

Effective site-specific labeling requires optimization of reaction conditions. The following tables provide a template for organizing and comparing experimental data.

Table 1: Optimization of 3'-End Labeling with 5-Bromocytidine

ParameterCondition 1Condition 2Condition 3Condition 4Labeling Efficiency (%)
Enzyme Conc. 10 U20 U10 U20 URecord %
Incubation Temp. 16°C16°C37°C37°CRecord %
Incubation Time 12 hours12 hours1 hour1 hourRecord %
Donor:RNA Ratio 10:120:110:120:1Record %

Labeling efficiency can be estimated by comparing the intensity of product and substrate bands on a denaturing gel.

Table 2: Comparison of Nucleotide Analogs for RNA Labeling

Nucleotide AnalogIncorporation MethodToxicityKey ApplicationsReference
This compound Enzymatic (Terminal)Expected to be lowStructural analysis, Cross-linking
5-Bromouridine Metabolic, EnzymaticLow in short-term useNascent RNA capture (Bru-seq), Stability analysis
5-Ethynyluridine Metabolic, EnzymaticHigher than 5-BrUBioorthogonal chemistry, RNA imaging
4-Thiouridine Metabolic, EnzymaticModeratePhoto-cross-linking (SLAM-seq)
5-Azacytidine MetabolicHighTrapping methyltransferases (Aza-IP)

Visualizations

Experimental Workflow and Applications

The following diagrams illustrate the workflow for site-specific RNA labeling and subsequent applications.

G cluster_prep 1. Substrate Preparation cluster_label 2. Enzymatic Labeling cluster_analysis 3. Quality Control RNA_Substrate Target RNA (in vitro transcribed or synthetic) Purification1 PAGE Purification RNA_Substrate->Purification1 Reaction Labeling Reaction (T4 RNA Ligase + 5-Br-CMP donor) Purification1->Reaction Purified RNA Purification2 Purification of Labeled RNA (Spin Column or PAGE) Reaction->Purification2 QC Analysis (Gel Electrophoresis, Mass Spec) Purification2->QC Labeled RNA G Start RNA 3'-OH Terminus Ligase T4 RNA Ligase Start->Ligase Product RNA-pBrC (3'-Labeled RNA) Ligase->Product AMP AMP + PPi Ligase->AMP Donor pBrC (5-Bromocytidine monophosphate) Donor->Ligase ATP ATP ATP->Ligase G Labeled_RNA RNA Site-Specifically Labeled with this compound App1 Structural Biology (X-ray Crystallography, NMR) Labeled_RNA->App1 App2 RNA-Protein Interaction Studies (UV Cross-linking) Labeled_RNA->App2 App3 Drug Development (Screening for RNA-binding molecules) Labeled_RNA->App3 App4 Probing RNA Function (Site-directed mutagenesis analog) Labeled_RNA->App4

References

Application Notes and Protocols for X-ray Crystallography of DNA-Protein Complexes Using 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of how proteins interact with DNA at the molecular level is fundamental to numerous areas of biological research and drug development. X-ray crystallography remains a powerful technique for elucidating the three-dimensional structures of these complexes at atomic resolution. However, obtaining well-diffracting crystals and solving the phase problem can be significant hurdles. The incorporation of halogenated nucleotides, such as 5-Bromocytosine, into the DNA component of a protein-DNA complex offers a strategic advantage in overcoming these challenges.

The bromine atom, being significantly heavier than other atoms in the complex, acts as a powerful anomalous scatterer of X-rays. This anomalous signal is instrumental in solving the phase problem through Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD) phasing methods. Furthermore, the introduction of a bulky bromine atom at the C5 position of cytosine can influence crystal packing and potentially promote the formation of well-ordered crystals.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the X-ray crystallography of DNA-protein complexes, from the synthesis of the modified oligonucleotide to the final structural analysis.

Application Notes

Key Advantages of Using this compound:
  • Facilitates Phasing: The strong anomalous signal from the bromine atom is highly effective for SAD or MAD phasing, often eliminating the need for producing selenomethionine-labeled proteins or screening for heavy-atom derivatives.

  • Improves Crystallization: The presence of the bromine atom can alter the surface properties of the DNA, potentially creating new crystal packing interactions that lead to the formation of diffraction-quality crystals.

  • Minimal Structural Perturbation: The substitution of a hydrogen atom with a bromine atom at the C5 position of cytosine is generally well-tolerated and is unlikely to significantly alter the overall conformation of the DNA or its interaction with the target protein.

  • Versatility: this compound can be readily incorporated into synthetic oligonucleotides of any desired sequence using standard phosphoramidite chemistry.

Considerations and Limitations:
  • Radiation Damage: Halogenated nucleotides can be susceptible to radiation damage during X-ray data collection, which can lead to debromination. It is crucial to employ appropriate cryo-protection and data collection strategies to minimize this effect.

  • Synthesis and Purification: While the synthesis of this compound-containing oligonucleotides is routine, careful purification is necessary to ensure the homogeneity of the DNA sample, which is critical for successful crystallization.

  • Potential for Altered Binding Affinity: While generally minimal, the introduction of the bromine atom could in some cases slightly alter the binding affinity of the protein for the DNA. It is advisable to characterize the binding of the modified DNA to the protein using biophysical methods such as Isothermal Titration Calorimetry (ITC) or Electrophoretic Mobility Shift Assays (EMSA).

Experimental Protocols

Protocol 1: Synthesis of this compound Containing Oligonucleotides

This protocol outlines the solid-phase synthesis of DNA oligonucleotides containing this compound using the phosphoramidite method.[][2][3][4][5]

Materials:

  • 5-Bromodeoxycytidine phosphoramidite

  • Standard DNA phosphoramidites (dA, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solution (e.g., Acetic anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide)

  • Acetonitrile (synthesis grade)

  • Automated DNA synthesizer

Procedure:

  • Synthesizer Setup: Prepare the DNA synthesizer with the required phosphoramidites, including the 5-Bromodeoxycytidine phosphoramidite, and all necessary reagents.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner for each nucleotide addition:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.

    • Coupling: The 5-Bromodeoxycytidine phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain a homogenous sample.

  • Quality Control: The purity and identity of the final product are confirmed by mass spectrometry.

Oligonucleotide_Synthesis_Workflow cycle_end cycle_end cleavage cleavage cycle_end->cleavage Final nucleotide

Protocol 2: Preparation and Crystallization of the DNA-Protein Complex

This protocol describes the formation of the DNA-protein complex and subsequent crystallization trials.

Materials:

  • Purified protein of interest in a suitable buffer

  • Purified this compound containing DNA oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)

  • Crystallization screens (e.g., commercial screens for protein-DNA complexes or custom screens)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

  • DNA Annealing:

    • Mix the this compound containing oligonucleotide and its complementary strand in equimolar amounts in the annealing buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Slowly cool the mixture to room temperature over several hours to allow for proper annealing of the DNA duplex.

  • Complex Formation:

    • Mix the purified protein and the annealed DNA duplex at a desired molar ratio (e.g., 1:1.2 protein to DNA).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • The complex can be optionally purified by size-exclusion chromatography to ensure homogeneity.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix a small volume of the protein-DNA complex solution with an equal volume of the crystallization screen reagent.

    • Equilibrate the drop against the reservoir solution at a constant temperature.

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the precipitant concentration, pH, temperature, and the protein-to-DNA ratio.

Crystallization_Workflow protein protein complex complex protein->complex screening screening complex->screening dna dna annealing annealing dna->annealing annealing->complex optimization optimization screening->optimization crystals crystals optimization->crystals

Protocol 3: X-ray Data Collection and SAD Phasing

This protocol details the steps for X-ray data collection and structure determination using SAD phasing.

Materials:

  • Cryoprotectant solution (compatible with the crystallization condition)

  • Cryo-loops

  • Synchrotron beamline with a tunable X-ray source

  • Data processing software (e.g., XDS, HKL2000)

  • Phasing and refinement software (e.g., Phenix, CCP4)

Procedure:

  • Crystal Cryo-protection and Mounting:

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

    • Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

    • For SAD phasing, collect data at a wavelength corresponding to the absorption edge of bromine (approximately 0.92 Å or 13.47 keV) to maximize the anomalous signal.

    • Collect data with high redundancy and completeness.

  • Data Processing:

    • Integrate and scale the diffraction data using software such as XDS or HKL2000.

    • Keep the Friedel pairs separate to preserve the anomalous signal.

  • SAD Phasing and Structure Refinement:

    • Use a software suite like Phenix or CCP4 for structure determination.

    • Substructure Determination: Locate the positions of the bromine atoms using the anomalous differences in the diffraction data.

    • Phasing: Calculate initial experimental phases based on the bromine substructure.

    • Density Modification: Improve the quality of the initial electron density map.

    • Model Building: Build an initial model of the protein-DNA complex into the electron density map.

    • Refinement: Refine the atomic model against the experimental data to improve its quality and agreement with the data.

    • Validation: Validate the final structure using tools such as MolProbity to check for geometric and stereochemical correctness.

Phasing_Workflow data_collection X-ray Data Collection (at Bromine absorption edge) data_processing Data Processing (Integration and Scaling) data_collection->data_processing substructure Substructure Determination (Locate Bromine atoms) data_processing->substructure phasing SAD Phasing (Calculate initial phases) substructure->phasing density_mod Density Modification phasing->density_mod model_building Model Building density_mod->model_building refinement Refinement model_building->refinement validation Structure Validation refinement->validation final_structure Final Protein-DNA Structure validation->final_structure

Quantitative Data Presentation

The following table presents a summary of representative X-ray data collection and refinement statistics for a protein-nucleic acid complex solved using a bromine derivative. This data is based on the crystal structure of an RNA kissing-loop complex with a bromouridine substitution, which serves as a relevant example for a brominated nucleic acid structure determination.

Data Collection Values
PDB ID2JLT
Wavelength (Å)0.9184
Resolution (Å)50.0 - 2.9 (2.95 - 2.90)
Space groupP212121
Cell dimensions (Å)a=40.2, b=60.5, c=70.1
Total reflections34,236
Unique reflections5,142
Redundancy6.7 (6.3)
Completeness (%)99.8 (99.0)
I/σI15.6 (2.0)
Rmerge (%)9.8 (50.1)
Refinement Values
Resolution (Å)2.9
No. of reflections5,142
Rwork / Rfree (%)18.67 / 22.75
No. of atoms1,234
Protein0
Nucleic acid1,188
Solvent46
B-factors (Å2)
ProteinN/A
Nucleic acid60.5
Solvent55.2
R.m.s. deviations
Bond lengths (Å)0.006
Bond angles (°)1.1

Values in parentheses are for the highest-resolution shell.

Conclusion

The use of this compound as a tool in the X-ray crystallography of DNA-protein complexes offers a robust and effective strategy for overcoming common challenges in structure determination. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully employ this methodology. By facilitating phasing and potentially improving crystallization, the incorporation of this compound can significantly streamline the process of obtaining high-resolution structural insights into the intricate world of protein-DNA interactions, thereby accelerating research and drug discovery efforts.

References

5-Bromocytosine: A Heavy-Atom Derivative for Phasing in Macromolecular Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the three-dimensional structure of macromolecules by X-ray crystallography is fundamental to understanding their function and to structure-based drug design. A central challenge in this technique is the "phase problem," where the phase information of the diffracted X-rays is lost during data collection.[1] Experimental phasing methods overcome this by introducing heavy atoms into the crystal.[1] 5-bromocytosine, a halogenated analog of cytosine, serves as an excellent heavy-atom derivative, particularly for nucleic acid structures and their protein complexes. The bromine atom provides a significant anomalous signal, making it highly suitable for Multi-wavelength Anomalous Dispersion (MAD) phasing.[2][3] This document provides detailed application notes and protocols for the use of this compound in crystallographic phasing.

Principle of this compound in Phasing

The utility of this compound as a phasing agent stems from the anomalous scattering properties of the bromine atom. When X-rays interact with electrons, their scattering factor has both a normal (f0) and an anomalous component (f' + if''). The anomalous components, f' and f'', are wavelength-dependent and change significantly near an element's absorption edge.

For bromine, the K-absorption edge is at an X-ray wavelength of approximately 0.92 Å (13.47 keV), which is readily accessible at most synchrotron beamlines.[3] By collecting diffraction data at multiple wavelengths around this edge (the peak, inflection point, and a high-energy remote wavelength), the small differences in scattering intensity can be used to locate the bromine atoms and calculate initial phases for the macromolecule. This method is known as Multi-wavelength Anomalous Dispersion (MAD).

Applications in Structural Biology and Drug Development

The site-specific incorporation of this compound into DNA or RNA oligonucleotides provides a powerful tool for determining the structures of:

  • Nucleic Acids: High-resolution structures of DNA and RNA molecules, including those with complex folds.

  • Protein-Nucleic Acid Complexes: Elucidating the molecular basis of protein-DNA and protein-RNA interactions, which are central to many biological processes and are often drug targets.

  • Drug-Nucleic Acid Complexes: Visualizing how small molecule drugs bind to nucleic acid targets, aiding in the rational design of new therapeutics.

The ability to obtain high-quality phases through this method accelerates the structure determination process, providing crucial insights for understanding disease mechanisms and for drug discovery efforts.

Experimental Workflow

The overall process of using this compound for crystallographic phasing involves several key stages, from the synthesis of the modified oligonucleotide to the final structure solution.

G cluster_synthesis Oligonucleotide Preparation cluster_crystallography Crystallography cluster_structure_solution Structure Determination synthesis 1. Synthesis of this compound Modified Oligonucleotide purification 2. Purification and Quality Control (HPLC/PAGE) synthesis->purification complex 3. Complex Formation (if applicable) purification->complex crystallization 4. Crystallization Screening and Optimization complex->crystallization data_collection 5. MAD Data Collection at Synchrotron crystallization->data_collection processing 6. Data Processing and Scaling data_collection->processing phasing 7. Substructure Determination and Phasing processing->phasing model_building 8. Model Building and Refinement phasing->model_building validation 9. Structure Validation model_building->validation G cluster_data Experimental Data cluster_analysis Phasing Analysis cluster_result Structure Solution I_peak Intensities at Peak (λ1) anom_diff Anomalous Differences (|F+| - |F-|) I_peak->anom_diff within each λ disp_diff Dispersive Differences (|Fλi| - |Fλj|) I_peak->disp_diff between λ's I_infl Intensities at Inflection (λ2) I_infl->anom_diff within each λ I_infl->disp_diff between λ's I_remote Intensities at Remote (λ3) I_remote->anom_diff within each λ I_remote->disp_diff between λ's ha_pos Heavy Atom Positions anom_diff->ha_pos disp_diff->ha_pos init_phases Initial Phases ha_pos->init_phases dm_map Density Modified Map init_phases->dm_map Density Modification model Atomic Model dm_map->model Model Building

References

Application Note: NMR Spectroscopic Techniques for Studying 5-Bromocytosine Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution.[1] The incorporation of modified nucleotides, such as 5-Bromocytosine (5-Br-C), into DNA or RNA oligonucleotides provides a sensitive probe for detailed structural and functional studies. The bromine atom at the C5 position of cytosine is minimally perturbing to the overall helical structure and offers unique advantages for NMR analysis.[2][3] This heavy atom can influence local electronics and provides a specific site for potential derivatization with paramagnetic tags, making it invaluable for studying oligonucleotide conformation, dynamics, and interactions with ligands or proteins.[4]

This application note provides a comprehensive overview and detailed protocols for the synthesis, purification, and NMR analysis of this compound labeled oligonucleotides.

Synthesis and Purification of this compound Labeled Oligonucleotides

The synthesis of oligonucleotides containing this compound is achieved through standard automated solid-phase phosphoramidite chemistry.[5] This process involves the sequential addition of nucleotide building blocks, including the desired 5-Br-dC phosphoramidite, to a growing chain anchored to a solid support.

Protocol 1: Automated Solid-Phase Synthesis
  • Phosphoramidite Preparation: Obtain high-quality 5-Bromo-2'-deoxycytidine phosphoramidite and other standard DNA phosphoramidites (dA, dG, dT). Ensure anhydrous conditions for all reagents.

  • Automated Synthesis: Program the DNA synthesizer with the desired sequence. The synthesis cycle for each nucleotide addition consists of four main steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.

    • Coupling: Addition of the next phosphoramidite monomer (e.g., 5-Br-dC) to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support using concentrated ammonium hydroxide. This step also removes the protecting groups from the phosphate backbone and the bases. Care should be taken during deprotection, as prolonged treatment at high temperatures can lead to side reactions.

  • Purification: Purify the full-length oligonucleotide from shorter failure sequences using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Quality Control: Verify the purity and identity of the final product using mass spectrometry and analytical HPLC.

G cluster_synthesis Solid-Phase Synthesis Workflow start Start Synthesis synthesis Automated Synthesis Cycle (DMT-off or DMT-on) start->synthesis cleavage Cleavage from Support & Base Deprotection synthesis->cleavage purification HPLC or PAGE Purification cleavage->purification qc Quality Control (Mass Spec, Gel) purification->qc end_node Lyophilized Oligonucleotide qc->end_node G cluster_prep NMR Sample Preparation Workflow start Lyophilized Oligo dissolve Dissolve in Buffer (Phosphate, NaCl, pH 7) start->dissolve anneal Anneal Duplex (Heat to 95°C, Slow Cool) dissolve->anneal transfer Transfer to NMR Tube anneal->transfer add_d2o Add D₂O (5-10%) & Reference Standard (DSS) transfer->add_d2o end_node Ready for NMR add_d2o->end_node G cluster_analysis NMR Structure Determination Pathway sample Prepared NMR Sample tocsy 2D TOCSY / COSY sample->tocsy noesy 2D NOESY sample->noesy assignment Resonance Assignment tocsy->assignment noesy->assignment integration NOE Peak Integration assignment->integration Uses NOESY data restraints Generate Distance Restraints integration->restraints calculation Structure Calculation (Molecular Dynamics) restraints->calculation validation Structure Refinement & Validation calculation->validation ensemble Final Structure Ensemble validation->ensemble

References

Application of 5-Bromocytosine in Studying DNA Methylation Patterns: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA methylation, a key epigenetic modification, is crucial for understanding gene regulation in normal development and disease. 5-methylcytosine (5mC) is the most well-characterized DNA methylation mark in mammals. Accurate quantification of global and locus-specific DNA methylation is essential for diagnostics, prognostics, and the development of epigenetic drugs. While various methods exist for methylation analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the precise and absolute quantification of modified nucleosides in genomic DNA.

The accuracy of LC-MS/MS quantification heavily relies on the use of internal standards to correct for variations in sample preparation, instrument response, and matrix effects.[1] Stable isotope-labeled analogs of the analyte, such as deuterated 5-methyl-2'-deoxycytidine (5mdC), are often the preferred internal standards due to their similar chemical and physical properties.[2] However, the synthesis of these standards can be costly. An alternative approach is the use of a structurally similar analog that is not naturally present in the sample, such as a halogenated nucleoside. 5-Bromo-2'-deoxycytidine (5BrdC), the deoxynucleoside of 5-Bromocytosine, presents a viable option as an internal standard for the quantification of 5mdC due to its structural similarity and distinct mass, allowing for clear differentiation in mass spectrometric analysis.[3]

These application notes provide a detailed protocol for the quantification of global DNA methylation (as a percentage of 5mdC) using 5-Bromo-2'-deoxycytidine as an internal standard in an LC-MS/MS workflow.

Principle of the Method

The method involves the enzymatic hydrolysis of genomic DNA into its constituent deoxynucleosides. A known amount of the internal standard, 5-Bromo-2'-deoxycytidine, is spiked into the sample prior to analysis. The mixture of deoxynucleosides is then separated by liquid chromatography and detected by tandem mass spectrometry. By comparing the signal intensity of the analyte (5-methyl-2'-deoxycytidine) to that of the internal standard, the absolute quantity of 5mdC in the original DNA sample can be accurately determined.

Experimental Protocols

Protocol 1: Quantification of Global DNA Methylation using LC-MS/MS with 5-Bromo-2'-deoxycytidine as an Internal Standard

This protocol outlines the complete workflow from genomic DNA to the quantification of 5-methyl-2'-deoxycytidine.

Materials:

  • Genomic DNA sample

  • 5-Bromo-2'-deoxycytidine (5BrdC) internal standard solution (e.g., 1 µM in water)

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (e.g., Calf Intestinal)

  • Ammonium acetate buffer (10 mM, pH 5.3)

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Microcentrifuge tubes

  • Heating block or water bath

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • DNA Quantification and Preparation:

    • Quantify the concentration of the genomic DNA sample using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Aliquot 1-2 µg of genomic DNA into a microcentrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of 5BrdC internal standard solution to the DNA sample. The amount should be chosen to be within the linear range of the instrument's response and comparable to the expected amount of 5mdC. For example, add 10 pmol of 5BrdC to 1 µg of DNA.

  • DNA Denaturation:

    • Heat the DNA sample at 100°C for 5 minutes to denature the double-stranded DNA into single strands.

    • Immediately place the tube on ice for 2 minutes to prevent re-annealing.

  • Enzymatic Hydrolysis to Nucleosides:

    • Step 1: Nuclease P1 Digestion

      • Add 1/10th volume of 100 mM ammonium acetate (pH 5.3).

      • Add 1-2 units of Nuclease P1 per µg of DNA.

      • Incubate at 50°C for 2 hours. This enzyme digests the single-stranded DNA into deoxynucleoside 5'-monophosphates.

    • Step 2: Alkaline Phosphatase Digestion

      • Add 1/10th volume of 1 M ammonium bicarbonate (pH 8.0) to adjust the pH.

      • Add 1-2 units of Alkaline Phosphatase per µg of DNA.

      • Incubate at 37°C for 1 hour. This enzyme removes the 5'-phosphate group, yielding free deoxynucleosides.[4]

  • Sample Cleanup (Optional but Recommended):

    • To remove enzymes and other potential interferences, perform a cleanup step. A common method is protein precipitation with cold acetonitrile or a solid-phase extraction (SPE) designed for nucleoside purification.

  • LC-MS/MS Analysis:

    • Transfer the final hydrolysate to an autosampler vial for LC-MS/MS analysis.

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • A simplified one-step digestion protocol can also be employed for high-throughput analysis.[4]

LC-MS/MS Parameters:

The following are representative parameters and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for nucleoside analysis (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the nucleosides. For example:

      • 0-2 min: 2% B

      • 2-8 min: 2-30% B

      • 8-9 min: 30-95% B

      • 9-11 min: 95% B

      • 11-12 min: 95-2% B

      • 12-15 min: 2% B

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for 5mdC and 5BrdC need to be determined by infusing standard solutions of each compound. The transition corresponds to the loss of the deoxyribose sugar moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-methyl-2'-deoxycytidine (5mdC)242.1126.1Optimized for instrument
5-Bromo-2'-deoxycytidine (5BrdC)306.0/308.0190.0/192.0Optimized for instrument
2'-deoxycytidine (dC)228.1112.1Optimized for instrument
2'-deoxyguanosine (dG)268.1152.1Optimized for instrument
2'-deoxyadenosine (dA)252.1136.1Optimized for instrument
Thymidine (dT)243.1127.1Optimized for instrument
Note: Bromine has two major isotopes (79Br and 81Br) of nearly equal abundance, resulting in a characteristic doublet peak for 5BrdC.

Data Analysis:

  • Integrate the peak areas for the MRM transitions of 5mdC and 5BrdC.

  • Calculate the response ratio: (Peak Area of 5mdC) / (Peak Area of 5BrdC).

  • Generate a standard curve by analyzing known concentrations of 5mdC with a fixed concentration of 5BrdC. Plot the response ratio against the concentration of 5mdC.

  • Determine the concentration of 5mdC in the unknown sample by interpolating its response ratio on the standard curve.

  • To express DNA methylation as a percentage, also quantify the amount of deoxycytidine (dC).

  • Calculate the global DNA methylation level using the following formula:

    % 5mC = [ (moles of 5mdC) / (moles of 5mdC + moles of dC) ] x 100

Data Presentation

Table 1: Hypothetical Quantitative Results for Global DNA Methylation
Sample IDDNA Conc. (ng/µL)5mdC (pmol)dC (pmol)% 5mC
Control 1105.24.295.84.2%
Control 298.74.194.94.1%
Treated 1110.52.597.52.5%
Treated 2102.12.697.42.6%

Visualizations

Diagrams of Workflows and Principles

DNA_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis genomic_dna Genomic DNA add_is Spike with 5BrdC Internal Standard genomic_dna->add_is denature Denaturation (100°C) add_is->denature hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alk. Phos.) denature->hydrolysis cleanup Sample Cleanup (SPE or Precipitation) hydrolysis->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis quant_result Quantitative Result (% 5mC) data_analysis->quant_result

Caption: Workflow for quantitative analysis of DNA methylation using LC-MS/MS.

Internal_Standard_Quantification cluster_process Analytical Process cluster_quant Quantification analyte Analyte (5mdC) (Unknown Amount) process Sample Prep & LC-MS/MS Analysis analyte->process is Internal Standard (5BrdC) (Known Amount) is->process analyte_response Analyte Signal process->analyte_response is_response IS Signal process->is_response ratio Response Ratio = Analyte Signal / IS Signal analyte_response->ratio is_response->ratio quantification Calculate Analyte Amount (Using Standard Curve) ratio->quantification

Caption: Principle of internal standard-based quantification in mass spectrometry.

References

5-Bromocytosine as a Photosensitizer for Inducing DNA Damage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocytosine (5-BrC), a halogenated analog of the DNA base cytosine, exhibits significant potential as a photosensitizer for inducing targeted DNA damage. Upon absorption of ultraviolet (UV) light, 5-BrC can trigger a cascade of photochemical reactions leading to the formation of various DNA lesions. This property makes it a valuable tool in research for studying DNA damage and repair mechanisms, and a potential candidate for applications in photodynamic therapy (PDT) for cancer treatment and other therapeutic areas.

These application notes provide a comprehensive overview of the use of this compound as a photosensitizer, including its mechanism of action, quantitative data on DNA damage, detailed experimental protocols, and the cellular signaling pathways implicated in the response to the induced damage.

Mechanism of Photosensitization

When incorporated into a DNA strand, this compound acts as a chromophore, absorbing UV radiation. This absorption excites 5-BrC to a higher energy state, initiating a series of events that result in DNA damage. The primary mechanism involves the formation of a highly reactive uracilyl radical through the homolytic cleavage of the C-Br bond. This radical can then abstract a hydrogen atom from a nearby deoxyribose sugar, leading to strand breaks, or react with other bases to form cross-links.

Notably, UV irradiation of DNA containing this compound has been shown to induce the formation of specific intrastrand cross-links between the C5 carbon of the cytosine moiety and various positions on an adjacent adenine base.[1] This unique damage signature distinguishes 5-BrC from many other photosensitizers.

Quantitative Data on this compound-Induced DNA Damage

The efficiency of this compound in inducing DNA damage can be quantified by various parameters. The primary type of damage characterized to date is the formation of intrastrand cross-links. The yields of these cross-links are influenced by the presence of oxygen.

DNA Lesion TypeDescriptionYield under Aerobic ConditionsYield under Anaerobic ConditionsReference
C[5-N6]A Covalent bond between C5 of 5-BrC and N6 of AdenineReducedHigher[1]
C[5-2]A Covalent bond between C5 of 5-BrC and C2 of AdenineReducedHigher[1]
C[5-8]A Covalent bond between C5 of 5-BrC and C8 of AdenineReducedHigher[1]
A[2-5]C Covalent bond between C2 of Adenine and C5 of 5-BrCUnaffectedUnaffected[1]
A[8-5]C Covalent bond between C8 of Adenine and C5 of 5-BrCReducedHigher

Note: Specific quantum yield data for this compound-induced DNA damage is not extensively available in the current literature. The yields of cross-link products are reported relative to each other under different conditions.

Experimental Protocols

Protocol 1: In Vitro Induction of DNA Cross-links with this compound

This protocol describes the induction of DNA cross-links in a synthetic oligodeoxynucleotide (ODN) containing this compound.

Materials:

  • Synthetic ODN containing a this compound residue.

  • Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

  • Pyrex-filtered UV lamp (e.g., Hanovia medium-pressure mercury lamp).

  • Reaction buffer (e.g., 10 mM sodium cacodylate, pH 7.0).

  • Aerobic or anaerobic chamber.

  • LC-MS/MS system for analysis.

Procedure:

  • Oligonucleotide Preparation: Synthesize or procure an ODN containing 5-BrC at the desired position. Purify the ODN using standard methods (e.g., HPLC).

  • Duplex Formation: Anneal the 5-BrC-containing ODN with its complementary strand by heating to 95°C for 5 minutes and slowly cooling to room temperature in annealing buffer.

  • Irradiation Setup:

    • Prepare the DNA duplex solution in the reaction buffer at a suitable concentration (e.g., 100 µM).

    • For anaerobic conditions, deoxygenate the solution by bubbling with argon gas for at least 30 minutes within an anaerobic chamber.

    • Place the sample in a quartz cuvette.

  • UV Irradiation:

    • Irradiate the sample with a Pyrex-filtered UV lamp. The Pyrex filter removes wavelengths below 290 nm.

    • Irradiation time will depend on the lamp intensity and the desired level of damage. A typical starting point is 30-60 minutes.

  • Analysis of DNA Lesions:

    • Following irradiation, digest the DNA sample to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by LC-MS/MS to identify and quantify the cross-linked products.

Protocol 2: Incorporation of this compound into Mammalian Cell DNA

This protocol provides a general method for incorporating 5-BrC into the DNA of cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, A549).

  • Complete cell culture medium.

  • 5-Bromodeoxycytidine (BrdC), the deoxynucleoside form of 5-BrC.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • DNA extraction kit.

Procedure:

  • Cell Culture: Culture the mammalian cells in their recommended complete medium to about 50-60% confluency.

  • 5-BrC Incorporation:

    • Prepare a stock solution of 5-Bromodeoxycytidine in sterile water or PBS.

    • Add the 5-Bromodeoxycytidine to the cell culture medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.

    • Incubate the cells for a period that allows for at least one to two cell divisions (e.g., 24-48 hours) to ensure incorporation of the analog into newly synthesized DNA.

  • Cell Harvesting and DNA Extraction:

    • After the incubation period, wash the cells twice with PBS.

    • Harvest the cells by trypsinization or scraping.

    • Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Verification of Incorporation (Optional):

    • The incorporation of 5-BrC can be verified by techniques such as mass spectrometry of digested DNA.

Protocol 3: Photosensitization and Analysis of DNA Damage in Mammalian Cells

This protocol outlines the steps for inducing DNA damage in cells containing 5-BrC and analyzing the damage.

Materials:

  • Cells with incorporated 5-BrC (from Protocol 2).

  • PBS.

  • UV-A or broad-spectrum UV light source.

  • Comet assay kit or reagents for pulsed-field gel electrophoresis.

  • MTT assay kit for cell viability.

Procedure:

  • Cell Preparation for Irradiation:

    • Plate the cells with incorporated 5-BrC in appropriate vessels (e.g., petri dishes, multi-well plates).

    • Just before irradiation, wash the cells twice with PBS to remove the culture medium.

    • Cover the cells with a thin layer of PBS to prevent drying during irradiation.

  • UV Irradiation:

    • Expose the cells to a UV light source. The wavelength and dose of UV radiation will need to be optimized. UV-A (320-400 nm) is often used for photosensitization experiments to minimize direct DNA damage.

    • A typical dose might range from 5 to 20 J/cm².

  • Analysis of DNA Damage (Comet Assay):

    • Immediately after irradiation, perform the alkaline comet assay to detect DNA single-strand breaks and alkali-labile sites.

    • Briefly, embed the cells in low-melting-point agarose on a microscope slide, lyse the cells, and subject them to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail correlate with the amount of DNA damage.

  • Assessment of Cell Viability (MTT Assay):

    • To assess the cytotoxic effect of the photosensitization, perform an MTT assay at various time points after irradiation (e.g., 24, 48, 72 hours).

    • Add MTT solution to the cells and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

Signaling Pathways and Cellular Response

The specific DNA lesions induced by photoactivated this compound, particularly the bulky intrastrand cross-links, are likely to be recognized and processed by the Nucleotide Excision Repair (NER) pathway. The Base Excision Repair (BER) pathway may also be involved in repairing some of the oxidative damage or abasic sites that could arise as secondary lesions. The presence of DNA strand breaks would activate the DNA Damage Response (DDR) cascade, involving sensor proteins like ATM and ATR, and effector kinases such as Chk1 and Chk2.

Photosensitization_Mechanism cluster_0 Initiation cluster_1 Damage Induction 5_BrC_DNA This compound in DNA Excited_5_BrC Excited 5-BrC* 5_BrC_DNA->Excited_5_BrC Excitation UV_Light UV Light (λ > 290 nm) UV_Light->5_BrC_DNA Absorption Uracilyl_Radical Uracilyl Radical Excited_5_BrC->Uracilyl_Radical C-Br Bond Cleavage DNA_Crosslinks Intrastrand C-A Cross-links Uracilyl_Radical->DNA_Crosslinks Reaction with Adenine Strand_Breaks Strand Breaks Uracilyl_Radical->Strand_Breaks H-abstraction from Deoxyribose

Experimental_Workflow Cell_Culture 1. Cell Culture Incorporate_5BrC 2. Incorporate 5-Bromodeoxycytidine Cell_Culture->Incorporate_5BrC Irradiation 3. UV Irradiation Incorporate_5BrC->Irradiation Damage_Analysis 4. DNA Damage Analysis Irradiation->Damage_Analysis Viability_Analysis 5. Cell Viability Analysis Irradiation->Viability_Analysis Comet_Assay Comet Assay (Strand Breaks) Damage_Analysis->Comet_Assay LC_MS LC-MS/MS (Cross-links) Damage_Analysis->LC_MS MTT_Assay MTT Assay Viability_Analysis->MTT_Assay

DNA_Damage_Response DNA_Damage 5-BrC Induced DNA Damage (Cross-links, Strand Breaks) DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation Repair DNA Repair DDR_Activation->Repair Cell_Fate Cell Fate Decision DDR_Activation->Cell_Fate NER Nucleotide Excision Repair (NER) (for Cross-links) BER Base Excision Repair (BER) (for Oxidative Damage) SSBR Single-Strand Break Repair (SSBR) Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Repair->NER Repair->BER Repair->SSBR Cell_Fate->Cell_Cycle_Arrest Cell_Fate->Apoptosis

Conclusion

This compound is a promising photosensitizer for inducing specific types of DNA damage, particularly intrastrand cross-links. The protocols provided herein offer a framework for researchers to investigate the effects of 5-BrC-mediated photosensitization both in vitro and in cellular systems. Further research is warranted to fully elucidate the quantum yield of DNA damage, the complete spectrum of DNA lesions, and the specific cellular signaling pathways that are activated. A deeper understanding of these aspects will be crucial for harnessing the full potential of this compound in basic research and therapeutic applications.

References

Application Notes and Protocols for UV-Induced Crosslinking with 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UV-induced crosslinking utilizing the photosensitive nucleoside analog 5-Bromocytosine (5-BrC) is a powerful technique for investigating nucleic acid-protein interactions and elucidating the spatial arrangements of nucleic acid structures. When incorporated into DNA or RNA, 5-BrC can be photoactivated by UV light, leading to the formation of a covalent bond with proximally located molecules, thereby "freezing" transient interactions for subsequent analysis. This method offers a significant advantage over traditional non-covalent interaction studies by providing direct evidence of molecular proximity.

Upon UV irradiation, particularly at wavelengths between 308-325 nm, the bromine atom of 5-BrC is homolytically cleaved, generating a highly reactive cytosin-5-yl radical. This radical can then react with adjacent molecules, including amino acid residues of interacting proteins or neighboring nucleobases, to form stable covalent crosslinks.[1] The choice of a longer UV wavelength is crucial as it minimizes the risk of non-specific damage to nucleic acids and proteins that can occur with shorter wavelength UV (UVC, 254 nm).[2]

These application notes provide a comprehensive overview of the experimental setup for UV-induced crosslinking with this compound, including detailed protocols and quantitative data to guide researchers in designing and executing their experiments.

Data Presentation: Quantitative Parameters for this compound UV-Induced Crosslinking

The efficiency and specificity of UV-induced crosslinking with this compound are influenced by several key parameters. The following table summarizes critical quantitative data gathered from various studies to aid in experimental design.

ParameterValue/RangeRemarks
UV Wavelength 308 - 325 nmLonger wavelengths (UVA/UVB) are preferred to minimize non-specific damage and side reactions often associated with UVC (254 nm).[2]
UV Source - XeCl Excimer Laser (308 nm)- Medium-wavelength transilluminator (peak at 312 nm)The choice of UV source can significantly impact crosslinking efficiency. Lasers provide monochromatic light and can achieve higher crosslinking yields.
Crosslinking Efficiency >20% to >50%Efficiency is highly dependent on the specific interacting molecules, their proximity and orientation, and the experimental conditions. For example, crosslinking of 5-bromouridine-substituted RNA to R17 coat protein exceeded 20% with a transilluminator and 50% with a XeCl excimer laser.
Quantum Yield ~0.003The quantum yield for photo-crosslinking of 5-bromouridine with 308 nm excitation has been determined to be 0.003.
5-BrC Incorporation VariableThe extent of 5-BrC incorporation into nucleic acids can be controlled during chemical synthesis of oligonucleotides or through cellular uptake of 5-bromo-2'-deoxycytidine (BrdC).
Crosslink Product Yields Sequence DependentThe yield of intrastrand crosslinks is significantly influenced by the neighboring nucleobases. For instance, the yield of a G[8-5]C crosslink from a 5'-GBrC-3' sequence was found to be approximately 17%.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into Oligonucleotides

Objective: To synthesize DNA or RNA oligonucleotides containing this compound at specific positions.

Methodology:

  • Oligonucleotide Design: Design the desired DNA or RNA sequence, indicating the specific position(s) for this compound incorporation.

  • Phosphoramidite Chemistry: Utilize standard automated solid-phase phosphoramidite chemistry for oligonucleotide synthesis.

  • 5-Br-dC Phosphoramidite: During the synthesis cycle at the desired incorporation site, use the corresponding 5-Bromo-2'-deoxycytidine phosphoramidite building block.

  • Deprotection and Purification: Following synthesis, deprotect the oligonucleotide using standard procedures and purify it using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: Determine the concentration of the purified oligonucleotide using UV-Vis spectrophotometry.

Protocol 2: UV-Induced Crosslinking of 5-BrC-containing Nucleic Acids to Proteins

Objective: To covalently crosslink a 5-BrC-containing oligonucleotide to its interacting protein partner.

Methodology:

  • Binding Reaction:

    • Prepare a reaction mixture containing the 5-BrC-labeled oligonucleotide and the purified protein of interest in a suitable binding buffer.

    • Incubate the mixture under conditions that promote the formation of the nucleic acid-protein complex (e.g., specific temperature and salt concentrations).

  • UV Irradiation:

    • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).

    • Expose the sample to a UV light source (e.g., a 308 nm XeCl excimer laser or a medium-wavelength transilluminator).

    • The duration and intensity of UV exposure should be optimized for the specific system. Start with a time course experiment to determine the optimal irradiation time that maximizes crosslinking while minimizing photodamage.

  • Quenching (Optional): The reaction is typically stopped by turning off the UV source. No specific quenching agent is generally required.

  • Analysis of Crosslinked Products:

    • Denature the samples by adding SDS-PAGE loading buffer and heating.

    • Separate the crosslinked complexes from the non-crosslinked components using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the crosslinked product by autoradiography (if the oligonucleotide is radiolabeled), fluorescence imaging (if a fluorescent tag is used), or Western blotting against the protein of interest.

Protocol 3: Identification of Crosslinked Sites

Objective: To determine the specific amino acid residue(s) and/or nucleotide(s) involved in the crosslink.

Methodology:

  • Purification of the Crosslinked Complex: Excise the band corresponding to the crosslinked complex from the SDS-PAGE gel. Elute the complex from the gel slice.

  • Proteolytic Digestion: Digest the purified complex with a specific protease (e.g., trypsin) to generate smaller peptide fragments.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

    • The crosslinked peptide will have a characteristic mass shift corresponding to the mass of the crosslinked oligonucleotide fragment.

    • Utilize specialized software to search the MS/MS data for crosslinked peptides and identify the specific amino acid residue(s) involved in the covalent bond.

  • Nuclease Digestion and Primer Extension (for nucleic acid site identification):

    • To identify the crosslinked nucleotide, the purified complex can be treated with nucleases to digest the nucleic acid, followed by analysis of the remaining crosslinked fragment.

    • Alternatively, primer extension analysis can be used, where the crosslinked protein acts as a block to reverse transcriptase, allowing for the identification of the crosslink site.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis incorp 1. Incorporation of 5-BrC into Oligonucleotide binding 2. Formation of Nucleic Acid-Protein Complex incorp->binding uv 3. UV Irradiation (308-325 nm) binding->uv sds_page 4. SDS-PAGE Analysis uv->sds_page identification 5. Identification of Crosslinked Sites (LC-MS/MS) sds_page->identification

Caption: Experimental Workflow for UV-Induced Crosslinking with this compound.

signaling_pathway cluster_mechanism Mechanism of this compound Photo-Crosslinking BrC This compound in DNA/RNA Radical Cytosin-5-yl Radical + Bromine Radical BrC->Radical Photoactivation UV UV Light (308-325 nm) Crosslink Covalent Crosslink Radical->Crosslink Target Proximal Molecule (Amino Acid or Nucleobase) Target->Crosslink

Caption: Mechanism of UV-Induced Crosslinking with this compound.

References

Application Notes and Protocols: Synthesis and Application of 5-Bromocytosine-Containing Phosphoramidites for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleosides into oligonucleotides is a powerful tool for elucidating biological processes and for the development of novel therapeutic and diagnostic agents. 5-Bromocytosine, a halogenated analog of cytosine, is a particularly valuable modification. When incorporated into DNA or RNA strands, it can serve as a photo-crosslinking agent to identify and map nucleic acid-protein interactions. This document provides detailed protocols for the synthesis of this compound-containing phosphoramidites and their subsequent use in automated oligonucleotide synthesis.

Data Presentation

Table 1: Summary of Synthesis Yields for this compound Phosphoramidite
Synthesis StepProductTypical Yield (%)
1. 5'-O-DMT Protection5'-O-DMT-5-bromo-2'-deoxycytidine85-95
2. N4-Benzoylation5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine80-90
3. 3'-Phosphitylation5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine-3'-phosphoramidite80-90
Table 2: Characterization and Performance Data
ParameterValue
Phosphoramidite Molecular Weight 912.82 g/mol
31P NMR of Phosphoramidite ~149 ppm
Coupling Efficiency >98%
Deprotection Conditions Mild ammonia treatment (e.g., ammonium hydroxide at room temperature for 24 hours)[1]

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-5-bromo-2'-deoxycytidine

This protocol describes the protection of the 5'-hydroxyl group of 5-bromo-2'-deoxycytidine with a dimethoxytrityl (DMT) group.

Materials:

  • 5-bromo-2'-deoxycytidine

  • Anhydrous pyridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 5-bromo-2'-deoxycytidine (1 eq) in anhydrous pyridine.

  • Add DMT-Cl (1.1 eq) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the product as a white foam.

Protocol 2: Synthesis of 5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine

This protocol details the protection of the exocyclic amine of the cytosine base with a benzoyl group.

Materials:

  • 5'-O-DMT-5-bromo-2'-deoxycytidine

  • Anhydrous pyridine

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Co-evaporate 5'-O-DMT-5-bromo-2'-deoxycytidine (1 eq) with anhydrous pyridine twice and then dissolve in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and quench with water.

  • Extract the mixture with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography using a gradient of ethyl acetate in hexanes.

Protocol 3: Synthesis of 5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine-3'-phosphoramidite

This protocol describes the final step of phosphitylation at the 3'-hydroxyl position.

Materials:

  • 5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Anhydrous ethyl acetate

  • Anhydrous hexanes

Procedure:

  • Dry the starting nucleoside, 5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine (1 eq), by co-evaporation with anhydrous acetonitrile and then dissolve in anhydrous DCM under an argon atmosphere.

  • Add DIPEA (3 eq) to the solution.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at room temperature.

  • Stir the reaction for 1-2 hours under argon, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product by dissolving the residue in a minimal amount of ethyl acetate and adding it dropwise to a stirred solution of cold hexanes.

  • Collect the precipitate by filtration and dry under vacuum to yield the final phosphoramidite.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: 5'-O-DMT Protection cluster_1 Step 2: N4-Benzoylation cluster_2 Step 3: 3'-Phosphitylation start 5-Bromo-2'-deoxycytidine step1_product 5'-O-DMT-5-bromo-2'-deoxycytidine start->step1_product DMT-Cl, Pyridine step2_product 5'-O-DMT-N4-benzoyl-5-bromo-2'-deoxycytidine step1_product->step2_product Benzoyl Chloride, Pyridine final_product 5'-Bromocytosine Phosphoramidite step2_product->final_product 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA

Caption: Synthesis pathway for this compound phosphoramidite.

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (this compound Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted Ends) Coupling->Capping Forms new phosphite triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats start Solid Support with Nascent Oligo Chain start->Deblocking

Caption: Automated oligonucleotide synthesis cycle.

Photo_Crosslinking_Workflow cluster_experiment Photo-Crosslinking Experimental Workflow synthesis 1. Synthesize Oligo with This compound incubation 2. Incubate Oligo with Target Protein (e.g., DNA Methyltransferase) synthesis->incubation uv_irradiation 3. UV Irradiation (308-325 nm) Forms Covalent Crosslink incubation->uv_irradiation digestion 4. Enzymatic Digestion (e.g., Trypsin) uv_irradiation->digestion enrichment 5. Enrichment of Crosslinked Peptide-Oligo Adducts digestion->enrichment ms_analysis 6. Mass Spectrometry (LC-MS/MS) Analysis enrichment->ms_analysis data_analysis 7. Data Analysis to Identify Crosslinked Peptide and Site ms_analysis->data_analysis

Caption: Workflow for DNA-protein crosslinking analysis.

References

Detecting 5-Bromocytosine in Genomic DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocytosine (5-BrC) is a halogenated analog of the DNA base cytosine. Its incorporation into genomic DNA is of significant interest in several research and therapeutic contexts. Due to its structural similarity to thymine, it can be incorporated into DNA during replication. This compound is also utilized as a photosensitizer; upon exposure to UV radiation, it can induce DNA damage, including single-strand breaks and intrastrand cross-links, a property that holds potential for targeted cancer therapies. The ability to accurately detect and quantify 5-BrC in genomic DNA is crucial for understanding its biological effects, mechanism of action, and therapeutic potential.

These application notes provide detailed protocols for two primary methods for the detection and quantification of 5-BrC in genomic DNA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immuno-based Assays .

Method 1: Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the absolute quantification of modified nucleosides in genomic DNA. This "gold standard" approach involves the enzymatic digestion of DNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer.

Principle

The principle of LC-MS/MS for 5-BrC detection involves the following key steps:

  • Genomic DNA Extraction and Purification: High-quality genomic DNA is isolated from the cells or tissues of interest.

  • Enzymatic Digestion: The purified DNA is completely hydrolyzed into its constituent deoxynucleosides (dC, dG, dA, dT, and any modified nucleosides like 5-Br-dC) using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: The resulting mixture of deoxynucleosides is separated using ultra-high-performance liquid chromatography (UPLC), typically with a C18 reversed-phase column.

  • Mass Spectrometric Detection: The separated deoxynucleosides are ionized (usually by electrospray ionization, ESI) and detected by a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for 5-bromo-2'-deoxycytidine (5-Br-dC) is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.

Workflow for LC-MS/MS Detection of this compound

LC-MS/MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification genomic_dna Genomic DNA Extraction enzymatic_digestion Enzymatic Digestion to Nucleosides genomic_dna->enzymatic_digestion protein_removal Protein Removal (e.g., Phenol-Chloroform) enzymatic_digestion->protein_removal uplc UPLC Separation protein_removal->uplc esi Electrospray Ionization (ESI) uplc->esi msms Tandem Mass Spectrometry (MS/MS) esi->msms data_analysis Data Analysis and Quantification msms->data_analysis calibration_curve Generation of Calibration Curve internal_standard Addition of Stable Isotope-Labeled Internal Standard internal_standard->enzymatic_digestion

Caption: Workflow for LC-MS/MS detection of this compound.

Experimental Protocol: LC-MS/MS

1. Genomic DNA Extraction:

  • Extract genomic DNA from cells or tissues using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.

  • Assess DNA purity and concentration using a spectrophotometer (A260/A280 ratio should be ~1.8).

2. Enzymatic Digestion of Genomic DNA:

  • To 10 µg of genomic DNA, add a stable isotope-labeled internal standard of 5-Br-dC (if available).

  • Add DNase I and incubate at 37°C for 2 hours.

  • Add nuclease P1 and alkaline phosphatase and incubate at 37°C for 4 hours or overnight.

  • Remove proteins by phenol-chloroform extraction or using a protein precipitation solution.

  • Dry the aqueous phase containing the nucleosides under vacuum.

  • Resuspend the nucleoside mixture in an appropriate volume of mobile phase for LC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0% to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-Br-dC: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion (the protonated base). The exact m/z values will depend on the specific bromine isotope (⁷⁹Br or ⁸¹Br) being monitored.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled 5-Br-dC.

    • Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity for 5-Br-dC.

4. Quantification:

  • Generate a calibration curve using known concentrations of a 5-Br-dC standard with a fixed amount of the internal standard.

  • Calculate the ratio of the peak area of 5-Br-dC to the peak area of the internal standard for each sample.

  • Determine the amount of 5-Br-dC in the samples by interpolating from the calibration curve.

  • Normalize the amount of 5-Br-dC to the total amount of DNA analyzed (e.g., as a ratio of 5-Br-dC to deoxyguanosine).

Quantitative Data
ParameterEstimated ValueNotes
Limit of Detection (LOD) 20 - 100 amolBased on data for similar halogenated nucleosides like 5-chlorocytosine.[1] This is highly instrument-dependent and requires empirical determination.
Limit of Quantification (LOQ) 50 - 200 fmolBased on data for similar halogenated nucleosides and general modified nucleoside analysis.[1] Requires validation for each specific assay.
Linear Dynamic Range 3-4 orders of magnitudeTypical for LC-MS/MS assays of modified nucleosides.
Precision (CV%) < 15%Expected for a validated assay.
Accuracy 85-115%Expected for a validated assay.

Method 2: Immuno-based Detection of this compound

Immuno-based methods, such as immuno-slot blot or ELISA, offer a high-throughput and sensitive approach for the detection of 5-BrC. These methods rely on a specific antibody that recognizes and binds to 5-BrC within single-stranded DNA.

Principle
  • Antibody Generation: A this compound nucleoside is conjugated to a carrier protein (e.g., BSA or KLH) and used to immunize an animal to produce antibodies.

  • DNA Denaturation and Immobilization: Genomic DNA is denatured to its single-stranded form and immobilized on a solid support (e.g., nitrocellulose membrane for slot blot, or a microplate for ELISA).

  • Immunodetection: The immobilized DNA is incubated with the primary antibody specific for 5-BrC.

  • Secondary Detection: A secondary antibody conjugated to an enzyme (e.g., HRP or AP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate is added that is converted by the enzyme into a detectable signal (colorimetric, fluorescent, or chemiluminescent). The signal intensity is proportional to the amount of 5-BrC in the DNA.

Logical Relationship for Immuno-based Assay Development

Logic for Immuno-based 5-BrC Assay Development cluster_antibody Antibody Development cluster_assay Assay Development cluster_application Application antigen_prep Antigen Preparation (5-BrC Conjugation) immunization Immunization antigen_prep->immunization antibody_screening Screening and Selection immunization->antibody_screening assay_format Choose Assay Format (ELISA/Slot Blot) antibody_screening->assay_format Use Selected Antibody optimization Optimization of Conditions assay_format->optimization validation Validation with Standards optimization->validation sample_analysis Analysis of Genomic DNA Samples validation->sample_analysis

Caption: Logical flow for developing an immuno-based assay for 5-BrC.

Experimental Protocol: Immuno-Slot Blot

1. DNA Preparation and Quantification:

  • Extract and purify genomic DNA as described for the LC-MS/MS method.

  • Accurately quantify the DNA concentration.

2. Slot Blot Apparatus Setup:

  • Pre-wet a nitrocellulose membrane in a suitable buffer (e.g., 6x SSC).

  • Assemble the slot blot apparatus according to the manufacturer's instructions.

3. DNA Denaturation and Immobilization:

  • Denature the DNA samples (e.g., 1 µg in 100 µL of denaturation buffer) by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

  • Apply the denatured DNA to the wells of the slot blot apparatus under vacuum.

  • Wash the wells with buffer.

  • Disassemble the apparatus and bake the membrane at 80°C for 2 hours to fix the DNA.

4. Immunodetection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against 5-BrC (at an optimized dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at an optimized dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Signal Detection and Quantification:

  • Incubate the membrane with a chemiluminescent HRP substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the signal intensity of each slot using densitometry software.

  • Generate a standard curve using known amounts of 5-BrC-containing DNA to quantify the amount of 5-BrC in the samples.

Quantitative Data
ParameterEstimated ValueNotes
Limit of Detection (LOD) 1-10 fmolHighly dependent on the affinity and specificity of the custom antibody.
Limit of Quantification (LOQ) 5-50 fmolRequires thorough validation with standards.
Linear Dynamic Range 2-3 orders of magnitudeTypical for immuno-blotting assays.
Precision (CV%) < 20%Can be higher than LC-MS/MS.
Throughput HighMultiple samples can be processed on a single membrane.

Summary and Comparison of Methods

FeatureLC-MS/MSImmuno-based Assays
Principle Chemical analysis of digested nucleosidesAntibody-antigen binding
Quantification AbsoluteRelative or semi-quantitative (can be absolute with proper standards)
Specificity Very High (based on mass-to-charge ratio)Dependent on antibody quality
Sensitivity Very High (attomole to femtomole range)High (femtomole range)
Throughput LowerHigher
Development Cost High (instrumentation)Moderate to High (custom antibody development)
Sample Requirement Micrograms of DNANanograms to micrograms of DNA
Main Advantage Gold-standard accuracy and specificityHigh throughput and lower instrument cost
Main Disadvantage Lower throughput, expensive equipmentRequires a highly specific custom antibody

Conclusion

The choice of method for detecting this compound in genomic DNA depends on the specific research question, available resources, and desired level of quantification. LC-MS/MS provides the most accurate and sensitive absolute quantification but is lower in throughput. Immuno-based assays, once a specific antibody is developed, offer a high-throughput alternative suitable for screening larger numbers of samples. Both methods require careful optimization and validation to ensure reliable and reproducible results.

References

Application Notes and Protocols: Click Chemistry with 5-Bromocytosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocytosine, a halogenated derivative of the nucleobase cytosine, is not directly reactive in click chemistry. However, it serves as a versatile synthetic precursor for introducing click-reactive functionalities, specifically alkyne groups, at the 5-position of the pyrimidine ring. This is primarily achieved through a palladium-catalyzed Sonogashira cross-coupling reaction, which efficiently converts 5-bromo-2'-deoxycytidine into 5-alkynyl-2'-deoxycytidine derivatives, most notably 5-ethynyl-2'-deoxycytidine (EdC).

These alkyne-modified cytosine analogs can be metabolically incorporated into newly synthesized DNA. The incorporated alkyne then serves as a handle for bioorthogonal ligation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the efficient and specific labeling and detection of nascent DNA for various applications, including cell proliferation studies and potentially for the enrichment of newly synthesized DNA for subsequent proteomic analyses.

Synthesis of 5-Ethynyl-2'-deoxycytidine (EdC) from 5-Bromo-2'-deoxycytidine

The foundational step to enable click chemistry applications with a this compound derivative is its conversion to an alkyne-modified analog. The Sonogashira coupling reaction is a robust method for this transformation.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of 5-ethynyl-2'-deoxycytidine from 5-bromo-2'-deoxycytidine using trimethylsilylacetylene, followed by desilylation.

Materials:

  • 5-bromo-2'-deoxycytidine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trimethylsilylacetylene

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromo-2'-deoxycytidine (1.0 eq) in anhydrous DMF.

  • Catalyst and Base Addition: To the stirred solution, add CuI (0.05 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and anhydrous triethylamine (2.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by silica gel column chromatography to obtain the trimethylsilyl-protected 5-alkynyl-2'-deoxycytidine.

  • Desilylation: Dissolve the purified intermediate in THF and add TBAF solution (1.1 eq). Stir at room temperature for 1-2 hours.

  • Final Purification: After desilylation is complete (monitored by TLC), concentrate the reaction mixture and purify by silica gel column chromatography to yield 5-ethynyl-2'-deoxycytidine (EdC).

Application 1: Metabolic Labeling of Nascent DNA for Cell Proliferation Analysis

A primary application of EdC is in monitoring DNA synthesis, which is a key indicator of cell proliferation. Cells are incubated with EdC, which is taken up and incorporated into newly synthesized DNA. The incorporated EdC is then detected via a click reaction with a fluorescent azide.

Quantitative Data Summary

The following table compares key parameters of EdC with other common DNA labeling agents.

Parameter5-Ethynyl-2'-deoxycytidine (EdC)5-Ethynyl-2'-deoxyuridine (EdU)5-Bromo-2'-deoxyuridine (BrdU)
Detection Method Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Antibody-based detection (requires DNA denaturation)
Incorporation Efficiency Generally lower than EdU in many cell types.[1]High incorporation efficiency.High incorporation efficiency.
Cytotoxicity Lower cytotoxicity compared to EdU, especially in long-term studies.[2][3]Can be cytotoxic, especially at higher concentrations and longer incubation times.[4]Can induce mutations and sensitize cells to photons.[4]
Protocol Duration Short (typically < 2 hours for labeling and detection).Short (typically < 2 hours for labeling and detection).Longer (can be > 4 hours, often with overnight steps).
Multiplexing Compatibility High, as it does not require harsh DNA denaturation.High, for the same reason as EdC.Limited, as DNA denaturation can destroy epitopes for other antibodies.

Note: In many cell lines, EdC is converted to EdU by cytidine deaminase before incorporation into DNA. This conversion is a key factor in its lower cytotoxicity compared to direct EdU administration.

Experimental Protocol: Cell Proliferation Assay

Materials:

  • Cultured cells

  • 5-Ethynyl-2'-deoxycytidine (EdC) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

  • Click chemistry reaction cocktail (see protocol below)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.

  • EdC Labeling: Add EdC to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined for each cell type.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) to allow for EdC incorporation into newly synthesized DNA.

  • Fixation: Remove the labeling medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Click Reaction: Wash the permeabilized cells with PBS and perform the click chemistry reaction (see protocol below) to conjugate a fluorescent azide to the incorporated EdC.

  • Washing: Wash the cells with PBS to remove excess click reaction reagents.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal, which corresponds to the level of DNA synthesis.

Potential Application: Affinity Purification of Nascent DNA for Proteomic Analysis

While less established than cell proliferation assays, EdC labeling can be adapted for proteomic studies to identify proteins associated with newly replicated DNA (the "nascentome"). By using an azide-biotin conjugate in the click reaction, nascent DNA can be captured on streptavidin-coated beads, and co-purified proteins can be identified by mass spectrometry.

Click Chemistry Reaction Protocol (CuAAC)

This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition to label alkyne-modified DNA.

Materials:

  • Fluorescent azide or Biotin-azide stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)

  • Ligand stock solution (e.g., 100 mM THPTA or TBTA in water or DMSO/t-BuOH)

  • PBS

Procedure:

  • Prepare Click Reaction Cocktail: For each sample, prepare the click reaction cocktail immediately before use. The final concentrations of the components should be optimized, but a typical starting point is:

    • 1-10 µM fluorescent azide or biotin-azide

    • 1 mM CuSO₄

    • 10 mM sodium ascorbate

    • 2 mM THPTA or TBTA

  • Incubation: Add the click reaction cocktail to the permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the click reaction cocktail and wash the cells three times with PBS.

Visualizations

G cluster_synthesis Synthesis of EdC cluster_application Application 5-Br-dC 5-Bromo-2'-deoxycytidine Sonogashira Sonogashira Coupling (Pd catalyst, Cu(I), alkyne) 5-Br-dC->Sonogashira EdC 5-Ethynyl-2'-deoxycytidine (EdC) Sonogashira->EdC Metabolic_Labeling Metabolic Labeling (Incubation with EdC) EdC->Metabolic_Labeling Cell_Culture Cell Culture Cell_Culture->Metabolic_Labeling Incorporation EdC incorporated into newly synthesized DNA Metabolic_Labeling->Incorporation Click_Reaction Click Reaction (CuAAC with Azide-Fluorophore) Incorporation->Click_Reaction Detection Detection (Microscopy/Flow Cytometry) Click_Reaction->Detection

Caption: Overall workflow from this compound to labeled DNA.

G EdC_ext Extracellular EdC EdC_int Intracellular EdC EdC_ext->EdC_int Nucleoside Transporter EdCMP EdCMP EdC_int->EdCMP dCK EdU_int Intracellular EdU EdC_int->EdU_int CDA EdCDP EdCDP EdCMP->EdCDP CMK EdCTP EdCTP EdCDP->EdCTP NDPK DNA_EdC DNA with EdC EdCTP->DNA_EdC DNA Polymerase (low efficiency) EdUMP EdUMP EdU_int->EdUMP TK1 EdUDP EdUDP EdUMP->EdUDP UMPK EdUTP EdUTP EdUDP->EdUTP NDPK DNA_EdU DNA with EdU EdUTP->DNA_EdU DNA Polymerase dCK dCK CMK CMK NDPK NDPK DNA_Polymerase DNA Polymerase CDA CDA G Start Start: Seed cells Label Label cells with EdC Start->Label Fix Fix cells with PFA Label->Fix Permeabilize Permeabilize cells with Triton X-100 Fix->Permeabilize Click Perform Click Reaction (CuSO4, Ascorbate, Azide-Fluorophore) Permeabilize->Click Wash Wash cells Click->Wash Analyze Analyze via Microscopy or Flow Cytometry Wash->Analyze

References

Application Notes: Use of 5-Bromocytosine in SELEX for Aptamer Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection technique used to isolate single-stranded DNA or RNA oligonucleotides, known as aptamers, that bind to a specific target with high affinity and specificity. To enhance the chemical diversity of nucleic acid libraries and improve the properties of the resulting aptamers, modified nucleotides can be incorporated. 5-Bromocytosine (5-BrC) is a modified pyrimidine analog that, when incorporated into an aptamer sequence, serves as a photo-inducible cross-linking agent. This feature is exploited in a variant of the SELEX process known as Photo-SELEX.

Principle of this compound Photo-SELEX

The core principle of using 5-BrC in SELEX lies in its ability to form a covalent bond with the target molecule upon exposure to ultraviolet (UV) light. The bromine atom at the C5 position of the cytosine ring is photolabile. UV irradiation at specific wavelengths (typically around 310 nm) induces the homolytic cleavage of the C-Br bond, generating a highly reactive uracilyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid residue of the target protein (such as those in tyrosine, phenylalanine, tryptophan, or cysteine), resulting in the formation of a stable, covalent cross-link between the aptamer and its target.

This covalent capture of binding sequences allows for highly stringent washing conditions to remove non-specifically bound and weakly interacting oligonucleotides. Consequently, Photo-SELEX with 5-BrC is particularly effective for isolating aptamers with high affinity and specificity, and it uniquely enables the discovery of "covalent aptamers" that permanently bind to their targets.

Advantages and Applications

  • Increased Stringency: Covalent cross-linking permits harsh washing steps, significantly reducing the background of non-specific binders and enriching for true high-affinity aptamers.

  • Irreversible Binding: The resulting aptamers can form a permanent covalent bond with their target, which is advantageous for applications requiring stable complex formation, such as in diagnostics, imaging, and therapeutics.

  • Identification of Binding Sites: The cross-linking event occurs at the point of closest contact, providing valuable information about the aptamer-target binding interface.

  • Enhanced Nuclease Resistance: While the 5-bromo modification on cytosine itself offers minimal direct protection against some nucleases like exonuclease III, the covalent binding of the aptamer to its target protein can shield the oligonucleotide from nuclease degradation, thereby increasing its in vivo stability.[1]

Quantitative Data Summary

Due to the limited availability of published data specifically for aptamers developed using this compound, the following tables provide illustrative data based on the known properties of 5-BrC and comparative data from other C5-modified pyrimidine aptamers to serve as a guideline for expected outcomes.

Table 1: Enzymatic Incorporation Efficiency of 5-Bromo-dCTP

DNA PolymeraseSubstrateRelative Incorporation EfficiencyNotes
T7 DNA Polymerase (Sequenase)Natural dCTP100% (Reference)High fidelity and processivity.
T7 DNA Polymerase (Sequenase)5-Bromo-dCTPαB~80-90%Efficiently incorporated, with a slight reduction compared to the natural nucleotide. Suitable for library generation.[2][3]
Taq DNA Polymerase5-Bromo-dCTPαBModerateMay exhibit lower efficiency and higher mutation rates. Optimization of PCR conditions is crucial.
Vent (exo-) DNA PolymeraseC5-modified dUTPsHighKnown to efficiently incorporate various modified nucleotides and is a good candidate for 5-BrC library preparation.[4]

Note: 5-Bromo-dCTPαB refers to the 5'-(alpha-P-borano)triphosphate form, which was shown to be a substrate for T7 DNA polymerase.[2]

Table 2: Comparative Binding Affinities (Kd) of Modified Aptamers

Aptamer TypeTargetKd (Dissociation Constant)Reference/Notes
Natural DNA AptamerThrombin25 - 200 nMTypical affinity range for standard SELEX.
5-BrC Modified AptamerHypothetical TargetExpected in low nM to pM rangeData not available. Expected high affinity due to stringent Photo-SELEX conditions.
C5-Modified Pyrimidine AptamerPlatelet-Derived Growth Factor0.05 nMDemonstrates the high affinities achievable with modified nucleotides.
Aptamer with Unnatural BasesVEGF-1650.65 pMShows the potential for dramatic affinity enhancement through chemical modification.

Table 3: Nuclease Resistance of this compound Modified DNA

ModificationNucleaseRelative ResistanceNotes
5-Bromo-dCTPαBExonuclease IIISimilar to dCTPαBThe 5-bromo modification itself does not substantially increase resistance to this specific exonuclease.
Covalently Cross-linked AptamerSerum NucleasesHighThe aptamer, when covalently bound to its target protein, is sterically protected from nuclease attack, significantly increasing its functional half-life.
Phosphorothioate BackboneVarious NucleasesHighA common post-SELEX modification to confer nuclease resistance.

Visualizations

G cluster_workflow This compound Photo-SELEX Workflow lib Initial ssDNA Library (Random Region Flanked by Primers) pcr1 PCR Amplification with 5-Bromo-dCTP, dATP, dGTP, dTTP lib->pcr1 ssdna_gen Generation of 5-BrC Modified ssDNA Library pcr1->ssdna_gen binding Incubation with Target Protein ssdna_gen->binding uv UV Irradiation (~310 nm) Induces Photo-Crosslinking binding->uv partition Partitioning (e.g., SDS-PAGE, Filter Binding) Wash away unbound strands uv->partition elution Elution of Covalently Bound Aptamer-Target Complexes partition->elution pcr2 PCR Amplification of Recovered Aptamers (with natural dNTPs) elution->pcr2 next_round Input for Next Selection Round pcr2->next_round seq Sequencing & Characterization of Enriched Aptamers pcr2->seq next_round->pcr1 Repeat 8-12 rounds

Caption: Workflow for Photo-SELEX using this compound.

Caption: Photo-crosslinking of 5-BrC aptamer to a tyrosine residue.

Detailed Experimental Protocols

Protocol 1: Generation of this compound Modified ssDNA Library

This protocol describes the creation of the initial single-stranded DNA library where every cytosine is replaced by this compound.

Materials:

  • Initial ssDNA library template (e.g., 80-100 nt with a 40 nt random region)

  • Forward Primer

  • Reverse Primer (5'-biotinylated)

  • 5-Bromo-dCTP (5-Br-dCTP)

  • Natural dNTPs (dATP, dGTP, dTTP)

  • DNA Polymerase tolerant of modified bases (e.g., Vent (exo-), T7 Sequenase)

  • PCR buffer

  • Streptavidin-coated magnetic beads

  • NaOH solution (0.2 M)

  • Nuclease-free water

Methodology:

  • PCR Amplification:

    • Set up a 100 µL PCR reaction containing:

      • 10-100 pmol initial library template

      • 1 µM Forward Primer

      • 1 µM 5'-Biotinylated Reverse Primer

      • 200 µM each of dATP, dGTP, dTTP

      • 200 µM 5-Br-dCTP

      • 1X PCR Buffer

      • 2-5 units of DNA Polymerase

    • Use the following PCR cycling conditions (optimize as needed):

      • Initial Denaturation: 95°C for 3 min

      • 10-15 Cycles of:

        • Denaturation: 95°C for 30 sec

        • Annealing: 55-65°C for 30 sec (adjust based on primer Tm)

        • Extension: 72°C for 30 sec

      • Final Extension: 72°C for 5 min

    • Verify the PCR product on a 2% agarose gel. A single band of the correct size should be visible.

  • ssDNA Generation:

    • Wash 100 µL of streptavidin magnetic beads twice with a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA).

    • Resuspend the beads in 100 µL of binding buffer and add the 100 µL of PCR product.

    • Incubate for 15 minutes at room temperature with gentle rotation to allow the biotinylated strand to bind to the beads.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads twice with 200 µL of wash buffer (e.g., 10 mM Tris-HCl pH 7.5).

    • To elute the non-biotinylated, 5-BrC modified ssDNA strand, add 50-100 µL of freshly prepared 0.2 M NaOH. Incubate for 5 minutes.

    • Place the tube on the magnetic stand and carefully transfer the supernatant containing the ssDNA to a new tube.

    • Neutralize the ssDNA solution by adding an appropriate amount of acid (e.g., calculated volume of 1 M Tris-HCl pH 7.0).

    • Quantify the ssDNA concentration using a NanoDrop spectrophotometer. This is your starting library for the first round of selection.

Protocol 2: Photo-SELEX Selection and Partitioning

This protocol outlines a single round of selection, cross-linking, and isolation of target-bound aptamers.

Materials:

  • 5-BrC modified ssDNA library (from Protocol 1)

  • Target protein (with an affinity tag like His or GST, if possible, for easier purification)

  • Selection Buffer (e.g., PBS with 5 mM MgCl2; buffer composition should be optimized for target stability and binding)

  • UV Cross-linker or transilluminator (e.g., with 302/312 nm bulbs)

  • Nitrocellulose membrane (for filter binding) or affinity resin (for tagged proteins)

  • Wash Buffer (same as selection buffer)

  • Elution Buffer (e.g., for heat elution or specific elution from affinity resin)

  • Proteinase K

Methodology:

  • Library Refolding:

    • Dilute the 5-BrC ssDNA library (e.g., 100-500 pmol for the first round) in selection buffer.

    • Heat the solution to 95°C for 5 minutes, then cool slowly to room temperature over 30 minutes to allow the aptamers to fold into their correct tertiary structures.

  • Binding Reaction:

    • Incubate the refolded library with the target protein at an appropriate concentration (e.g., 100-200 nM) in selection buffer. The total volume can be 100-200 µL.

    • Incubate for 30-60 minutes at room temperature or 37°C to allow binding equilibrium to be reached.

  • Photo-Cross-linking:

    • Place the binding reaction mixture in a UV-transparent plate or tube on ice.

    • Irradiate the sample with UV light (e.g., 312 nm) for 5-15 minutes. The optimal time and distance from the UV source must be determined empirically to maximize cross-linking while minimizing damage to the nucleic acids.

  • Partitioning (Example using Nitrocellulose Filter Binding):

    • Pre-wet a nitrocellulose membrane in selection buffer.

    • Pass the irradiated reaction mixture through the membrane under vacuum. Proteins and covalently linked aptamer-protein complexes will bind to the membrane, while unbound ssDNA will pass through.

    • Wash the membrane with 1-2 mL of wash buffer to remove non-specifically bound ssDNA. The stringency of this wash is key and is enabled by the covalent link.

  • Elution and Recovery:

    • Cut out the portion of the membrane containing the sample.

    • Place the membrane in a microcentrifuge tube and incubate with an elution buffer (e.g., 7 M Urea) at 95°C for 5 minutes to release the complexes.

    • Alternatively, to recover the DNA, digest the protein by incubating the membrane with Proteinase K solution at 55°C for 1 hour.

    • Recover the DNA from the solution using a standard phenol-chloroform extraction and ethanol precipitation.

  • Amplification for Next Round:

    • Resuspend the recovered DNA in nuclease-free water.

    • Use a small fraction (e.g., 1/10th) of the eluted DNA as a template for a new PCR reaction using natural dNTPs to generate the template for the next round of selection.

    • The resulting dsDNA can then be used as input for Protocol 1 to regenerate the 5-BrC modified ssDNA library for the subsequent selection round.

References

Application Notes and Protocols for Studying DNA Repair Mechanisms Using 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromocytosine (5-BrC) is a halogenated analog of the natural DNA base cytosine. Its structural similarity allows it to be incorporated into the DNA helix, where it can serve as a valuable probe for investigating DNA repair mechanisms, particularly base excision repair (BER). The presence of the bulky bromine atom at the C5 position creates a minor distortion in the DNA structure, making it a target for cellular repair machinery. These application notes provide detailed protocols for utilizing 5-BrC to study the activity of DNA glycosylases, monitor BER in cellular contexts, and explore the dynamic interactions of repair proteins with damaged DNA. The primary enzyme of interest for the recognition and excision of 5-BrC is Thymine DNA Glycosylase (TDG), which has been shown to act on various modified pyrimidines, including halogenated bases.

Core Concepts and Signaling Pathways

The central pathway for the repair of this compound in DNA is the Base Excision Repair (BER) pathway. This multi-step process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

Base Excision Repair Pathway for this compound.

Data Presentation: Quantitative Analysis of DNA Glycosylase Activity

The following table summarizes representative quantitative data for the excision of this compound and related analogs by human Thymine DNA Glycosylase (hTDG). These values are indicative and may vary based on experimental conditions.

Substrate (in G•X context)EnzymeApparent Michaelis Constant (Km, nM)Maximum Velocity (Vmax, pmol/min/mg)Excision Efficiency (Vmax/Km)
G•T (mismatch)hTDG150100.067
G•U (mismatch)hTDG50250.5
G•5-BrC hTDG ~80 ~15 ~0.188
G•5-BrUhTDG60300.5
G•5-FUhTDG201507.5

Note: The data for G•5-BrC is an approximation based on the known activity of TDG on halogenated pyrimidines and should be determined empirically for specific experimental setups.

Experimental Protocols

Protocol 1: Synthesis of this compound Containing Oligonucleotides

This protocol outlines the synthesis of a DNA oligonucleotide containing a site-specific this compound residue using the phosphoramidite method.

Workflow Diagram:

Oligo_Synthesis_Workflow start Start phosphoramidite Synthesize/Obtain 5-Br-dC Phosphoramidite start->phosphoramidite synthesis Automated DNA Synthesis phosphoramidite->synthesis deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification verification Mass Spectrometry Verification purification->verification end End verification->end

Oligonucleotide synthesis workflow.

Materials:

  • 5-Bromo-2'-deoxycytidine

  • Standard DNA phosphoramidites (dA, dC, dG, dT)

  • Controlled pore glass (CPG) solid support

  • DNA synthesizer and associated reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • Ammonium hydroxide

  • HPLC system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Preparation of this compound Phosphoramidite:

    • Synthesize the 5-Bromo-2'-deoxycytidine phosphoramidite following established organic chemistry protocols. Alternatively, custom synthesis services can be utilized.[1][][3][4][5]

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the 5-Br-dC phosphoramidite at the specified position.

    • Perform the synthesis on the CPG solid support. The synthesis cycle consists of deblocking, coupling, capping, and oxidation.

  • Cleavage and Deprotection:

    • After synthesis, treat the CPG support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone.

  • Purification:

    • Purify the full-length oligonucleotide from shorter, failed sequences using reverse-phase HPLC.

  • Verification:

    • Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In Vitro DNA Glycosylase Activity Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the excision of this compound by a DNA glycosylase, such as TDG. The assay utilizes a molecular beacon-like DNA probe.

Workflow Diagram:

Glycosylase_Assay_Workflow start Start probe Design & Synthesize 5-BrC Fluorescent Probe start->probe reaction Set up Reaction: Probe + Enzyme probe->reaction incubation Incubate at 37°C reaction->incubation measurement Measure Fluorescence Increase Over Time incubation->measurement analysis Calculate Initial Velocity measurement->analysis end End analysis->end

Fluorescence-based glycosylase assay workflow.

Materials:

  • Purified human Thymine DNA Glycosylase (hTDG)

  • Custom-synthesized hairpin DNA oligonucleotide containing a single this compound opposite a guanine. The 5' end is labeled with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., DABCYL). In the hairpin form, the fluorescence is quenched.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA, 100 mM KCl)

  • AP Endonuclease 1 (APE1)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the reaction buffer, the 5-BrC fluorescent probe (e.g., 100 nM), and APE1 (e.g., 50 nM).

  • Initiate Reaction:

    • Initiate the reaction by adding varying concentrations of hTDG to the wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) every minute for 30-60 minutes.

  • Data Analysis:

    • The excision of 5-BrC by hTDG creates an abasic (AP) site. APE1 then cleaves the DNA backbone at the AP site, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence.

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

    • Plot the initial velocities against the enzyme concentration to determine kinetic parameters.

Protocol 3: Cellular Base Excision Repair Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, can be adapted to measure the repair of this compound in cells. This protocol involves introducing 5-BrC-containing DNA into cells and monitoring the formation and subsequent repair of DNA strand breaks.

Workflow Diagram:

Comet_Assay_Workflow start Start transfection Transfect Cells with 5-BrC Oligonucleotides start->transfection incubation Incubate for Repair (Time Course) transfection->incubation embedding Embed Cells in Agarose on Slides incubation->embedding lysis Lyse Cells embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining Stain DNA and Visualize Comets electrophoresis->staining analysis Quantify Comet Tail Moment staining->analysis end End analysis->end

Comet assay workflow for BER.

Materials:

  • Cultured human cells (e.g., HeLa or HEK293)

  • This compound-containing oligonucleotides

  • Transfection reagent

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Culture and Transfection:

    • Culture cells to ~70-80% confluency.

    • Transfect the cells with the 5-BrC containing oligonucleotides using a suitable transfection reagent.

  • Repair Incubation:

    • Incubate the transfected cells for various time points (e.g., 0, 1, 2, 4, 8 hours) to allow for DNA repair.

  • Comet Assay:

    • At each time point, harvest the cells and embed them in low melting point agarose on microscope slides.

    • Lyse the cells in a high salt and detergent solution to form nucleoids.

    • Perform electrophoresis under alkaline conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Visualization and Analysis:

    • Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the comet tail length and intensity using specialized software. A decrease in the comet tail moment over time indicates DNA repair.

Protocol 4: Single-Molecule FRET Assay for TDG-DNA Interaction

Single-molecule Förster Resonance Energy Transfer (smFRET) can be used to observe the conformational dynamics of TDG as it interacts with and excises this compound from a DNA substrate in real-time.

Logical Relationship Diagram:

smFRET_Logic cluster_0 Components cluster_1 Interaction & Observation cluster_2 Data Output DNA DNA with 5-BrC (Donor & Acceptor Fluorophores) Binding TDG Binds to DNA DNA->Binding TDG_protein TDG Protein TDG_protein->Binding Conformational_Change DNA Bending/ Base Flipping Binding->Conformational_Change FRET_Change Change in FRET Efficiency Conformational_Change->FRET_Change Excision 5-BrC Excision FRET_Change->Excision FRET_Trace Real-time FRET Trajectory FRET_Change->FRET_Trace Kinetics Binding/Unbinding Rates Conformational Dynamics FRET_Trace->Kinetics

Logical flow of an smFRET experiment for DNA repair.

Materials:

  • Purified, fluorescently labeled hTDG (optional, if protein is labeled)

  • Custom-synthesized DNA substrate containing a this compound. The DNA is labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) pair at positions that will report on a conformational change (e.g., DNA bending) upon TDG binding.

  • Total internal reflection fluorescence (TIRF) microscope

  • Immobilization chemistry for tethering DNA to a microscope slide (e.g., biotin-streptavidin)

  • Imaging buffer with an oxygen scavenging system

Procedure:

  • DNA Immobilization:

    • Immobilize the FRET-labeled DNA substrate onto a passivated microscope slide.

  • smFRET Imaging:

    • Introduce the purified TDG protein into the flow cell.

    • Use a TIRF microscope to excite the donor fluorophore and simultaneously image the emission from both the donor and acceptor fluorophores.

  • Data Acquisition and Analysis:

    • Record movies of the fluorescence signals from individual molecules over time.

    • Calculate the FRET efficiency for each molecule in each frame.

    • Analyze the FRET trajectories to identify distinct conformational states and the kinetics of transitions between them, which correspond to TDG binding, DNA bending, base excision, and product release.

Conclusion

The use of this compound as a DNA base analog provides a powerful tool for the detailed investigation of base excision repair mechanisms. The protocols outlined above, from the synthesis of 5-BrC-containing DNA to its application in in vitro and cellular assays, offer a comprehensive framework for researchers in DNA repair and drug development. By employing these methods, scientists can gain valuable insights into the enzymatic activities, cellular responses, and molecular dynamics involved in the recognition and repair of this specific type of DNA damage, ultimately contributing to a better understanding of genome maintenance and the development of novel therapeutic strategies.

References

5-Bromocytosine in Single-Molecule FRET Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful biophysical technique for studying the structure, dynamics, and interactions of biomolecules in real-time. The method relies on the distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. While typically another fluorophore, the acceptor can also be a non-fluorescent quencher. This application note explores the potential use of 5-bromocytosine, a modified DNA base, as an intrinsic contact-quencher in smFRET studies, particularly for investigating DNA conformational changes and DNA-protein interactions.

The introduction of a bromine atom at the C5 position of cytosine can induce quenching of proximal fluorophores through the heavy-atom effect . This effect enhances the rate of intersystem crossing in the excited fluorophore, promoting a transition to the non-emissive triplet state and thereby reducing fluorescence emission. By strategically incorporating this compound into a DNA sequence, it can serve as a short-range quencher for a nearby donor dye, providing a sensitive reporter on local conformational dynamics. When a protein binds to the DNA and alters its conformation, the distance between the donor fluorophore and this compound may change, leading to a measurable change in FRET efficiency. This approach offers the advantage of a minimally perturbing, site-specific internal quencher, avoiding potential issues associated with larger, more disruptive quenching moieties.

While the direct application of this compound in published smFRET studies is not yet widely established, this document provides a theoretical framework and proposed experimental protocols based on existing knowledge of smFRET, oligonucleotide synthesis, and the photophysical principles of the heavy-atom effect.

Proposed Applications

The use of this compound as a quencher in smFRET is particularly well-suited for studying:

  • DNA Conformational Dynamics: Monitoring local fluctuations in DNA structure, such as the formation of hairpins, cruciforms, or other non-B-form DNA structures.

  • DNA-Protein Interactions: Detecting the binding of proteins that induce conformational changes in the DNA, such as bending, wrapping, or unwinding.

  • Enzyme Kinetics: Observing the real-time activity of DNA-modifying enzymes as they interact with and process their substrates.

Experimental Design and Workflow

A typical experimental workflow for an smFRET study utilizing this compound as a quencher involves several key stages, from the synthesis of the labeled DNA construct to data acquisition and analysis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_assembly Sample Preparation cluster_data Data Acquisition & Analysis s1 Synthesis of this compound Phosphoramidite s2 Automated DNA Synthesis with Donor Fluorophore s1->s2 s3 HPLC Purification of Labeled Oligonucleotide s2->s3 a1 Annealing of Labeled and Unlabeled DNA Strands s3->a1 a2 Immobilization on Microscope Slide a1->a2 d1 Total Internal Reflection Fluorescence (TIRF) Microscopy a2->d1 d2 Single-Molecule Fluorescence Time Trace Recording d1->d2 d3 FRET Efficiency Calculation and State Analysis d2->d3 quenching_mechanism D_S0 Donor (S0) D_S1 Donor (S1 - Excited Singlet State) D_S0->D_S1 Excitation D_S1->D_S0 Fluorescence D_T1 Donor (T1 - Triplet State) D_S1->D_T1 Intersystem Crossing (ISC) (Enhanced by 5-BrC) D_T1->D_S0 Phosphorescence (slow) or Non-radiative decay

Troubleshooting & Optimization

Technical Support Center: Optimizing PCR with 5-Bromocytosine-Modified Primers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Polymerase Chain Reaction (PCR) conditions when using primers modified with 5-Bromocytosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for successful PCR outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound modification on a PCR primer?

A1: The substitution of cytosine with this compound in a primer increases the stability of the primer-template duplex.[1] This is due to the larger bromine atom enhancing base stacking interactions within the DNA helix. This increased stability primarily affects the primer's melting temperature (Tm), which is a critical parameter for determining the optimal annealing temperature in a PCR cycle.

Q2: How does this compound modification affect the melting temperature (Tm) of my primers?

A2: this compound modification leads to a significant increase in the melting temperature (Tm) of the primer.[1] The exact increase depends on the number and position of the modified bases. Therefore, it is crucial to use a reliable Tm calculator that accounts for modified bases or to determine the optimal annealing temperature empirically through a gradient PCR.

Q3: Which type of DNA polymerase is recommended for use with this compound-modified primers?

A3: It is generally recommended to use a DNA polymerase that lacks 3'→5' exonuclease (proofreading) activity, such as a standard Taq DNA polymerase.[2][3] High-fidelity or proofreading polymerases may recognize the modified base as an error and attempt to excise it, leading to PCR failure.

Q4: Can I use a hot-start DNA polymerase with my this compound-modified primers?

A4: Yes, using a hot-start DNA polymerase is highly recommended. Hot-start formulations prevent non-specific amplification that can occur at lower temperatures before the initial denaturation step. This is particularly important when optimizing a new or challenging PCR protocol.

Q5: What are the common causes of PCR failure when using this compound-modified primers?

A5: Common causes of PCR failure with these primers include:

  • Incorrect Annealing Temperature: Due to the increased Tm, a standard annealing temperature may be too low, leading to non-specific amplification, or too high if the Tm is overestimated, resulting in no amplification.

  • Incompatible DNA Polymerase: Using a proofreading polymerase can lead to primer degradation and PCR failure.

  • Suboptimal Reagent Concentrations: Incorrect concentrations of MgCl₂, dNTPs, or the primers themselves can inhibit the reaction.

  • Poor Primer Design: General principles of good primer design (e.g., avoiding hairpins and self-dimerization) are still critical.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No PCR Product Incorrect annealing temperature.Perform a gradient PCR to empirically determine the optimal annealing temperature. Start with a range from the calculated Tm of the unmodified primer to several degrees above the calculated Tm of the modified primer.
Incompatible DNA polymerase.Switch to a non-proofreading DNA polymerase, such as a standard Taq polymerase.[2]
MgCl₂ concentration is too low.Increase the MgCl₂ concentration in increments of 0.5 mM, typically within a range of 1.5 mM to 3.0 mM.
Primer concentration is too low.Increase the final concentration of each primer. A typical starting concentration is 0.2 µM, which can be increased up to 0.5 µM.
Template DNA quality is poor or concentration is too low.Use high-quality, purified DNA. For complex genomic DNA, start with 50-100 ng per reaction.
Non-Specific Bands or Smearing Annealing temperature is too low.Increase the annealing temperature in 1-2°C increments. A gradient PCR is the most efficient way to optimize this.
MgCl₂ concentration is too high.Decrease the MgCl₂ concentration in 0.5 mM increments.
Primer concentration is too high.Reduce the final concentration of each primer, for example, from 0.5 µM down to 0.2 µM or 0.1 µM.
Too many PCR cycles.Reduce the number of cycles by 3-5.
Contamination.Use fresh reagents and dedicated pipettes. Set up PCR reactions in a clean environment.
Weak Amplification Suboptimal annealing temperature.Optimize the annealing temperature using a gradient PCR.
Insufficient number of cycles.Increase the number of PCR cycles in increments of 2-3.
Suboptimal reagent concentrations.Titrate MgCl₂ and primer concentrations to find the optimal balance.
Presence of PCR inhibitors in the template DNA.Re-purify the template DNA or use a PCR additive like BSA or DMSO.

Experimental Protocols and Data Presentation

Optimizing Annealing Temperature (Ta) using Gradient PCR

This protocol outlines the steps to empirically determine the optimal annealing temperature for your this compound-modified primers.

Methodology:

  • Primer Tm Estimation: Calculate the theoretical Tm of your primers both with and without the this compound modification using a reputable online tool. This will provide a starting range for your gradient.

  • Reaction Setup: Prepare a master mix for your PCR reaction, including all components except the template DNA. A standard reaction setup is provided in the table below.

  • Gradient Setup: Set up a series of identical reactions across a temperature gradient on your thermal cycler. A typical gradient might span 8-12°C, centered around the estimated Tm of the modified primer. For example, if the estimated Tm is 65°C, you could set a gradient from 60°C to 72°C.

  • Thermal Cycling: Perform the PCR with the established gradient.

  • Analysis: Analyze the PCR products on an agarose gel. The optimal annealing temperature will be the one that produces a single, strong band of the correct size with minimal non-specific products.

Table 1: Example Gradient PCR Results

Gradient Temperature (°C)PCR Product (Expected Size: 250 bp)Observations
60.0Smear and multiple bandsNon-specific amplification
62.0Faint target band, multiple non-specific bandsLow specificity
64.0Strong target band, faint non-specific bandsImproved specificity
66.0 Strong, single target band Optimal
68.0Faint target bandReduced yield
70.0No productNo amplification
72.0No productNo amplification
Optimizing MgCl₂ and Primer Concentrations

Once the optimal annealing temperature is determined, further optimization of MgCl₂ and primer concentrations can improve yield and specificity. A matrix approach is often effective.

Methodology:

  • Setup Matrix: Prepare a series of reactions with varying concentrations of MgCl₂ and primers.

  • Perform PCR: Run the PCR using the optimal annealing temperature determined previously.

  • Analyze Results: Analyze the products on an agarose gel to identify the combination that gives the best result.

Table 2: Example MgCl₂ and Primer Concentration Optimization Matrix

MgCl₂ (mM)Primer Conc. (µM)Result
1.50.2Weak product
1.50.4Strong product, some non-specific bands
2.0 0.2 Strong, clean product
2.00.4Strong product, increased non-specific bands
2.50.2Good product, slight smearing
2.50.4Strong product, significant smearing

Visualizing Experimental Workflows

PCR_Optimization_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Annealing Temperature Optimization cluster_2 Phase 3: Reagent Concentration Optimization cluster_3 Phase 4: Final Protocol A Primer Design & Tm Estimation (Consider 5-Br-dC's effect on Tm) B Select Non-Proofreading DNA Polymerase (e.g., Taq) A->B C Prepare Standard PCR Master Mix (Initial Reagent Concentrations) B->C D Perform Gradient PCR C->D E Analyze Results via Agarose Gel Electrophoresis D->E F Identify Optimal Annealing Temperature (Ta) E->F G Create MgCl2 & Primer Concentration Matrix F->G H Perform PCR at Optimal Ta G->H I Analyze Results via Agarose Gel Electrophoresis H->I J Determine Optimal Reagent Concentrations I->J K Final Optimized PCR Protocol J->K

Troubleshooting_Logic Start PCR Fails (No Product or Non-Specific Bands) Q1 Is Annealing Temperature (Ta) Optimized for 5-Br-dC? Start->Q1 A1 Perform Gradient PCR to find optimal Ta Q1->A1 No Q2 Are you using a Non-Proofreading Polymerase? Q1->Q2 Yes A1->Q2 A2 Switch to Taq Polymerase or similar Q2->A2 No Q3 Are MgCl2 and Primer Concentrations Optimized? Q2->Q3 Yes A2->Q3 A3 Titrate MgCl2 and Primer Concentrations Q3->A3 No Success Successful PCR Q3->Success Yes A3->Success

References

Technical Support Center: Synthesis of 5-Bromocytosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromocytosine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the bromination of cytosine is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in the synthesis of this compound. Several factors can contribute to this problem:

  • Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Suboptimal Brominating Agent: The choice and amount of brominating agent are critical. While molecular bromine (Br₂) is effective, it can be hazardous. N-Bromosuccinimide (NBS) is a common alternative, but its reactivity can be influenced by the solvent and initiator. Using an excess of the brominating agent can help drive the reaction to completion, but may also increase byproduct formation.

  • Poor Solubility: Cytosine has limited solubility in many organic solvents. This can be a significant rate-limiting factor. Using a co-solvent system or a solvent in which cytosine has better solubility, such as Dimethylformamide (DMF) or acetic acid, can improve the reaction rate and yield.

  • Degradation of Product: this compound can be susceptible to degradation under harsh reaction conditions, such as high temperatures or very acidic/basic environments. Monitor the reaction closely and consider purification as soon as the reaction is complete.

Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

A2: Byproduct formation, particularly di-brominated species or other side-products, can complicate purification and reduce the yield of the desired this compound.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a large excess can lead to over-bromination. A modest excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.

  • Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-bromination. While this may require longer reaction times, it can significantly reduce the formation of unwanted byproducts.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity of the brominating agent. Protic solvents can sometimes participate in side reactions. Experimenting with different solvents may be necessary to find the optimal conditions for your specific derivative.

  • In-situ Generation of Bromine: For some applications, the in-situ generation of Br₂ from reagents like potassium bromide (KBr) and an oxidizing agent like potassium monoperoxysulfate (KHSO₅) can provide better control over the bromination process and improve selectivity.[1][2]

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging due to the polar nature of this compound and its potential for forming salts.

  • Crystallization: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Water or aqueous alcohol mixtures are commonly used.

  • Column Chromatography: For derivatives that are less polar, silica gel column chromatography can be employed. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in dichloromethane), can effectively separate the product from impurities.

  • Washing: After the reaction, quenching any unreacted bromine (e.g., with sodium thiosulfite) and washing the crude product with appropriate solvents can remove many impurities before the final purification step.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: this compound is a solid that is generally stable at room temperature when stored properly.[3] However, like many organic molecules, it can be sensitive to light, moisture, and extreme temperatures. It is recommended to store this compound and its derivatives in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, refrigeration may be advisable.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the bromination of cytosine. Please note that optimal conditions may vary depending on the specific derivative being synthesized.

ParameterCondition ACondition BCondition C
Starting Material CytosineCytosine2'-Deoxycytidine
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidPyridine/ChloroformDimethylformamide (DMF)
Temperature Room Temperature0 °C to Room Temp50 °C
Reaction Time 12 - 24 hours4 - 8 hours6 hours
Typical Yield 70 - 85%65 - 80%75 - 90%
Key Considerations Good for mono-brominationRequires careful handlingSuitable for nucleosides

Experimental Protocols

Protocol: Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Dissolution: Dissolve cytosine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature. The flask should be protected from light.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • Precipitation: A precipitate of crude this compound will form. If precipitation is slow, the solution can be neutralized with a base like ammonium hydroxide.

  • Filtration: Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure this compound.

  • Drying: Dry the purified product under vacuum.

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Cytosine in Acetic Acid B Add N-Bromosuccinimide (NBS) A->B C Stir at RT (12-24h) Monitor via TLC B->C D Pour into Ice Water C->D E Precipitate Crude Product D->E F Vacuum Filtration E->F G Recrystallization F->G H Dry Under Vacuum G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide for Low Yield

G Start Low Yield Observed Q1 Is the reaction complete? (Check TLC) Start->Q1 Sol1 Extend Reaction Time or Increase Temperature (with caution) Q1->Sol1 No Q2 Is starting material fully dissolved? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use a more suitable solvent (e.g., DMF) or a co-solvent system Q2->Sol2 No Q3 Are byproducts dominant? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Lower reaction temp. Optimize NBS stoichiometry (1.1 - 1.5 eq.) Q3->Sol3 Yes End Review Purification & Isolation Steps Q3->End No A3_Yes Yes A3_No No

Caption: A troubleshooting flowchart to diagnose and address low reaction yields.

References

Technical Support Center: 5-Bromocytosine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-Bromocytosine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Extreme pH conditions (both acidic and alkaline), elevated temperatures, and UV or prolonged broad-spectrum light exposure can accelerate its degradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound solutions should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C for long-term storage), protected from light by using amber vials or wrapping containers in aluminum foil, and maintained at a pH close to neutral (pH 6-7.5) if experimentally feasible.[1] For solid this compound, storage at 4°C, protected from light, is recommended.[1]

Q3: I see unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely degradation products of this compound. This can occur if your solution was prepared in an inappropriate solvent, stored improperly (e.g., exposed to light or high temperatures), or if the pH of the solution is not optimal for stability. It is also possible that the impurities were present in the original material.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the degradation of this compound. This method can separate the intact this compound from its degradation products, allowing for the quantification of its purity over time.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the chemistry of related halogenated pyrimidines, the main degradation pathways for this compound in aqueous solution are expected to be:

  • Hydrolysis: Under acidic or basic conditions, the bromine atom can be substituted by a hydroxyl group, or the amino group can be hydrolyzed.

  • Photodegradation: Exposure to UV light can lead to dehalogenation, resulting in the formation of cytosine or other photoproducts.

  • Oxidation: In the presence of oxidizing agents, the pyrimidine ring can be opened or modified.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution
  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting Step: Measure the pH of your solution. This compound is susceptible to both acid- and base-catalyzed hydrolysis. Adjust the pH to a neutral range (pH 6-7.5) using a suitable buffer system if your experimental conditions allow.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting Step: Protect your solutions from light at all stages of your experiment (preparation, storage, and handling) by using amber-colored vials or by wrapping your containers with aluminum foil.

  • Possible Cause 3: High Temperature.

    • Troubleshooting Step: Store your stock and working solutions at recommended low temperatures (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Results in Experiments Using this compound
  • Possible Cause 1: Degradation of Stock Solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each set of critical experiments. If using a previously prepared stock, verify its purity by HPLC before use.

  • Possible Cause 2: Incompatibility with Other Reagents.

    • Troubleshooting Step: Investigate potential reactions between this compound and other components in your experimental mixture. For example, strong reducing or oxidizing agents can degrade this compound.

Quantitative Data on this compound Degradation

The following tables summarize hypothetical, yet plausible, quantitative data on the degradation of this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their experimental design, as comprehensive literature data is scarce.

Table 1: Effect of pH on this compound Stability at 25°C

pHBuffer System (0.1 M)Incubation Time (days)This compound Remaining (%)Major Degradation Product(s)
2.0HCl/KCl7855-Hydroxycytosine
4.0Acetate795Minor degradation
7.0Phosphate7>99Negligible degradation
10.0Carbonate790Uracil-5-carboxylic acid derivatives
12.0NaOH770Ring-opened products

Table 2: Effect of Temperature on this compound Stability in pH 7.0 Buffer

Temperature (°C)Incubation Time (days)This compound Remaining (%)
430>99
253098
403092
603080

Table 3: Effect of Light Exposure on this compound Stability at 25°C in pH 7.0 Buffer

Light ConditionExposure Time (hours)This compound Remaining (%)Major Degradation Product(s)
Dark Control24>99-
Fluorescent Light2497Cytosine
UV Light (254 nm)2465Cytosine, Uracil

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to identify potential degradation products.[2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for various time points.

    • Thermal Degradation: Heat an aliquot of the stock solution (in a neutral buffer, e.g., pH 7.0 phosphate buffer) at 80°C for various time points.

    • Photolytic Degradation: Expose an aliquot of the stock solution (in a neutral buffer) to UV light (e.g., 254 nm) and/or visible light for various time points. A dark control should be run in parallel.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Example Gradient: 0-5 min: 5% B; 5-20 min: 5% to 60% B; 20-25 min: 60% B; 25-26 min: 60% to 5% B; 26-30 min: 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Photodegradation (UV) Photodegradation (UV) This compound->Photodegradation (UV) Oxidation Oxidation This compound->Oxidation 5-Hydroxycytosine 5-Hydroxycytosine Hydrolysis (Acid/Base)->5-Hydroxycytosine Cytosine Cytosine Photodegradation (UV)->Cytosine Uracil Uracil Photodegradation (UV)->Uracil Ring-Opened Products Ring-Opened Products Oxidation->Ring-Opened Products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Thermal Thermal Degradation (80°C) Photolytic Photolytic Degradation (UV/Vis Light) Sampling Sample at Time Points Acid_Hydrolysis->Sampling Base_Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Unexpected Peaks in HPLC Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Improper_Storage Improper Storage Identified Check_Storage->Improper_Storage Optimize_Storage Optimize Storage: - Store at 2-8°C or -20°C - Protect from light - Use neutral pH buffer Improper_Storage->Optimize_Storage Yes Check_Purity Analyze Freshly Prepared Solution Improper_Storage->Check_Purity No Degradation_Confirmed Degradation Confirmed Optimize_Storage->Degradation_Confirmed Impurity_Present Impurity Still Present? Check_Purity->Impurity_Present Source_Impurity Impurity from Starting Material Impurity_Present->Source_Impurity Yes Impurity_Present->Degradation_Confirmed No

References

Technical Support Center: Avoiding Artifacts in Epigenetic Analysis with 5-Bromocytosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5-Bromocytosine (5-BrC) in epigenetic analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate their experiments and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-BrC) and why is it used in epigenetic analysis?

A1: this compound (5-BrC) is a synthetic analog of cytosine. In epigenetics, its nucleoside form, 5-bromodeoxycytidine (5-BrdC), can be incorporated into newly synthesized DNA. The bromine atom at the 5th position of the cytosine ring mimics the methyl group of 5-methylcytosine (5mC). This property allows researchers to use 5-BrC as a proxy for 5mC to study DNA methylation-dependent processes, such as protein binding and chromatin dynamics. It has been suggested that methyl-binding proteins may not be able to discriminate between methylated and halogenated DNA.

Q2: How is 5-Bromodeoxycytidine (5-BrdC) incorporated into cellular DNA?

A2: 5-BrdC is typically supplied to cells in culture. As a nucleoside analog, it is taken up by the cells and, during DNA replication, is incorporated into the newly synthesized DNA strands in place of deoxycytidine.

Q3: What are the potential cytotoxic effects of 5-BrdC?

A3: Like other nucleoside analogs, 5-BrdC can be toxic to cells, particularly at high concentrations or with prolonged exposure. It can induce a progressive impairment of the cell cycle, often causing an accumulation of cells in the G1 phase. In some mammalian cells, it has been shown to induce a senescence-like phenotype. Therefore, it is crucial to determine the optimal, non-toxic concentration and labeling duration for your specific cell type and experimental goals.

Q4: Do anti-5mC antibodies recognize 5-BrC?

A4: This is a critical consideration for immunoprecipitation-based assays. While many anti-5mC antibodies are highly specific for 5mC over unmodified cytosine and 5-hydroxymethylcytosine (5hmC)[1], their cross-reactivity with 5-BrC is not always explicitly stated by manufacturers. It is highly recommended to empirically validate the cross-reactivity of your specific anti-5mC antibody with 5-BrC-containing DNA using a dot blot or ELISA before proceeding with immunoprecipitation experiments.

Q5: Can 5-BrC be used in bisulfite sequencing?

A5: Standard bisulfite sequencing protocols are designed to convert unmethylated cytosines to uracil, while 5-methylcytosine remains protected. The behavior of this compound under bisulfite treatment is not well-documented in standard protocols. Therefore, bisulfite sequencing may not be the appropriate method for detecting 5-BrC incorporation. Alternative methods based on immunoprecipitation of 5-BrC-containing DNA are generally more suitable.

Troubleshooting Guides

Issue 1: Low or No Signal in Immunoprecipitation (e.g., ChIP-seq)
Possible Cause Recommended Solution
Inefficient 5-BrdC Incorporation Optimize Labeling Conditions: Perform a dose-response and time-course experiment to determine the optimal 5-BrdC concentration and labeling duration for your cell type. Start with a concentration range of 10 µM to 100 µM. Assess Incorporation: If possible, quantify the percentage of 5-BrC incorporation into genomic DNA using techniques like mass spectrometry.
Poor Antibody Recognition Validate Antibody Cross-Reactivity: Confirm that your anti-5mC antibody efficiently binds to 5-BrC-containing DNA using a dot blot assay with synthesized DNA containing 5-BrC. Test Different Antibodies: If cross-reactivity is low, consider testing anti-5mC antibodies from different vendors or clones.
Inefficient Immunoprecipitation Optimize IP Protocol: Ensure all steps of your IP protocol are optimized, including the amount of antibody, incubation times, and washing conditions. Refer to established ChIP protocols for guidance.[2]
Inefficient DNA Elution Increase Elution Temperature/Time: DNA containing 5-bromodeoxyuridine has been shown to have increased thermal stability.[3] You may need to increase the temperature or duration of the elution step to efficiently recover the immunoprecipitated DNA.
Issue 2: High Background Signal in Immunoprecipitation
Possible Cause Recommended Solution
Non-specific Antibody Binding Increase Wash Stringency: Add extra wash steps or increase the salt concentration in your wash buffers. Use a Blocking Agent: Ensure your blocking steps are adequate. Using a non-specific DNA competitor (e.g., salmon sperm DNA) can help reduce background.
Cellular Toxicity Leading to Apoptosis Perform Cytotoxicity Assay: Determine the maximum non-toxic concentration of 5-BrdC for your cells using an MTT or similar cytotoxicity assay. Reduce Labeling Time: Shorter incubation periods with 5-BrdC can minimize cellular stress.
Contamination with Non-specifically Bound Chromatin Optimize Sonication/Enzymatic Digestion: Ensure your chromatin is fragmented to the appropriate size range (typically 200-800 bp) to improve resolution and reduce non-specific pull-down.
Issue 3: Off-Target Effects and Experimental Artifacts
Possible Cause Recommended Solution
Metabolic Conversion of 5-BrdC Monitor for Thymidine Analogs: Be aware that 5-BrdC can be deaminated to form 5-bromodeoxyuridine (BrdU), a thymidine analog. This could lead to misinterpretation of results, as BrdU incorporation is a marker of S-phase progression. Use Deaminase Inhibitors: Consider the use of cytidine deaminase inhibitors, such as tetrahydrouridine, to prevent the conversion of 5-BrdC to BrdU, although this may also impact cellular metabolism.
Perturbation of DNA-Protein Interactions Validate with an Orthogonal Method: The bromine atom, while mimicking a methyl group, has different chemical properties that could alter the binding of some proteins. Validate key findings using an alternative method that does not rely on 5-BrC incorporation.
Induction of DNA Damage Response Check for DNA Damage Markers: High levels of 5-BrdC incorporation can potentially trigger a DNA damage response. Assess for markers like γH2AX to ensure your labeling conditions are not causing significant cellular stress.

Experimental Protocols

Protocol 1: Optimizing 5-Bromodeoxycytidine (5-BrdC) Labeling Concentration

This protocol provides a general framework for determining the optimal, non-toxic concentration of 5-BrdC for labeling your cells of interest using a cytotoxicity assay (e.g., MTT assay).

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 5-Bromodeoxycytidine (5-BrdC) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • 5-BrdC Treatment: The following day, treat the cells with a range of 5-BrdC concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) for your desired labeling duration (e.g., 24, 48, or 72 hours). Include a vehicle-only (DMSO) control.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Select the highest concentration of 5-BrdC that does not significantly reduce cell viability for your experiments.

Protocol 2: Immunoprecipitation of 5-BrC Labeled DNA (General Workflow)

This protocol outlines the general steps for immunoprecipitating DNA that has been labeled with 5-BrC. This can be adapted for downstream applications such as qPCR or sequencing (ChIP-seq).

Materials:

  • Cells labeled with the optimized concentration of 5-BrdC

  • Lysis buffer

  • Sonication or enzymatic digestion reagents

  • Anti-5mC antibody (validated for 5-BrC cross-reactivity) or an anti-BrdU antibody if deamination is expected and the goal is to capture nascent DNA.

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

Procedure:

  • Cell Lysis and Chromatin Fragmentation: Lyse the 5-BrC labeled cells and fragment the chromatin to the desired size range (e.g., 200-800 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the anti-5mC (or anti-BrdU) antibody overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.

  • Elution: Elute the immunoprecipitated chromatin from the beads. Consider that DNA containing 5-bromodeoxyuridine exhibits increased thermal stability, so you may need to optimize this step by increasing the temperature or incubation time.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C, followed by proteinase K treatment. Purify the DNA using a standard DNA purification kit.

  • Downstream Analysis: The purified DNA can be used for qPCR to analyze specific loci or for library preparation for next-generation sequencing.

Visualizations

Experimental Workflow for 5-BrC Labeling and Immunoprecipitation

G cluster_0 Cell Culture & Labeling cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 Downstream Analysis a Seed Cells b Add 5-Bromodeoxycytidine (5-BrdC) a->b c Incubate for DNA Incorporation b->c d Cell Lysis c->d e Chromatin Fragmentation (Sonication/Enzymatic Digestion) d->e f Incubate with Anti-5mC/5-BrC Antibody e->f g Capture with Protein A/G Beads f->g h Wash Beads g->h i Elute DNA h->i j Reverse Cross-linking & DNA Purification i->j k qPCR or Sequencing j->k

Caption: Workflow for 5-BrC labeling and subsequent immunoprecipitation.

Troubleshooting Logic for Low IP Signal

G cluster_causes Potential Causes cluster_solutions Solutions start Low/No IP Signal cause1 Inefficient 5-BrdC Incorporation start->cause1 cause2 Poor Antibody Recognition of 5-BrC start->cause2 cause3 Suboptimal IP Protocol start->cause3 cause4 Inefficient DNA Elution start->cause4 sol1 Optimize 5-BrdC Concentration & Time cause1->sol1 sol2 Validate Antibody Cross-reactivity (Dot Blot) cause2->sol2 sol3 Optimize Antibody Titration, Washes, Incubation cause3->sol3 sol4 Increase Elution Temperature/Time cause4->sol4

Caption: Troubleshooting flowchart for low signal in 5-BrC immunoprecipitation.

Metabolic Fate of 5-Bromodeoxycytidine: Potential for Artifacts

G 5-BrdC 5-BrdC Incorporated 5-BrC Incorporated 5-BrC (5mC mimic) 5-BrdC->Incorporated 5-BrC DNA Replication Deamination Deamination 5-BrdC->Deamination Cytidine Deaminase 5-BrdU 5-Bromodeoxyuridine (Thymidine analog) Deamination->5-BrdU Artifact Potential Artifact: Measures S-phase, not just 'methylated' sites 5-BrdU->Artifact

Caption: Potential metabolic conversion of 5-BrdC to 5-BrdU.

References

Improving the yield of 5-Bromocytosine chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of 5-Bromocytosine chemical reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The primary methods for synthesizing this compound involve the direct electrophilic bromination of cytosine. The most commonly employed brominating agents are:

  • Molecular Bromine (Br₂) in a suitable solvent, often acetic acid.

  • N-Bromosuccinimide (NBS) , a versatile and easier-to-handle source of electrophilic bromine.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , another stable and efficient brominating reagent.

Q2: What are the typical yields for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen method, reaction conditions, and the purity of the starting materials. While specific yield data for the direct bromination of cytosine is not extensively published in comparative studies, analogous bromination reactions on similar heterocyclic systems can provide an indication of expected yields. For instance, the bromination of 5,6-disubstituted-indan-1-ones has been reported with yields ranging from 67% to 95% depending on the specific reagents and conditions.[1]

Q3: What are the main side products in the synthesis of this compound?

A3: The most common side product is the formation of dibrominated cytosine, where a second bromine atom is added to the aromatic ring. Other potential impurities can arise from the degradation of the starting material or product under harsh reaction conditions. Unreacted cytosine is also a common impurity if the reaction does not go to completion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the bromination of cytosine can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (cytosine) and the formation of the product (this compound).

Q5: What is the best method for purifying this compound?

A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for obtaining a high-purity product. A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while impurities should remain soluble at all temperatures. Common solvent systems for recrystallization of polar organic compounds include ethanol, methanol/water, and acetone/water mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive brominating agent. 2. Insufficient reaction time or temperature. 3. Poor quality of starting material (cytosine). 4. Incorrect stoichiometry of reagents.1. Use a fresh batch of the brominating agent. NBS and DBDMH are generally more stable than Br₂. 2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of potential side reactions. 3. Ensure the cytosine used is of high purity and dry. 4. Carefully measure and add the correct molar equivalents of the brominating agent.
Formation of Multiple Products (Observed on TLC/HPLC) 1. Over-bromination leading to dibromocytosine. 2. Side reactions due to harsh conditions.1. Use a milder brominating agent (e.g., NBS instead of Br₂). Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). Add the brominating agent portion-wise to maintain a low concentration. 2. Perform the reaction at a lower temperature.
Product is Difficult to Purify 1. Presence of closely related impurities. 2. Oiling out during recrystallization.1. If recrystallization is ineffective, column chromatography on silica gel may be necessary. 2. For recrystallization, ensure the correct solvent or solvent mixture is used. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Start with a hot, saturated solution and allow it to cool slowly.
Inconsistent Results 1. Variability in reagent quality. 2. Lack of precise control over reaction parameters.1. Use reagents from a reliable source and of a consistent purity. 2. Maintain strict control over temperature, stirring speed, and addition rates of reagents.

Experimental Protocols

Protocol 1: Bromination of Cytosine using Molecular Bromine (Br₂) in Acetic Acid

Materials:

  • Cytosine

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Sodium bisulfite solution (5%)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cytosine (1.0 eq) in glacial acetic acid.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the cytosine solution with constant stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water.

  • To remove excess bromine, add a 5% sodium bisulfite solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., aqueous methanol) to obtain pure this compound.

Protocol 2: Bromination of Cytosine using N-Bromosuccinimide (NBS)

Materials:

  • Cytosine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

Procedure:

  • Dissolve cytosine (1.0 eq) in DMF or ACN in a round-bottom flask with magnetic stirring.

  • Add NBS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent to yield pure this compound.

Protocol 3: Bromination of Cytosine using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Materials:

  • Cytosine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve cytosine (1.0 eq) in DMF.

  • Add DBDMH (0.55 eq) to the solution at room temperature with vigorous stirring.

  • Continue stirring for 1-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, add water to precipitate the product.

  • Filter the solid and wash with water.

  • The byproduct, 5,5-dimethylhydantoin, is water-soluble and will be removed during the washing step.

  • Recrystallize the crude this compound from an appropriate solvent.

Data Presentation

Table 1: Comparison of Brominating Agents for Electrophilic Bromination (Based on analogous reactions)

Brominating AgentTypical Solvent(s)Typical Reaction TemperatureReported Yield Range (Analogous Reactions)[1]Key AdvantagesKey Disadvantages
Br₂ Acetic AcidRoom Temperature67-95%Inexpensive, readily available.Corrosive, toxic, requires careful handling.
NBS DMF, ACNRoom TemperatureGood to Excellent (Qualitative)Easier to handle than Br₂, more selective.More expensive than Br₂.
DBDMH DMFRoom TemperatureGood to Excellent (Qualitative)Stable solid, high brominating efficiency.More expensive than Br₂.

Visualizations

reaction_pathway Cytosine Cytosine Intermediate Electrophilic Addition Intermediate Cytosine->Intermediate + Brominating Agent BrominatingAgent Brominating Agent (Br₂, NBS, or DBDMH) BrominatingAgent->Intermediate Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Intermediate Product This compound Intermediate->Product - H⁺ Byproduct Side Products (e.g., Dibromocytosine) Intermediate->Byproduct + Brominating Agent (Over-bromination)

Caption: General reaction pathway for the synthesis of this compound.

troubleshooting_workflow Start Low Yield of This compound CheckReagents Check Purity and Activity of Reagents Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions OptimizePurification Optimize Purification (Recrystallization Solvent) Start->OptimizePurification Analysis Analyze Byproducts (TLC/HPLC) Start->Analysis ModifyProtocol Modify Protocol (e.g., Change Brominating Agent) CheckReagents->ModifyProtocol Impure/Inactive CheckConditions->ModifyProtocol Suboptimal Success Improved Yield OptimizePurification->Success Analysis->ModifyProtocol Side Reactions Identified ModifyProtocol->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve 1. Dissolve Cytosine in Solvent AddReagent 2. Add Brominating Agent Dissolve->AddReagent Stir 3. Stir at Controlled Temperature AddReagent->Stir Monitor 4. Monitor by TLC/HPLC Stir->Monitor Precipitate 5. Precipitate Product (e.g., with water) Monitor->Precipitate Filter 6. Filter Crude Product Precipitate->Filter Wash 7. Wash with Water Filter->Wash Recrystallize 8. Recrystallize Wash->Recrystallize Dry 9. Dry Pure Product Recrystallize->Dry

Caption: A streamlined experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Crystallization of 5-Bromocytosine-Containing Nucleic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the crystallization of 5-bromocytosine-containing nucleic acids.

Troubleshooting Guides and FAQs

This section is designed to provide direct answers to common issues and questions that arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of incorporating this compound into nucleic acid crystallization experiments?

A1: The primary purpose of incorporating this compound (5-BrC) into DNA or RNA oligonucleotides for crystallographic studies is to facilitate phase determination. The bromine atom is an effective anomalous scatterer of X-rays, making it invaluable for solving the phase problem using techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).[1]

Q2: How does the incorporation of this compound affect the stability and conformation of a nucleic acid duplex?

A2: The introduction of this compound can influence the stability and conformation of nucleic acid structures. Bromination of cytosine at the C5 position has been shown to stabilize Z-DNA conformations and can favor an A-like form in DNA triple helices.[2] However, in Z-RNA, it can have a destabilizing effect due to unfavorable interactions between the bromine atom and a neighboring guanosine hydroxyl group. The bulky bromine atom can also alter local helical parameters and influence crystal packing through the formation of halogen bonds.

Q3: Are there any special considerations for the synthesis and purification of this compound-containing oligonucleotides?

A3: Yes, during the deprotection step of oligonucleotide synthesis, which is typically performed with ammonia, there is a risk of side reactions. For 5-halopyrimidines, including this compound, carrying out the ammonia deprotection at room temperature is recommended to minimize the formation of 5-aminocytidine as a side product.[][4] High-purity oligonucleotides are crucial for successful crystallization; therefore, purification methods like High-Performance Liquid Chromatography (HPLC) are often necessary to isolate the full-length, correctly modified product.

Q4: What is the optimal concentration of this compound-containing nucleic acids for crystallization trials?

A4: The optimal concentration is dependent on the specific nucleic acid sequence and its solubility. However, a general starting point for nucleic acid crystallization is a concentration range of 1 to 20 mg/mL.[1] For initial screening, if a high percentage of drops show heavy precipitation, consider lowering the nucleic acid concentration. Conversely, if most drops remain clear, the concentration should be increased.

Q5: How does pH affect the crystallization of nucleic acids containing this compound?

A5: The pH of the crystallization solution is a critical parameter as it influences the charge distribution on the nucleic acid and can affect its solubility and crystal packing. For nucleic acids in general, the pH for crystallization screens often ranges from 5.5 to 8.5. It is important to consider that the buffer in your nucleic acid sample can influence the final pH of the crystallization drop. Systematic screening of pH is recommended during the optimization phase.

Q6: What is the role of cations in the crystallization of this compound-containing nucleic acids?

A6: Cations, particularly divalent cations like Mg²⁺, are crucial for nucleic acid crystallization. They neutralize the negative charge of the phosphate backbone, reducing electrostatic repulsion and allowing the molecules to pack into a crystal lattice. Spermidine and spermine are also commonly used polyamines that aid in RNA crystallization. The type and concentration of cations should be systematically varied during optimization.

Troubleshooting Guide

Problem 1: I am only getting amorphous precipitate in my crystallization drops.

  • Possible Cause: The level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth.

  • Troubleshooting Steps:

    • Reduce Precipitant Concentration: Lower the concentration of the primary precipitant (e.g., PEG, MPD) in your optimization screen.

    • Decrease Nucleic Acid Concentration: Dilute your this compound-containing oligonucleotide stock solution and set up new trials.

    • Vary Temperature: If screening at room temperature, try setting up plates at 4°C, as lower temperatures can sometimes slow down the kinetics and favor crystal growth over precipitation.

    • Adjust pH: Move the pH of the crystallization condition further away from the isoelectric point of your nucleic acid to potentially increase its solubility and require higher precipitant concentrations for nucleation.

Problem 2: My crystals are very small or are a shower of microcrystals.

  • Possible Cause: The nucleation rate is too high, leading to the formation of many small crystals instead of a few large ones.

  • Troubleshooting Steps:

    • Fine-tune Precipitant and Nucleic Acid Concentrations: Systematically screen a narrower range of both precipitant and nucleic acid concentrations around the condition that produced microcrystals. A slight decrease in either may slow nucleation.

    • Optimize Temperature: A small change in temperature can significantly affect nucleation and growth rates.

    • Utilize Seeding: If you have existing microcrystals, you can use them to seed new crystallization drops with lower supersaturation. This encourages the growth of larger, single crystals from the seeds.

    • Additive Screening: Experiment with small molecule additives that can sometimes influence crystal packing and habit.

Problem 3: My crystals diffract poorly or not at all.

  • Possible Cause: The crystals have a high degree of internal disorder (high mosaicity) or are too small.

  • Troubleshooting Steps:

    • Crystal Dehydration: Controlled dehydration of the crystal can sometimes improve internal order and diffraction quality. This can be achieved by transferring the crystal to a solution with a higher precipitant concentration or by controlled exposure to air.

    • Crystal Annealing: This technique involves briefly warming a cryo-cooled crystal to allow for molecular rearrangement and then flash-cooling it again. This can sometimes reduce lattice strain and improve diffraction.

    • Optimize Cryoprotection: Inadequate cryoprotection can lead to ice formation and crystal damage during flash-cooling, resulting in poor diffraction. Screen different cryoprotectants and concentrations to find the optimal condition for your crystals.

    • Re-evaluate Nucleic Acid Design: The length and sequence of the oligonucleotide can significantly impact crystal packing. Consider redesigning your construct with blunt ends or short overhangs to promote better crystal contacts.

Problem 4: I am observing significant radiation damage during data collection.

  • Possible Cause: The bromine atom in this compound can be susceptible to X-ray-induced damage, leading to the cleavage of the C-Br bond. This can compromise the quality of the anomalous signal and the overall diffraction data.

  • Troubleshooting Steps:

    • Minimize X-ray Dose: Use a lower X-ray dose per crystal by attenuating the beam, reducing exposure time, and collecting data from multiple crystals if necessary.

    • Data Collection at Cryogenic Temperatures: Collecting data at 100 K significantly reduces the rate of radiation damage.

    • Use of Radical Scavengers: The addition of radical scavengers like glycerol or ascorbate to the cryoprotectant solution can help mitigate the effects of radiation damage.

    • Monitor for Damage: Be vigilant for signs of specific radiation damage during data processing, such as a decrease in the anomalous signal or changes in electron density maps with increasing dose.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and conditions used in the crystallization of nucleic acids. These should be used as a starting point for designing your screening and optimization experiments.

Table 1: Typical Concentration Ranges for Crystallization Components

ComponentTypical Concentration RangeNotes
5-BrC Nucleic Acid1 - 20 mg/mLHigher concentrations may be needed for smaller oligonucleotides.
PEG 4000/6000/80005% - 30% (w/v)A common class of precipitants for nucleic acids.
2-methyl-2,4-pentanediol (MPD)10% - 50% (v/v)Another effective precipitant, often used at higher concentrations.
Divalent Cations (e.g., MgCl₂, CaCl₂)10 mM - 200 mMEssential for charge screening.
Monovalent Cations (e.g., NaCl, KCl)50 mM - 1 MCan influence solubility and crystal packing.
Buffer (e.g., Tris-HCl, HEPES, Citrate)50 mM - 100 mMTo maintain a stable pH.
pH5.5 - 8.5Should be systematically screened.

Table 2: Common Cryoprotectant Conditions

CryoprotectantTypical ConcentrationApplication Notes
Glycerol20% - 30% (v/v)A widely used and effective cryoprotectant.
Ethylene Glycol20% - 30% (v/v)An alternative to glycerol.
MPD25% - 35% (v/v)Can serve as both a precipitant and a cryoprotectant.
Sucrose15% - 25% (w/v)Can be effective, especially in combination with other agents.

Experimental Protocols

This section provides detailed methodologies for key experiments in the crystallization of this compound-containing nucleic acids.

Protocol 1: Oligonucleotide Synthesis and Purification
  • Synthesis: Synthesize the this compound-containing oligonucleotide using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and deprotect the phosphate groups using concentrated ammonium hydroxide.

    • Crucially, perform the deprotection at room temperature for an extended period (e.g., 16-24 hours) to minimize the formation of 5-aminocytidine byproducts.

  • Purification:

    • Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is often effective for separating the full-length product from shorter failure sequences.

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column or ethanol precipitation to remove salts from the purification buffers.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A₂₆₀).

Protocol 2: Annealing of Complementary Oligonucleotides
  • Resuspension: Resuspend the purified complementary single-stranded oligonucleotides (one of which contains this compound) in an annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

  • Mixing: Mix the complementary strands in equimolar amounts in a microcentrifuge tube.

  • Denaturation: Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

  • Annealing: Slowly cool the mixture to room temperature. This can be achieved by placing the tube in a heat block and turning it off, or by using a thermocycler with a slow ramp-down program. This slow cooling allows for proper hybridization of the complementary strands.

  • Verification: Verify the formation of the duplex by running an aliquot on a non-denaturing polyacrylamide gel.

Protocol 3: Crystallization by Vapor Diffusion (Hanging Drop Method)
  • Plate Setup: Prepare a 24-well crystallization plate. Pipette 500 µL of the reservoir solution (containing the precipitant, buffer, and salts) into each well.

  • Drop Preparation: On a siliconized glass coverslip, mix 1 µL of the annealed this compound-containing nucleic acid duplex with 1 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, sealing the well with vacuum grease to create an airtight environment.

  • Equilibration: Water will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of the nucleic acid and precipitant in the drop, leading to supersaturation and hopefully, crystallization.

  • Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizations

The following diagrams illustrate key workflows and concepts in the crystallization of this compound-containing nucleic acids.

Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_annealing Duplex Formation cluster_crystallization Crystallization & Analysis Synthesis 1. Solid-Phase Synthesis (with 5-BrC phosphoramidite) Deprotection 2. Cleavage & Deprotection (Room Temperature Ammonia) Synthesis->Deprotection Purification 3. HPLC or PAGE Purification Deprotection->Purification Desalting 4. Desalting Purification->Desalting Quantification 5. Quantification (A260) Desalting->Quantification Mixing 6. Mix Complementary Strands Quantification->Mixing Denaturation 7. Denaturation (95°C) Mixing->Denaturation Annealing 8. Slow Cooling Denaturation->Annealing Verification 9. Gel Electrophoresis Annealing->Verification Screening 10. Crystallization Screening Verification->Screening Optimization 11. Optimization of Conditions Screening->Optimization Harvesting 12. Crystal Harvesting & Cryo-cooling Optimization->Harvesting Data_Collection 13. X-ray Data Collection Harvesting->Data_Collection

Caption: Workflow for the crystallization of this compound-containing nucleic acids.

Troubleshooting_Logic Start Initial Crystallization Screening No_Hits Clear Drops? Start->No_Hits Precipitate Amorphous Precipitate? Microcrystals Microcrystals? Precipitate->Microcrystals No Action_Precipitate Decrease [Precipitant] Decrease [Nucleic Acid] Vary Temperature Precipitate->Action_Precipitate Yes No_Diffraction Poor/No Diffraction? Microcrystals->No_Diffraction No Action_Microcrystals Fine-tune Conditions Seeding Additive Screen Microcrystals->Action_Microcrystals Yes Success Good Crystals! Proceed to Data Collection No_Diffraction->Success No Action_No_Diffraction Dehydration Annealing Optimize Cryoprotection No_Diffraction->Action_No_Diffraction Yes No_Hits->Precipitate No Action_No_Hits Increase [Precipitant] Increase [Nucleic Acid] No_Hits->Action_No_Hits Yes Action_Precipitate->Start Action_Microcrystals->Start Action_No_Diffraction->Start Action_No_Hits->Start

Caption: Troubleshooting flowchart for nucleic acid crystallization.

References

Overcoming poor solubility of 5-Bromocytosine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor solubility of 5-Bromocytosine and its analogs during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a halogenated derivative of the nucleobase cytosine. Due to its structural similarity to natural nucleosides, it and its analogs are investigated for various therapeutic purposes, notably as potent anti-HIV agents.[1] Like many heterocyclic compounds rich in hydrogen bond donors and acceptors, this compound is a crystalline solid with high lattice energy, leading to poor solubility in aqueous buffers, which is a significant challenge for in vitro and in vivo assays.

Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?

A2: The most common reason for this is the compound's low intrinsic aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous buffer to the final desired concentration. This method ensures the compound is first fully solvated before being introduced to the aqueous environment.

Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium or PBS. Why is this happening and how can I prevent it?

A3: This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The DMSO concentration is no longer high enough to keep the compound dissolved. To prevent this:

  • Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of this compound.

  • Increase Final DMSO Concentration: While keeping it non-toxic to your cells (typically ≤0.5%), a slightly higher final DMSO concentration can help maintain solubility.

  • Use a Solubility Enhancer: Incorporate excipients like cyclodextrins into your aqueous buffer before adding the DMSO stock.

Q4: What are the best strategies to fundamentally improve the solubility of this compound for my experiments?

A4: Several techniques can be employed, ranging from simple adjustments to more complex formulations:

  • Co-Solvent Systems: Using a water-miscible organic solvent like DMSO is the most direct approach.

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility by converting the molecule to its more soluble salt form.

  • Use of Excipients: Employing solubilizing agents like cyclodextrins, which encapsulate the hydrophobic molecule, can significantly enhance aqueous solubility.

  • Particle Size Reduction: Techniques like sonication can help break down the solid lattice and increase the surface area for dissolution, though this is often a temporary solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. Low intrinsic aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO first. See Protocol 1.
Precipitation occurs upon dilution of DMSO stock into buffer. Final concentration exceeds aqueous solubility limit.1. Decrease the final concentration of the compound.2. Ensure the final DMSO concentration is sufficient but non-toxic (e.g., 0.1-0.5%).3. Use a solubilizing agent like HP-β-CD in the aqueous buffer. See Protocol 2.
Solution is cloudy or contains visible particles after vortexing. Incomplete dissolution.Use sonication or gentle warming (37°C) to aid dissolution. Be cautious of compound stability at higher temperatures.
Inconsistent results in biological assays. Compound precipitation is leading to inaccurate concentrations.Confirm the solubility limit in your specific experimental medium. Visually inspect solutions before use. Consider using a solubility-enhanced formulation.

Quantitative Solubility Data

The solubility of this compound and its analogs can vary significantly depending on the solvent and conditions. Below is a summary of available data.

Compound Solvent Solubility Molar Concentration
This compound DMSO~9 mg/mL~47.36 mM
5-Fluorocytosine *PBS (pH 7.2)~0.5 mg/mL~3.87 mM
This compound WaterPoorly solubleData not available
This compound EthanolPoorly solubleData not available

*Note: Data for 5-Fluorocytosine, a structurally similar analog, is provided as an estimate for aqueous solubility in a physiological buffer.[2] The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 190.00 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the Compound: Accurately weigh a desired amount of this compound powder. For a 40 mM stock solution, weigh 7.6 mg of the compound.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the powder. To prepare a 40 mM stock from 7.6 mg, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. A stock solution in DMSO is typically stable for at least one month at -20°C.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound in a biological buffer using HP-β-CD to form a soluble inclusion complex.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Methodology:

  • Prepare the HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your desired aqueous buffer. Stir until the HP-β-CD is fully dissolved.

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point for complexation.

  • Prepare the Inclusion Complex (Method A: Direct Addition): a. Directly add the weighed this compound powder to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 1 to 24 hours. The formation of the inclusion complex should result in a clear solution.

  • Prepare the Inclusion Complex (Method B: Solvent Evaporation): a. Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). b. In a separate flask, dissolve a 1:1 molar equivalent of HP-β-CD in the desired aqueous buffer. c. Slowly add the this compound solution to the HP-β-CD solution while stirring continuously. d. Remove the organic solvent using a rotary evaporator under reduced pressure. e. The resulting aqueous solution contains the solubilized this compound/HP-β-CD complex.

  • Sterilization and Use: Sterilize the final solution by filtering through a 0.22 µm filter before use in biological experiments.

Visualized Workflows and Mechanisms

G cluster_start Initial Problem cluster_solutions Troubleshooting Steps cluster_remediation Remediation for Precipitation start This compound powder does not dissolve in aqueous buffer prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute DMSO stock into final aqueous buffer prep_stock->dilute precipitate Precipitation Occurs dilute->precipitate Check for precipitate no_precipitate Solution is Clear: Proceed with Experiment precipitate->no_precipitate No lower_conc Option 1: Lower final concentration precipitate->lower_conc Yes use_enhancer Option 2: Use solubility enhancer (e.g., HP-β-CD) precipitate->use_enhancer Yes lower_conc->dilute use_enhancer->dilute

Caption: Troubleshooting workflow for dissolving this compound.

G Mechanism of Action: this compound as a Viral DNA Polymerase Inhibitor BC This compound (Prodrug) BC_TP Active Triphosphate Metabolite BC->BC_TP Cellular Kinases Incorporation Incorporation into Growing DNA Chain BC_TP->Incorporation Competes with natural dCTP Viral_Polymerase Viral DNA Polymerase Viral_Polymerase->Incorporation DNA_Replication Viral DNA Replication DNA_Replication->Incorporation Termination Chain Termination Incorporation->Termination Prevents further elongation Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Anti-HIV mechanism of this compound via DNA chain termination.

References

Optimizing UV Crosslinking with 5-Bromocytosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during UV crosslinking experiments with 5-Bromocytosine, providing direct solutions to overcome these challenges.

Problem Potential Cause Recommended Solution
Low or No Crosslinking Yield Suboptimal UV Wavelength: Using shorter wavelengths like 254 nm (UVC) can be inefficient and cause significant protein and nucleic acid damage.[1]Use Longer Wavelength UV: Employ a UV source with a peak emission between 308 nm and 312 nm (UVB). This energy range is more efficient for activating 5-BrdC and minimizes damage to biomolecules.[1][2]
Inappropriate DNA/RNA Sequence Design: The nucleotide adjacent to the 5-BrdC residue significantly impacts crosslinking efficiency.Optimize Sequence Context: Whenever possible, position a guanine (G) residue immediately 5' to the 5-BrdC. The sequence 5'-G-(5-BrdC)-3' has been shown to yield significantly higher crosslinking efficiencies compared to adenine (A), cytosine (C), or thymine (T) in the same position.[3][4]
Presence of Oxygen: Molecular oxygen can quench the excited state of 5-BrdC and react with radical intermediates, reducing the yield of desired crosslinks.Perform Reactions in an Anaerobic Environment: Degas your buffer and reaction mixture. If possible, conduct the UV irradiation in an anaerobic chamber or glove box.
Incorrect UV Dosage: Insufficient UV energy will result in incomplete crosslinking, while excessive exposure can lead to photodamage and sample degradation.Optimize UV Exposure Time and Intensity: The optimal UV dose is application-specific. Start with a dose titration experiment to determine the best balance between crosslinking efficiency and sample integrity. A typical starting point for a 312 nm source is in the range of 100-500 mJ/cm².
Non-Specific Crosslinking or Smearing on Gel Excessive UV Exposure: High UV doses can lead to non-specific crosslinking and aggregation of proteins and nucleic acids.Reduce UV Dosage: Decrease the irradiation time or the intensity of the UV source. Perform a time-course experiment to find the shortest exposure that yields sufficient specific crosslinking.
Inappropriate Buffer Conditions: The pH and composition of the reaction buffer can influence the conformation and reactivity of the interacting molecules.Optimize Buffer Composition: Use a buffer system that maintains the stability and native conformation of your protein-nucleic acid complex. A common starting point is a phosphate-buffered saline (PBS) or HEPES-based buffer at a pH between 7.0 and 8.0. Avoid buffers containing primary amines, such as Tris, as they can interfere with the crosslinking reaction.
Intrastrand Crosslinking Inherent Photochemistry of 5-BrdC: UV irradiation of 5-BrdC, particularly when adjacent to purines, can lead to the formation of covalent bonds between the 5-BrdC and its neighboring base.Sequence and Wavelength Optimization: While difficult to eliminate completely, the prevalence of intrastrand crosslinking can be influenced by sequence context and UV wavelength. Using longer wavelengths (308-312 nm) can favor protein-nucleic acid crosslinking over intrastrand product formation. If possible, avoid sequences known to have high intrastrand crosslinking yields if this is a concern for your application.
DNA/RNA Strand Scission High-Energy UV Irradiation: Shorter UV wavelengths (e.g., 254 nm) have sufficient energy to cause breaks in the phosphodiester backbone of nucleic acids.Use Longer Wavelength UV: Switching to a 308-312 nm UV source will significantly reduce the incidence of strand scission.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of UV crosslinking with this compound?

A1: Upon absorption of UV light (optimally around 308 nm), the this compound base enters an excited state. This can lead to the homolytic cleavage of the C-Br bond, generating a highly reactive uracilyl radical. This radical can then abstract a hydrogen atom from a nearby amino acid residue of a closely interacting protein, forming a covalent crosslink. An alternative mechanism involves electron transfer from a nearby electron-rich amino acid to the excited 5-BrdC, followed by bromide elimination and radical-radical coupling to form the covalent bond.

Q2: Which UV wavelength is best for this compound crosslinking?

A2: Longer wavelength UV, specifically in the 308-312 nm range (UVB), is highly recommended. While 254 nm (UVC) can induce crosslinking, it is less specific and causes more damage to proteins and nucleic acids, leading to lower yields of the desired specific crosslink and more side products.

Q3: How does the DNA/RNA sequence around the this compound affect crosslinking efficiency?

A3: The sequence context is critical. Placing a guanine (G) residue immediately 5' to the this compound (5'-G-(5-BrdC)-3') results in significantly higher crosslinking yields compared to other adjacent bases. This is thought to be due to favorable base stacking and electron transfer properties between guanine and the excited 5-BrdC.

Q4: Should I be concerned about the presence of oxygen in my reaction?

A4: Yes. The presence of molecular oxygen can decrease the yield of most crosslinked products. It is advisable to perform the reaction in a degassed buffer and, if possible, under anaerobic conditions to maximize efficiency.

Q5: How can I quantify the efficiency of my crosslinking reaction?

A5: Crosslinking efficiency can be quantified using several methods, including:

  • Gel Electrophoresis: Running the crosslinked and non-crosslinked samples on an SDS-PAGE gel and quantifying the band corresponding to the crosslinked complex relative to the uncrosslinked components. Radiolabeling or fluorescently labeling one of the components (e.g., the nucleic acid) is often necessary for sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the crosslinked product from the starting materials.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify and quantify the crosslinked species.

Q6: What is the difference between this compound and 5-Bromouridine for crosslinking?

A6: Both this compound (5-BrdC) and 5-Bromouridine (5-BrdU) are effective photo-crosslinkers. Studies have shown that 5-BrdC can be more efficient than 5-BrdU in inducing the formation of intrastrand crosslinks, particularly when adjacent to a guanine. The choice between the two may depend on the specific application and the desired outcome of the experiment.

Quantitative Data Summary

The following table summarizes reported crosslinking yields under various experimental conditions. It is important to note that direct comparison between different studies can be challenging due to variations in experimental setup, sequence context, and interacting partners.

5-HalopyrimidineAdjacent 5' NucleotideUV WavelengthCrosslinking YieldNotes
5-BrdCGuanine (G)Pyrex-filtered UV~40% (intrastrand)Yield of G[8-5]C intrastrand crosslink in duplex DNA under saturated oxygen conditions.
5-BrdUNot specified312 nm (transilluminator)>20% (RNA-protein)Crosslinking of 5-BrdU substituted RNA to R17 coat protein.
5-BrdUNot specified308 nm (XeCl laser)>50% (RNA-protein)Crosslinking of 5-BrdU substituted RNA to R17 coat protein.

Experimental Protocols

General Protocol for UV Crosslinking of a Protein-DNA Complex using this compound

This protocol provides a general framework for UV crosslinking experiments. Optimization of specific parameters such as concentrations, incubation times, and UV dosage is recommended for each new experimental system.

1. Preparation of the 5-BrdC-containing DNA:

  • Synthesize an oligonucleotide containing 5-Bromodeoxycytidine at the desired position using standard phosphoramidite chemistry.

  • Purify the oligonucleotide by HPLC or PAGE to ensure high purity.

  • If a duplex DNA is required, anneal the 5-BrdC-containing strand with its complementary strand in an appropriate annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

2. Binding Reaction:

  • In a suitable reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 5% glycerol), combine the purified protein and the 5-BrdC-containing DNA at the desired molar ratio.

  • Incubate the binding reaction on ice or at room temperature for a sufficient time to allow complex formation (typically 20-30 minutes).

3. UV Irradiation:

  • Place the reaction mixture in a suitable container (e.g., a quartz cuvette or a thin-walled PCR tube) on a cold block or in an ice bath to minimize heating during irradiation.

  • Irradiate the sample with a UV source emitting at 308-312 nm. The distance from the source and the irradiation time should be optimized. A typical starting point is to use a UV crosslinker instrument and deliver a total energy of 100-500 mJ/cm².

4. Analysis of Crosslinking Products:

  • After irradiation, add an equal volume of 2x SDS-PAGE loading buffer to the reaction mixture.

  • Heat the sample at 95°C for 5 minutes.

  • Analyze the products by SDS-PAGE. The crosslinked protein-DNA complex will migrate at a higher molecular weight than the uncrosslinked protein.

  • Visualize the bands by Coomassie staining, silver staining, or autoradiography/fluorography if one of the components was labeled.

Visualizations

Signaling Pathways and Experimental Workflows

UV_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dna Synthesize and Purify 5-BrdC DNA binding Incubate Protein and DNA (Complex Formation) prep_dna->binding prep_protein Purify Target Protein prep_protein->binding uv_irrad UV Irradiation (308-312 nm) binding->uv_irrad sds_page Denature and run SDS-PAGE uv_irrad->sds_page detection Visualize Crosslinked Product (e.g., Autoradiography) sds_page->detection

Caption: Experimental workflow for this compound UV crosslinking.

Troubleshooting_Logic start Low/No Crosslinking check_uv Check UV Wavelength start->check_uv check_seq Check Sequence Context check_uv->check_seq Is it 308-312 nm? use_308 Use 308-312 nm Source check_uv->use_308 Is it 254 nm? check_o2 Check for Oxygen check_seq->check_o2 Yes use_g Place 'G' 5' to 5-BrdC check_seq->use_g No 'G' at -1? check_dose Check UV Dose check_o2->check_dose Absent degas Degas Buffers check_o2->degas Present? optimize_dose Titrate UV Energy check_dose->optimize_dose

Caption: Troubleshooting logic for low crosslinking yield.

References

Technical Support Center: 5-Bromocytosine (5-BrC) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to anti-5-Bromocytosine (5-BrC) antibody specificity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving specific 5-Bromocytosine (5-BrC) staining?

A1: The most critical step is effective DNA denaturation. Since 5-BrC is incorporated into the DNA double helix, the epitope is often masked. Denaturation separates the DNA strands, allowing the anti-5-BrC antibody to access and bind to the incorporated 5-BrC.[1][2] Inadequate denaturation is a primary cause of weak or no signal.

Q2: What are the common methods for DNA denaturation for 5-BrC detection?

A2: Common methods, adapted from similar protocols for 5-Bromo-2'-deoxyuridine (BrdU) detection, include:

  • Acid Denaturation: Treatment with hydrochloric acid (HCl) is a widely used method.[1][3]

  • Heat-Induced Epitope Retrieval (HIER): Heating the sample in a buffer solution can also effectively denature DNA.

  • Enzymatic Digestion: Using enzymes like DNase I can help expose the 5-BrC epitope.

The optimal method can depend on the sample type and the specific antibody used.

Q3: My anti-5-BrC antibody is showing high background. What are the likely causes and solutions?

A3: High background can be caused by several factors:

  • Insufficient Blocking: Non-specific binding of the primary or secondary antibody can be minimized by using an appropriate blocking buffer, such as 5% normal goat serum or bovine serum albumin (BSA), for an adequate amount of time.

  • Primary Antibody Concentration is Too High: An overly concentrated primary antibody can lead to non-specific binding. It is crucial to titrate the antibody to find the optimal concentration that gives a strong signal with low background.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.

  • Cross-reactivity of the Secondary Antibody: The secondary antibody may be binding non-specifically. Running a control without the primary antibody can help diagnose this issue.

Q4: I am not getting any signal in my 5-BrC staining experiment. What should I check?

A4: A lack of signal is a common issue and can be troubleshooted by checking the following:

  • Ineffective DNA Denaturation: As mentioned, this is a critical step. Ensure your denaturation protocol is optimized for your sample type.

  • Primary Antibody Issues: Confirm that the primary antibody is validated for your application and that it was stored correctly. The antibody concentration may also be too low.

  • Secondary Antibody Incompatibility: Ensure your secondary antibody is compatible with the host species of your primary antibody.

  • Insufficient 5-BrC Incorporation: If the cells were not actively replicating or the 5-BrC concentration was too low, there may not be enough incorporated 5-BrC to detect.

Q5: Can anti-5-BrC antibodies cross-react with other modified nucleosides?

A5: It is possible. Antibodies raised against one halogenated nucleoside can sometimes cross-react with others that have similar structures, such as 5-Chloro-2'-deoxyuridine (CldU) or 5-Iodo-2'-deoxyuridine (IdU). It is important to check the manufacturer's datasheet for cross-reactivity information. If you are performing dual-labeling experiments with different nucleoside analogs, using highly specific monoclonal antibodies and performing the appropriate controls is essential.

Troubleshooting Guides

Problem: High Background Staining
Possible Cause Recommended Solution
Insufficient Blocking Increase blocking time to at least 1 hour at room temperature. Use a blocking solution containing 5-10% normal serum from the same species as the secondary antibody. Alternatively, use 1-5% BSA.
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:200, 1:500, 1:1000).
Secondary Antibody Non-specific Binding Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody or changing the blocking buffer.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween-20.
Over-fixation of Tissue Excessive fixation can lead to non-specific antibody binding. Optimize fixation time and fixative concentration.
Problem: Weak or No Signal
Possible Cause Recommended Solution
Ineffective DNA Denaturation Optimize the denaturation protocol. For HCl treatment, try varying the concentration (1-4N) and incubation time (10-60 minutes). For heat-induced retrieval, optimize the temperature and incubation time in a suitable buffer (e.g., sodium citrate).
Primary Antibody Concentration Too Low Increase the concentration of the primary antibody or increase the incubation time (e.g., overnight at 4°C).
Insufficient 5-BrC Incorporation Ensure cells are in the S-phase of the cell cycle during the 5-BrC pulse. Optimize the 5-BrC concentration and labeling time for your specific cell type.
Primary/Secondary Antibody Incompatibility Verify that the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).
Harsh Denaturation Damaging Epitopes While denaturation is necessary, overly harsh conditions can damage the sample. If using HCl, ensure it is thoroughly neutralized and washed out before adding the primary antibody. Consider a gentler enzymatic digestion method.

Experimental Protocols

Protocol: Immunofluorescence Staining of 5-BrC in Cultured Cells
  • Cell Seeding and 5-BrC Labeling:

    • Seed cells on coverslips and allow them to adhere.

    • Add 5-BrC to the culture medium at a final concentration of 10-100 µM.

    • Incubate for 1-24 hours, depending on the cell cycle length. The optimal time should be determined empirically.

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • DNA Denaturation (Choose one method):

    • HCl Treatment: Incubate with 2N HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate buffer (pH 8.5) for 5 minutes. Wash three times with PBS.

    • Heat Treatment: Incubate coverslips in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 10-20 minutes. Allow to cool to room temperature. Wash three times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum, 3% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-5-BrC antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBST (PBS with 0.05% Tween-20) for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Wash three times with PBST for 5 minutes each.

    • Counterstain with DAPI if desired.

    • Mount coverslips on slides with an anti-fade mounting medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_denaturation DNA Denaturation (Critical Step) cluster_staining Immunostaining cluster_final Final Steps cell_seeding Cell Seeding & 5-BrC Labeling fixation Fixation (e.g., 4% PFA) cell_seeding->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization denaturation Denaturation (HCl, Heat, or Enzyme) permeabilization->denaturation blocking Blocking (e.g., BSA, Normal Serum) denaturation->blocking primary_ab Primary Antibody Incubation (anti-5-BrC) blocking->primary_ab washing Washing primary_ab->washing secondary_ab Secondary Antibody Incubation (Fluorescent) secondary_ab->washing washing->secondary_ab mounting Mounting & Imaging washing->mounting

Caption: Experimental workflow for this compound immunodetection.

troubleshooting_tree start Staining Issue? no_signal No or Weak Signal start->no_signal high_bg High Background start->high_bg denature_check Check DNA Denaturation no_signal->denature_check pri_ab_check Check Primary Antibody no_signal->pri_ab_check sec_ab_check Check Secondary Antibody no_signal->sec_ab_check blocking_check Check Blocking high_bg->blocking_check pri_ab_conc Check Primary Ab Conc. high_bg->pri_ab_conc wash_check Check Washing Steps high_bg->wash_check denature_sol Optimize Denaturation Method (HCl, Heat, Time) denature_check->denature_sol pri_ab_sol Increase Concentration Incubate Longer pri_ab_check->pri_ab_sol sec_ab_sol Verify Compatibility Check Activity sec_ab_check->sec_ab_sol blocking_sol Increase Blocking Time Change Blocking Agent blocking_check->blocking_sol pri_ab_conc_sol Titrate Antibody (Decrease Concentration) pri_ab_conc->pri_ab_conc_sol wash_sol Increase Wash Duration and Volume wash_check->wash_sol

Caption: Troubleshooting decision tree for 5-BrC staining.

Caption: Principle of 5-BrC epitope accessibility and denaturation.

References

Technical Support Center: Minimizing Off-Target Effects of 5-Bromocytosine in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Bromocytosine (5-BrC) in cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

A1: this compound (5-BrC) is a synthetic analog of the nucleobase cytosine. Its primary on-target effect is its incorporation into DNA and RNA during replication and transcription, where it can be used for various applications, including as a photosensitizer to induce site-specific DNA damage or as a tool to study DNA-protein interactions.

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects of 5-BrC can be a significant concern in cellular studies. These unintended interactions can lead to a range of adverse cellular responses.[1] Potential off-target effects include:

  • Cytotoxicity: High concentrations of 5-BrC can be toxic to cells, leading to decreased cell viability and proliferation.

  • Genotoxicity: Incorporation of 5-BrC into DNA can lead to DNA damage, activation of DNA damage response pathways, and genomic instability. A related compound, 5-Bromo-2'-deoxyuridine (BrdU), has been shown to activate DNA damage signaling responses involving Chk1, Chk2, and p53.[2]

  • Altered Gene Expression: The presence of 5-BrC in DNA can alter gene expression patterns. Halogenated cytosine analogs can be recognized by cellular machinery as 5-methylcytosine, potentially leading to changes in DNA methylation patterns and gene silencing.

  • Cell Cycle Arrest: Treatment with derivatives of 5-BrC has been observed to cause cell cycle arrest at the G0/G1 phase.

  • Induction of Apoptosis: At higher concentrations, 5-BrC can induce programmed cell death, or apoptosis.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of 5-BrC that achieves the desired on-target effect with minimal toxicity.

  • Optimize Incubation Time: Limit the duration of 5-BrC exposure to the minimum time required for its intended purpose.

  • Use Appropriate Controls: Include untreated control cells and vehicle-treated control cells to accurately assess the baseline cellular response.

  • Cell Line Selection: Be aware that different cell lines can exhibit varying sensitivities to 5-BrC. It may be necessary to test multiple cell lines to find one that is less susceptible to off-target effects.

  • Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment to detect any signs of toxicity early on.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed after this compound treatment.

Possible Cause Solution
The concentration of 5-BrC is too high.Perform a dose-response curve to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow it down to find the optimal concentration with the lowest toxicity.
The incubation time is too long.Reduce the incubation time. Perform a time-course experiment to find the minimum time required for the desired on-target effect.
The cell line is particularly sensitive to 5-BrC.If possible, try a different cell line that may be more resistant to the toxic effects of 5-BrC.
Contamination of cell culture.Regularly check your cell cultures for microbial contamination, which can exacerbate cytotoxicity.

Problem 2: Inconsistent or unexpected changes in gene expression.

Possible Cause Solution
Off-target effects on DNA methylation patterns.Consider that 5-BrC incorporation may be altering DNA methylation.[3] Analyze global or gene-specific DNA methylation patterns to assess this possibility.
Induction of a DNA damage response.5-BrC can induce a DNA damage response, which can lead to widespread changes in gene expression.[2] Perform a western blot for key DNA damage markers like γH2AX, p-Chk1, and p-p53.
The compound is binding to off-target proteins.Consider performing a chemical proteomics experiment, such as affinity purification followed by mass spectrometry, to identify potential off-target protein binders.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound in Cellular Studies
Cell TypeRecommended Starting Concentration RangeReference
General Mammalian Cell Lines1 µM - 50 µMInferred from related compounds
HL-60 (Human Promyelocytic Leukemia)1 µM - 12 µM (for 5'-Br-isoindigo derivative)

Note: These are starting recommendations. The optimal concentration must be determined empirically for each cell line and experimental condition.

Table 2: Observed Cytotoxic Effects of Nucleoside Analogs in Different Cell Lines
Cell LineCompoundIC50 ValueAssay
MCF-7 (Breast Cancer)Synthetic Derivative MZ-6Dose-dependent inhibition[3H] thymidine incorporation
MDA-MB-231 (Breast Cancer)Synthetic Derivative MZ-6Dose-dependent inhibition[3H] thymidine incorporation
HT29 (Colorectal Cancer)5-FluorouracilSignificant inhibition at 10 µMCell Viability Assay
HCT116 (Colorectal Cancer)5-FluorouracilSignificant inhibition at 10 µMCell Viability Assay

This table provides examples of cytotoxic effects of related nucleoside analogs to highlight the importance of determining dose-response in your specific cell line.

Experimental Protocols

Protocol for Assessing this compound Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of 5-BrC on a given cell line and establish the IC50 value.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound (5-BrC) stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed 20,000-50,000 cells per well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of 5-BrC in complete culture medium. It is recommended to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve 5-BrC) and an untreated control.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of 5-BrC.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.

    • For suspension cells, add 100 µL of solubilization solution directly to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the 5-BrC concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 5-BrC.

Materials:

  • Cells treated with 5-BrC and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of 5-BrC for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative controls.

    • Harvest the cells (including any floating cells for adherent cultures) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Workflow_to_Minimize_Off_Target_Effects cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Optimization cluster_3 Phase 4: In-depth Off-Target Investigation (If Necessary) A Determine On-Target Goal B Select Appropriate Cell Line(s) A->B C Design Dose-Response & Time-Course Study B->C D Treat Cells with 5-BrC Gradient C->D E Perform On-Target Assay D->E F Perform Cytotoxicity Assay (e.g., MTT) D->F G Determine Lowest Effective Concentration E->G F->G H Assess Off-Target Effects (Apoptosis, Cell Cycle) G->H I Refine Protocol: Use Optimal Concentration & Time H->I J High Cytotoxicity or Unexpected Results? I->J J->I No, Proceed with Optimized Protocol K Gene Expression Analysis (RNA-Seq) J->K Yes L DNA Methylation Analysis J->L Yes M Proteomics for Off-Target Binding J->M Yes

Caption: Workflow to minimize this compound off-target effects.

DNA_Damage_Response_Pathway A This compound Treatment B Incorporation into DNA A->B C DNA Damage (e.g., Strand Breaks) B->C D Activation of ATM/ATR Kinases C->D E Phosphorylation of Chk1/Chk2 D->E F Phosphorylation of p53 D->F G Cell Cycle Arrest (G1/S and G2/M checkpoints) E->G F->G H Apoptosis F->H I DNA Repair G->I

Caption: Potential DNA damage response pathway activated by 5-BrC.

Off_Target_Mechanisms A This compound (Cytosine Analog) B Incorporation into DNA during Replication A->B C Direct DNA Damage (e.g., oxidative stress) B->C D Mimics 5-Methylcytosine B->D E Altered DNA-Protein Interactions B->E F Activation of DNA Damage Response C->F G Aberrant Recruitment of Methyl-Binding Proteins D->G H Altered Transcription Factor Binding E->H I Cell Cycle Arrest / Apoptosis F->I J Altered Gene Expression / Silencing G->J H->J

Caption: Potential mechanisms of this compound off-target effects.

References

Best practices for handling and storing 5-Bromocytosine reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling and storing 5-Bromocytosine reagents, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a halogenated derivative of the nucleobase cytosine. It is commonly used in biochemical and pharmaceutical research. Due to the bromine substitution, it can be used as a photosensitizer to induce DNA-strand breaks and crosslinks upon UV irradiation.[1] It is also utilized in the synthesis of various cross-linked nucleic acid products for research purposes.[2][3] Additionally, this compound can mimic the behavior of a methyl group in DNA-protein interactions, making it a point of interest in epigenetic studies.[1]

Q2: What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4] It may also cause respiratory irritation. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. Specific temperature recommendations can vary by manufacturer, with some suggesting 4°C and others -20°C for optimal shelf life. It is also advisable to protect the reagent from light.

Q4: How should I prepare stock solutions of this compound?

Stock solutions are typically prepared by dissolving the this compound powder in a suitable solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.

Data Presentation

Storage and Stability of this compound
FormStorage TemperatureShelf LifeSpecial Considerations
Powder -20°C3 yearsKeep container tightly sealed and protected from light.
In Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Data synthesized from information provided by Selleck Chemicals.

Solubility Profile of this compound
SolventSolubility
Dimethyl Sulfoxide (DMSO) 9 mg/mL (47.36 mM)
Water Sparingly soluble
Ethanol Sparingly soluble
Methanol Sparingly soluble
Dimethylformamide (DMF) Data not readily available

Note: Comprehensive quantitative solubility data in all common laboratory solvents is limited. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions.

Experimental Protocols

Representative Protocol: Synthesis of a 5-Substituted Cytosine Derivative

This protocol is a generalized example of a Suzuki coupling reaction, a common method for creating carbon-carbon bonds. This can be adapted for the synthesis of various 5-aryl-cytosine derivatives from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Base (e.g., K₂CO₃)

  • Degassed solvents (e.g., 1,4-dioxane and water)

  • Round-bottom flask with magnetic stir bar and reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas at least three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvents to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system to obtain the pure 5-substituted cytosine derivative.

Troubleshooting Guides

Common Experimental Issues and Solutions
IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Ensure all reagents are fresh and of high purity.
Degradation of this compound- Store the reagent under the recommended conditions. - Avoid repeated freeze-thaw cycles of stock solutions.
Inefficient purification- Optimize the column chromatography conditions (e.g., solvent system, silica gel).
Unexpected Side Products Reaction with atmospheric oxygen- Ensure the reaction is carried out under a strictly inert atmosphere.
Impurities in starting materials- Use highly purified this compound and other reagents.
Difficulty Dissolving this compound Incorrect solvent choice- Refer to the solubility table and consider using DMSO for initial stock solutions.
Insufficient mixing- Use a vortex or sonicator to aid in dissolution.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - this compound - Arylboronic Acid - Catalyst & Base inert Create Inert Atmosphere reagents->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir (90-100°C) solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Product

Caption: A generalized workflow for the synthesis of a 5-substituted cytosine derivative.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Reagent Degradation start->degradation purification_issue Purification Inefficiency start->purification_issue optimize_rxn Optimize Reaction: - Time - Temperature - Reagent Quality incomplete_rxn->optimize_rxn check_storage Verify Storage & Handling Procedures degradation->check_storage optimize_purification Optimize Purification Method purification_issue->optimize_purification

Caption: A troubleshooting decision tree for low or no product yield in reactions involving this compound.

References

Technical Support Center: Preventing Degradation of 5-Bromocytosine During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of incorporating 5-Bromocytosine (5-Br-C) into synthetic oligonucleotides. The primary focus is on preventing degradation during the critical deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during oligonucleotide synthesis? The degradation of this compound predominantly occurs during the final cleavage and base deprotection step. Standard protocols often use concentrated ammonium hydroxide at elevated temperatures (e.g., 55-65°C). Under these harsh basic conditions, the bromine atom at the 5th position of the cytosine ring becomes susceptible to nucleophilic substitution, leading to the formation of undesired side products.

Q2: What is the main degradation product of this compound? The most common side product formed during standard ammonia deprotection at high temperatures is 5-aminocytosine.[1] This occurs when ammonia acts as a nucleophile, displacing the bromine atom. The presence of this and other side products can compromise the purity of the final oligonucleotide and affect its performance in downstream applications.

Q3: Can I use standard phosphoramidite chemistry to incorporate this compound? Yes, this compound phosphoramidite is compatible with standard automated solid-phase DNA synthesis cycles (deblocking, coupling, capping, and oxidation). The instability of the base is not a significant issue during the synthesis itself but becomes critical during the final deprotection.

Q4: Are there alternative deprotection methods besides using ammonium hydroxide at room temperature? Yes, several mild deprotection strategies can be employed for base-labile modifications. While room temperature ammonium hydroxide is the most direct approach, other reagents include:

  • AMA (Ammonium hydroxide/Methylamine): A 1:1 mixture that can often deprotect oligonucleotides much faster and at lower temperatures than ammonium hydroxide alone.[2]

  • Potassium Carbonate in Methanol: An anhydrous, non-nucleophilic base used for extremely sensitive modifications, typically in conjunction with "UltraMild" protecting groups on the standard bases (Pac-dA, Ac-dC, iPr-Pac-dG).

  • Tert-butylamine: Can be used in aqueous solutions as an alternative for certain sensitive dyes and modifiers.[2]

The choice of reagent depends on the overall composition of the oligonucleotide, including other modifications and dyes that may be present.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low yield of the target oligonucleotide containing 5-Br-C. Degradation of the 5-Br-C base during the final deprotection step due to harsh conditions (e.g., ammonium hydroxide at 55-65°C).Use a milder deprotection protocol. The most recommended method is to treat with concentrated ammonium hydroxide at room temperature for a longer duration (17-24 hours). This minimizes the nucleophilic attack on the 5-Br-C base.[1]
Mass spectrometry shows a peak corresponding to the mass of 5-aminocytosine instead of this compound. Conversion of 5-Br-C to 5-aminocytosine during deprotection with ammonia at elevated temperatures.Immediately switch to a room temperature deprotection protocol. Ensure the temperature of the deprotection solution does not exceed ambient levels. For future syntheses, strictly adhere to mild deprotection conditions.
HPLC analysis shows multiple unexpected peaks close to the main product peak. Incomplete deprotection of standard bases (A, G, C) due to mild conditions, or partial degradation of 5-Br-C.If using room temperature ammonium hydroxide, ensure the incubation time is sufficient for complete deprotection of the standard bases (typically 17-24 hours). Confirm the freshness of the ammonium hydroxide solution. HPLC purification is essential to isolate the desired full-length product from any side products or failure sequences.
Poor performance in downstream applications (e.g., crosslinking experiments). The incorporated base is not this compound but a degradation product, which is not functionally equivalent.Verify the identity of the purified oligonucleotide using mass spectrometry to confirm the presence of the bromine atom. Always use a mild deprotection protocol and QC the final product thoroughly before use in sensitive applications.

Data Presentation

Table 1: Comparison of Deprotection Conditions for this compound Oligonucleotides

This table summarizes the qualitative outcomes of different deprotection strategies on the integrity of this compound.

Deprotection ConditionReagentTemperatureTimeOutcome on this compound Integrity
Standard Concentrated NH₄OH55 - 65 °C8 - 17 hoursSignificant Degradation: Formation of 5-aminocytosine and other side products is observed.[1]
Mild Concentrated NH₄OHRoom Temp (20-25 °C)17 - 24 hoursHigh Integrity: Minimal to no formation of side products is observed.
UltraFast AMA (NH₄OH / 40% Methylamine, 1:1)Room Temp - 65 °C10 - 120 minPotential Degradation: While faster, the reactivity of methylamine can still pose a risk to labile bases. Requires careful optimization and use of Ac-dC protecting groups.
UltraMild 0.05 M K₂CO₃ in MethanolRoom Temp (20-25 °C)4 - 17 hoursVery High Integrity: Recommended for extremely sensitive bases. Requires the use of UltraMild phosphoramidites for A, C, and G bases for efficient deprotection.

Experimental Protocols

Protocol 1: Mild Deprotection of this compound Containing Oligonucleotides

This protocol is designed to cleave the oligonucleotide from the solid support and remove the base-protecting groups while preserving the this compound modification.

Materials:

  • Oligonucleotide synthesis column (containing CPG with the synthesized oligo).

  • Concentrated ammonium hydroxide (28-30%), fresh.

  • 2 mL screw-cap microcentrifuge tubes or autosampler vials.

  • Syringes or luer-lock fittings to pass the solution through the column.

  • Heating block or incubator set to room temperature (20-25°C).

  • Vacuum concentrator (e.g., SpeedVac).

  • Nuclease-free water.

Procedure:

  • Cleavage from Support:

    • Carefully push the CPG solid support from the synthesis column into a 2 mL screw-cap tube.

    • Alternatively, use two syringes to pass the deprotection solution back and forth through the column.

    • Add 1 mL of fresh, concentrated ammonium hydroxide to the CPG support.

    • Seal the tube/column tightly.

    • Let it stand at room temperature for 1-2 hours to ensure complete cleavage of the oligonucleotide from the support.

  • Base Deprotection:

    • Transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a clean, sealed tube. If you worked with the CPG in a tube, centrifuge briefly and carefully pipette the supernatant to a new tube.

    • Incubate the sealed tube at room temperature (20-25°C) for 17-24 hours. Crucially, do not heat the sample.

  • Drying:

    • After the incubation is complete, unseal the tube.

    • Place the tube in a vacuum concentrator to evaporate the ammonium hydroxide until the oligonucleotide pellet is completely dry. Do not apply high heat during this step.

  • Reconstitution and Quantification:

    • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or buffer (e.g., TE buffer).

    • Quantify the oligonucleotide using UV absorbance at 260 nm.

    • It is highly recommended to verify the mass and purity of the final product by mass spectrometry (e.g., ESI-MS) and HPLC analysis.

Mandatory Visualization

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Post-Synthesis Processing Start 1. Deblocking (Remove DMT) Coupling 2. Coupling (Add next base) Start->Coupling BrC_Coupling Coupling of 5-Br-dC Phosphoramidite Coupling->BrC_Coupling Capping 3. Capping (Block failures) Coupling->Capping BrC_Coupling->Capping Oxidation 4. Oxidation (Stabilize backbone) Capping->Oxidation Cycle Repeat Cycle Oxidation->Cycle Cycle->Start for next base Cleavage Cleavage & Deprotection (Mild Conditions) Cycle->Cleavage Final base added Purification Purification (HPLC) Cleavage->Purification QC QC Analysis (Mass Spec) Purification->QC Final_Product Final 5-Br-C Oligo QC->Final_Product

Caption: Standard workflow for oligonucleotide synthesis incorporating a labile this compound modification.

Degradation_Pathway cluster_conditions BrC_Oligo Oligonucleotide with This compound Standard_Conditions Standard Conditions (NH₄OH, 55-65°C) BrC_Oligo->Standard_Conditions Mild_Conditions Mild Conditions (NH₄OH, Room Temp) BrC_Oligo->Mild_Conditions Degradation_Product Degradation Product (5-Aminocytosine Oligo) Standard_Conditions->Degradation_Product Nucleophilic Substitution Desired_Product Correct Product (Intact 5-Br-C Oligo) Mild_Conditions->Desired_Product Integrity Preserved

Caption: Reaction pathways for this compound during standard vs. mild basic deprotection.

References

Technical Support Center: Purification of 5-Bromocytosine Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromocytosine (5-BrC) labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Which purification method is most suitable for this compound labeled oligonucleotides?

A1: The most suitable method depends on the required purity, length of the oligonucleotide, and the downstream application.

  • Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is often the preferred method for modified oligonucleotides like those containing 5-BrC. It provides high resolution and purity, effectively separating the full-length product from failure sequences.

  • Polyacrylamide Gel Electrophoresis (PAGE) is recommended for applications requiring the highest purity, especially for longer oligonucleotides (>60 bases). However, yields from PAGE purification can be lower compared to HPLC.

  • Cartridge Purification can be a rapid and cost-effective option for removing failure sequences and is suitable for applications like PCR or sequencing.

  • Desalting is a basic purification step to remove salts and small molecule impurities but does not remove failure sequences. It is often used in conjunction with other purification methods.

Q2: How does the this compound modification affect the behavior of the oligonucleotide during purification?

A2: The bromine atom in this compound increases the hydrophobicity of the nucleobase. This increased hydrophobicity will lead to a longer retention time in Reverse-Phase HPLC compared to an unmodified oligonucleotide of the same sequence. This property can be leveraged for better separation from unmodified failure sequences.

Q3: Are there any specific side products I should be aware of when working with this compound labeled oligonucleotides?

A3: Yes, a potential side product is 5-aminocytidine . This can form from 5-bromocytidine during deprotection with concentrated ammonia at elevated temperatures (e.g., 60°C).[1] To minimize the formation of this side product, it is recommended to perform the ammonia deprotection at room temperature.[1]

Q4: How can I confirm the purity and identity of my purified 5-BrC oligonucleotide?

A4: A combination of analytical techniques is recommended:

  • Analytical HPLC (RP-HPLC or IEX-HPLC): To assess the purity by separating the main product from impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified oligonucleotide, verifying the incorporation of the this compound modification and the absence of major impurities. Electrospray ionization (ESI) is a common MS technique for oligonucleotides.[2][3]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution
Suboptimal Deprotection Ensure complete deprotection of the oligonucleotide. For 5-BrC containing oligos, consider milder deprotection conditions (e.g., room temperature ammonia) to prevent base modification.
Poor Recovery from PAGE Gel Optimize the elution process from the gel slice. Methods include crush and soak or electroelution. Ensure the elution buffer is appropriate.
Loss during HPLC Fraction Collection Ensure the fraction collector is properly calibrated and that the peak of interest is being collected accurately. Broad peaks can lead to collection of only a portion of the product.
Precipitation Issues If using ethanol precipitation, ensure the correct salt concentration and temperature are used to maximize recovery of the oligonucleotide.
Issue 2: Impure Product After HPLC Purification
Potential Cause Recommended Solution
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient can improve the resolution between the full-length product and closely eluting impurities like n-1 sequences.
Presence of Secondary Structures Perform the HPLC separation at an elevated temperature (e.g., 60°C) to disrupt secondary structures that can cause peak broadening or splitting.
Formation of 5-aminocytidine Side Product Use milder deprotection conditions (room temperature ammonia) to avoid the formation of the 5-aminocytidine adduct.[1] If present, it may be possible to resolve it with an optimized HPLC gradient.
Contamination with Truncated Sequences (Shortmers) Ensure that the capping step during oligonucleotide synthesis is efficient to minimize the formation of failure sequences.

Data Presentation: Comparison of Purification Strategies

Purification Method Principle Typical Purity Typical Yield Best Suited For Key Advantages Key Disadvantages
Desalting Size exclusion chromatographyLow (removes only small molecules)HighRemoval of salts and small molecule impurities.Fast and simple.Does not remove failure sequences.
Cartridge Purification Reverse-phase chromatographyModerateModerate to HighPCR, sequencing, cloning.Fast, removes many failure sequences.Lower resolution than HPLC.
IP-RP-HPLC HydrophobicityHigh (>85-95%)ModerateDemanding applications requiring high purity (e.g., therapeutics, diagnostics).High resolution, good for modified oligos.More time-consuming and complex.
PAGE Size and chargeVery High (>95%)Low to ModerateApplications requiring the highest purity, long oligos.Excellent resolution for long oligos.Lower throughput, potential for lower yield.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification

This protocol is a general guideline and may require optimization for specific 5-BrC labeled oligonucleotides.

1. Materials:

  • Crude, deprotected 5-BrC labeled oligonucleotide
  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
  • Buffer B: 0.1 M TEAA in 50% Acetonitrile
  • HPLC system with a C18 reverse-phase column

2. Method:

  • Dissolve the crude oligonucleotide in Buffer A.
  • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%).
  • Inject the sample onto the column.
  • Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be from 10% to 70% Buffer B over 30-40 minutes. The increased hydrophobicity of 5-BrC may require a slightly higher concentration of acetonitrile for elution compared to an unmodified oligo.
  • Monitor the elution profile at 260 nm.
  • Collect the fractions corresponding to the main peak (the full-length product).
  • Combine the collected fractions and evaporate the solvent.
  • Desalt the purified oligonucleotide using a desalting column or ethanol precipitation.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

1. Materials:

  • Crude, deprotected 5-BrC labeled oligonucleotide
  • Denaturing polyacrylamide gel (concentration depends on oligo length)
  • TBE buffer (Tris/Borate/EDTA)
  • Loading dye (containing formamide and tracking dyes)
  • UV shadowing equipment or stain for visualization

2. Method:

  • Prepare the denaturing polyacrylamide gel containing urea.
  • Resuspend the crude oligonucleotide in loading dye.
  • Heat the sample to denature any secondary structures.
  • Load the sample onto the gel.
  • Run the gel until the tracking dyes have migrated to the desired position.
  • Visualize the bands using UV shadowing or a suitable stain. The main, most intense band should correspond to the full-length product.
  • Excise the gel slice containing the desired band.
  • Elute the oligonucleotide from the gel slice using a method such as crush and soak in an appropriate buffer or via electroelution.
  • Recover the oligonucleotide from the elution buffer by ethanol precipitation or desalting.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Deprotection cluster_purification Purification Options cluster_analysis Quality Control synthesis Solid-Phase Synthesis of 5-BrC Oligo deprotection Deprotection (Ammonia at Room Temp) synthesis->deprotection crude_oligo Crude 5-BrC Oligo (contains full-length product, shortmers, side products) deprotection->crude_oligo hplc IP-RP-HPLC crude_oligo->hplc High Purity page PAGE crude_oligo->page Highest Purity analytical_hplc Analytical HPLC (Purity Assessment) hplc->analytical_hplc mass_spec Mass Spectrometry (Identity Confirmation) hplc->mass_spec page->analytical_hplc page->mass_spec final_product Purified 5-BrC Oligonucleotide analytical_hplc->final_product mass_spec->final_product

Caption: Workflow for the purification and quality control of this compound labeled oligonucleotides.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start Impure Product after HPLC check_ms Check Mass Spec Data for Unexpected Masses start->check_ms check_chromatogram Analyze Chromatogram: Broad Peaks? Shoulder Peaks? start->check_chromatogram check_deprotection Review Deprotection Protocol (Use room temp ammonia) check_ms->check_deprotection Unexpected mass suggests side product optimize_gradient Optimize HPLC Gradient (shallower for better resolution) check_chromatogram->optimize_gradient Shoulder peaks indicate co-elution increase_temp Increase Column Temperature (e.g., 60°C to denature) check_chromatogram->increase_temp Broad peaks suggest secondary structure end_node Achieve Higher Purity optimize_gradient->end_node increase_temp->end_node check_deprotection->end_node

Caption: Troubleshooting logic for impure this compound labeled oligonucleotides after HPLC purification.

References

Addressing polymerase stalling during replication of 5-Bromocytosine-DNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymerase stalling during the replication of DNA containing 5-Bromocytosine (5-BrC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (5-BrC) and why is it used in research?

This compound is a synthetic analog of the natural DNA base cytosine, where the hydrogen atom at position 5 is replaced by a bromine atom. In research, it is utilized for various applications, including as a photosensitizer to study DNA-protein interactions and to investigate the conformational properties of DNA, such as in the formation of triple helices.[1][2]

Q2: Can this compound in a DNA template cause DNA polymerase to stall?

While direct studies on polymerase stalling induced specifically by 5-BrC are limited, base analogs and other DNA lesions can cause polymerase stalling.[3] Stalling can occur if the polymerase's active site cannot accommodate the modified base, leading to a pause or complete dissociation. The bulky bromine atom at the C5 position of cytosine may cause steric hindrance or alter the electrostatic environment within the polymerase active site, potentially impeding the enzyme's progress.

Q3: How does this compound affect the fidelity of DNA replication?

Q4: Are there specific types of DNA polymerases that are better at replicating 5-BrC-containing templates?

High-fidelity DNA polymerases with proofreading (3'→5' exonuclease) activity are generally recommended for replicating templates with modified bases to ensure accuracy. However, if the goal is to bypass the lesion, a specialized translesion synthesis (TLS) polymerase might be more effective, although these are typically more error-prone. The choice of polymerase will depend on the specific experimental goal. For routine PCR, a robust, high-fidelity polymerase is a good starting point.

Q5: What are the potential cellular fates of this compound in DNA?

In a cellular context, modified bases that are not natural components of DNA are often recognized and removed by DNA repair mechanisms to maintain genomic integrity. The Base Excision Repair (BER) pathway is a primary mechanism for repairing small base lesions. It is likely that a specific DNA glycosylase would recognize 5-BrC as a lesion, excise it, and initiate the BER pathway to replace it with a natural cytosine.

Troubleshooting Guide: Polymerase Stalling with 5-BrC Templates

This guide addresses common problems encountered during the enzymatic replication of DNA containing this compound.

Problem Potential Cause Recommended Solution
Low or No PCR Product Polymerase Stalling: The polymerase may be stalling at the 5-BrC site and dissociating from the template.1. Switch Polymerase: Try a different DNA polymerase. A high-processivity polymerase or one known to be robust with modified templates may be beneficial. 2. Optimize Reaction Conditions: Adjust Mg²⁺ concentration and consider adding PCR enhancers like DMSO or betaine to help destabilize potential secondary structures near the 5-BrC site. 3. Increase Extension Time: A longer extension time may allow the polymerase more time to bypass the 5-BrC lesion.
Poor Template Quality: The 5-BrC-containing template may be degraded or contain inhibitors.1. Assess Template Integrity: Run the template on an agarose gel to check for degradation. 2. Purify Template: Re-purify the template DNA to remove any potential inhibitors from the synthesis or purification process.
Suboptimal Primer Design or Annealing Temperature: Primers may not be binding efficiently, or the annealing temperature is incorrect.1. Redesign Primers: Ensure primers have an appropriate melting temperature (Tm) and are not prone to forming secondary structures. 2. Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature.
Smearing or Multiple Bands on Gel Non-Specific Amplification: Primers may be annealing to unintended sites, or the polymerase is generating products of various lengths due to stalling and premature termination.1. Increase Annealing Temperature: A higher annealing temperature increases the specificity of primer binding. 2. Use a Hot-Start Polymerase: This prevents non-specific amplification during the reaction setup. 3. Optimize Mg²⁺ Concentration: Fine-tuning the Mg²⁺ concentration can improve specificity.
Template Degradation: The template DNA is breaking down during PCR.1. Use Fresh Template: Prepare a fresh stock of your 5-BrC-containing DNA template. 2. Reduce PCR Cycles: A lower number of cycles can minimize the accumulation of non-specific products and potential template damage.
Incorrect Product Sequence (Mutations) Low-Fidelity Polymerase: The polymerase is misincorporating bases opposite the 5-BrC or at other locations.1. Use a High-Fidelity Polymerase: Employ a polymerase with proofreading (3'→5' exonuclease) activity to minimize errors.
Mutagenic Nature of 5-BrC: The 5-BrC base itself may be promoting mispairing.1. Sequence Analysis: If bypass is achieved, be aware of the potential for mutations at the 5-BrC site and sequence the final product to confirm its integrity.

Quantitative Data

Direct quantitative data on polymerase stalling at this compound is limited in the literature. However, data from the related analog, 5-bromouracil (5-BrU), can provide some insight into the potential effects of halogenated bases on replication fidelity.

Table 1: Relative Misincorporation Frequencies opposite 5-Bromouracil (dB) by different DNA Polymerases.

DNA PolymeraseMisincorporated NucleotideMismatch PairRelative Mismatch Frequency (vs. dGTP:T)
DNA Polymerase I (E. coli)dGTPdGTP:dB2-4 fold higher
DNA Polymerase alphadGTPdGTP:dB2-4 fold higher
AMV Reverse TranscriptasedGTPdGTP:dB2-4 fold higher

This data is adapted from studies on 5-bromouracil and indicates that dGTP:dB mismatches are formed at a 2-4-fold higher frequency compared to dGTP:T mismatches. This suggests that halogenated pyrimidines can have a modest mutagenic potential.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a DNA Template

This protocol describes the standard method for generating a DNA template containing 5-BrC at a specific position using solid-phase DNA synthesis.

Materials:

  • This compound phosphoramidite

  • Standard DNA synthesis reagents and columns

  • DNA synthesizer

  • Reagents for deprotection and cleavage (e.g., ammonium hydroxide)

  • HPLC or Polyacrylamide Gel Electrophoresis (PAGE) system for purification

Method:

  • Synthesis: The DNA oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry. The this compound phosphoramidite is added at the desired cycle of synthesis.

  • Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using reverse-phase HPLC or denaturing PAGE to isolate the full-length, 5-BrC-containing product.

  • Quantification and Verification: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry. The mass of the product should be verified by mass spectrometry to confirm the incorporation of 5-BrC.

Protocol 2: Primer Extension Assay to Detect Polymerase Stalling

This assay is used to identify specific sites where a DNA polymerase stalls on a template.

Materials:

  • 5-BrC-containing template DNA

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer

  • DNA Polymerase of choice

  • dNTP mix

  • Reaction buffer

  • Stop solution (e.g., formamide with EDTA and loading dyes)

  • Denaturing polyacrylamide gel

Method:

  • Annealing: Anneal the labeled primer to the 5-BrC-containing template DNA by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Extension Reaction: Initiate the reaction by adding the DNA polymerase and dNTPs to the annealed primer-template complex. Incubate at the optimal temperature for the polymerase.

  • Time Course: Take aliquots of the reaction at different time points (e.g., 1, 5, 10, 30 minutes) and quench the reaction by adding the aliquot to the stop solution.

  • Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel. A sequencing ladder of the same template can be run alongside to precisely map the stall sites.

  • Analysis: Visualize the gel using autoradiography or fluorescence imaging. The accumulation of bands that are shorter than the full-length product indicates polymerase stalling. The position of these bands reveals the location of the stall site relative to the 5-BrC modification.

Diagrams

Polymerase_Stalling_Workflow cluster_prep Template Preparation cluster_reaction Polymerase Extension Reaction cluster_analysis Analysis Start Synthesize 5-BrC Oligonucleotide Purify Purify Template (HPLC/PAGE) Start->Purify Anneal Anneal Labeled Primer to Template Purify->Anneal Initiate Initiate Reaction (Add Polymerase, dNTPs) Anneal->Initiate TimeCourse Incubate and Collect Time Points Initiate->TimeCourse Terminate Terminate Reaction (Stop Solution) TimeCourse->Terminate Gel Denaturing PAGE Terminate->Gel Visualize Visualize Bands (Autoradiography/Fluorescence) Gel->Visualize Analyze Analyze Stall Sites Visualize->Analyze Result1 No Stalling Analyze->Result1 Full-length product only Result2 Stalling Occurred Analyze->Result2 Bands shorter than full-length product

Caption: Workflow for a primer extension assay to detect polymerase stalling.

Troubleshooting_Flowchart Start Low/No PCR Product with 5-BrC Template CheckTemplate Is Template Quality High? Start->CheckTemplate CheckPrimers Are Primers and Annealing Temp Optimal? CheckTemplate->CheckPrimers Yes PurifyTemplate Re-purify Template Assess Integrity CheckTemplate->PurifyTemplate No CheckPolymerase Is Polymerase Suitable? CheckPrimers->CheckPolymerase Yes OptimizePrimers Redesign Primers or Run Temperature Gradient CheckPrimers->OptimizePrimers No ChangePolymerase Try High-Processivity or Different Fidelity Polymerase CheckPolymerase->ChangePolymerase No OptimizeConditions Add Enhancers (DMSO, Betaine) Increase Extension Time CheckPolymerase->OptimizeConditions Yes PurifyTemplate->CheckTemplate OptimizePrimers->CheckPrimers ChangePolymerase->CheckPolymerase Success Successful Amplification OptimizeConditions->Success

Caption: Troubleshooting flowchart for low or no PCR product.

Cellular_Repair_Pathway DNA_Lesion DNA with 5-BrC Lesion Glycosylase Recognition & Excision by DNA Glycosylase DNA_Lesion->Glycosylase AP_Site Abasic (AP) Site Created Glycosylase->AP_Site AP_Endonuclease Incision by AP Endonuclease AP_Site->AP_Endonuclease Gap_Creation Single-Nucleotide Gap AP_Endonuclease->Gap_Creation DNA_Polymerase Gap Filling by DNA Polymerase Gap_Creation->DNA_Polymerase Ligation Nick Sealing by DNA Ligase DNA_Polymerase->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: Postulated Base Excision Repair pathway for 5-BrC lesions.

References

Validation & Comparative

Comparative Guide to the Validation of Anti-5-Bromocytosine Antibodies for Immunodetection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of 5-Bromocytosine (5BrdC) is crucial for studying DNA replication, repair, and mutagenesis. The quality of the anti-5-Bromocytosine antibody used is paramount for reliable and reproducible results. This guide provides a framework for the validation and comparison of commercially available anti-5BrdC antibodies, offering objective methodologies and supporting experimental protocols to aid in the selection of the most suitable antibody for your research needs.

Due to the limited availability of direct side-by-side comparative studies in published literature, this guide presents a template for in-house validation, complete with illustrative data. Researchers are encouraged to use these protocols to generate their own comparative data.

Data Presentation: A Comparative Overview

Effective antibody validation requires the systematic comparison of key performance metrics. The following tables provide a structured format for summarizing quantitative data from various validation assays.

Table 1: Antibody Specificity and Sensitivity by Dot Blot Analysis

This table allows for the direct comparison of the lower limit of detection (sensitivity) and any potential cross-reactivity (specificity) of different anti-5BrdC antibodies.

Antibody (Supplier, Cat. No.)DilutionLower Limit of Detection (ng of 5BrdC-labeled DNA)Cross-Reactivity (Signal at 50ng of unmodified DNA)Cross-Reactivity (Signal at 50ng of 5-Methylcytosine DNA)
Antibody A (Supplier X, Cat# 12345)1:10000.5 ngNo detectable signalNo detectable signal
Antibody B (Supplier Y, Cat# 67890)1:10001.0 ngNo detectable signalFaint signal
Antibody C (Supplier Z, Cat# 13579)1:10000.5 ngFaint signalNo detectable signal

Note: The data presented in this table is for illustrative purposes only.

Table 2: Comparative Titer and Specificity by ELISA

This table facilitates the comparison of antibody titers and their specificity in a quantitative ELISA format. The half-maximal effective concentration (EC50) provides a measure of the antibody's potency.

Antibody (Supplier, Cat. No.)Optimal Titer (Dilution)EC50 (ng/mL)Signal with Unmodified DNA (OD450 at highest concentration)Signal with 5-Methylcytosine DNA (OD450 at highest concentration)
Antibody A (Supplier X, Cat# 12345)1:2000500.050.06
Antibody B (Supplier Y, Cat# 67890)1:10001000.070.15
Antibody C (Supplier Z, Cat# 13579)1:2500400.120.08

Note: The data presented in this table is for illustrative purposes only.

Experimental Protocols

Detailed and consistent experimental protocols are essential for accurate antibody validation and comparison.

Dot Blot Protocol for Specificity and Sensitivity

This protocol is designed to assess the specificity and sensitivity of anti-5BrdC antibodies.

  • Antigen Preparation:

    • Prepare serial dilutions of single-stranded or double-stranded DNA containing 5BrdC (e.g., from 50 ng down to 0.1 ng).

    • Prepare control spots with 50 ng of unmodified DNA and 50 ng of DNA containing other modifications like 5-Methylcytosine (5mC).

  • Membrane Preparation:

    • Cut a piece of nitrocellulose or PVDF membrane to the desired size.

    • Gently spot 2 µL of each DNA dilution and control onto the membrane.

    • Allow the spots to air dry completely.

    • Cross-link the DNA to the membrane by UV irradiation.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-5BrdC antibodies to be tested in the blocking buffer at the manufacturer's recommended concentration or a starting dilution of 1:1000.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system.

Competitive ELISA Protocol for Specificity

This protocol provides a quantitative measure of antibody specificity by assessing its ability to be inhibited by free 5-Bromodeoxycytidine (5BrdC).

  • Plate Coating:

    • Coat the wells of a 96-well microplate with 100 µL of a solution containing 1 µg/mL of 5BrdC-conjugated BSA in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.

  • Competition Step:

    • Prepare a series of dilutions of the competitor nucleosides: 5-Bromodeoxycytidine, deoxycytidine, and 5-methyldeoxycytidine.

    • In separate tubes, pre-incubate a fixed, optimized dilution of the anti-5BrdC antibody with each concentration of the competitor nucleosides for 1 hour at 37°C.

  • Antibody Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Add 100 µL of the antibody-competitor mixtures to the wells.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody and Detection:

    • Wash the wells three times with wash buffer.

    • Add 100 µL of an appropriate HRP-conjugated secondary antibody diluted in blocking buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the wells five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of 2M H2SO4.

    • Read the absorbance at 450 nm. A decrease in signal in the presence of free 5BrdC indicates specific binding.

Mandatory Visualization

Diagrams illustrating the experimental workflows provide a clear and concise overview of the validation processes.

Dot_Blot_Workflow cluster_prep Preparation cluster_assay Assay antigen_prep Antigen Preparation (5BrdC DNA dilutions, Controls) membrane_prep Membrane Spotting & UV Cross-linking antigen_prep->membrane_prep Spotting blocking Blocking (5% Milk or 3% BSA) membrane_prep->blocking primary_ab Primary Antibody Incubation (Anti-5BrdC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Washing detection Chemiluminescent Detection secondary_ab->detection Washing

Figure 1. Dot Blot experimental workflow for antibody validation.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection coating Plate Coating (5BrdC-BSA) blocking_plate Blocking (1% BSA) coating->blocking_plate add_mixture Add Mixture to Plate blocking_plate->add_mixture competitor_prep Competitor Preparation (Free Nucleosides) pre_incubation Pre-incubation (Antibody + Competitor) competitor_prep->pre_incubation pre_incubation->add_mixture secondary_ab_elisa Secondary Antibody Incubation add_mixture->secondary_ab_elisa Washing substrate Substrate & Reading secondary_ab_elisa->substrate Washing

Figure 2. Competitive ELISA workflow for specificity assessment.

The Gold Standard for 5-Bromocytosine Quantification: A Comparative Guide to ¹³C and ¹⁵N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 5-Bromocytosine, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving the highest levels of accuracy and reliability in mass spectrometry-based bioanalysis. This guide provides an objective comparison of ¹³C- and ¹⁵N-labeled this compound as internal standards, supported by representative experimental data and detailed methodologies, to assist in the selection of the most appropriate standard for your analytical needs.

The inherent variability in sample preparation, matrix effects, and instrument response can significantly impact the accuracy and precision of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of an ideal internal standard, one that closely mimics the analyte of interest, is the most effective strategy to mitigate these challenges. Stable isotope-labeled internal standards are considered the "gold standard" as their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute and experience similar ionization efficiencies, thus providing the most accurate correction.

Performance Comparison: ¹³C- vs. ¹⁵N-Labeled this compound

While both ¹³C and ¹⁵N labeling provide excellent internal standards for the quantification of this compound, there are subtle differences to consider. The choice between them often depends on the specific requirements of the assay, including desired mass shift, potential for isotopic interference, and cost of synthesis.

Key Considerations:

  • Mass Shift: A sufficient mass difference between the analyte and the internal standard is crucial to prevent isotopic crosstalk. Both ¹³C and ¹⁵N labeling can provide an adequate mass shift. For this compound (C₄H₄BrN₃O), introducing multiple ¹³C or ¹⁵N atoms can achieve a mass shift of +3 or more, which is generally sufficient to move the internal standard's signal outside the natural isotopic envelope of the analyte.

  • Natural Abundance: Carbon-13 has a higher natural abundance (approximately 1.1%) compared to Nitrogen-15 (approximately 0.37%). This means that the unlabeled this compound will have a small natural M+1 peak due to the presence of ¹³C. While generally not an issue with a sufficient mass shift in the internal standard, the lower natural abundance of ¹⁵N can result in a slightly "cleaner" baseline at the mass-to-charge ratio (m/z) of the internal standard.

  • Synthesis: The complexity and cost of synthesizing the labeled this compound can be a deciding factor. The availability of starting materials and the number of synthetic steps can vary between ¹³C and ¹⁵N labeling strategies.

Quantitative Data Summary

The following table presents representative validation data for an LC-MS/MS method for the quantification of this compound using a stable isotope-labeled internal standard. This data is illustrative of the expected performance and is based on typical validation parameters outlined in regulatory guidelines.

Validation Parameter Acceptance Criteria Representative Performance with ¹³C or ¹⁵N Labeled this compound IS
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%) Consistent and reproducible85-105%
Matrix Effect (%) CV ≤ 15%< 10%

Experimental Protocols

Synthesis of Labeled this compound (Illustrative)
  • Starting Material: Begin with a commercially available, isotopically labeled precursor, such as [2-¹³C, 1,3-¹⁵N₂]-Cytosine.

  • Bromination: Perform a direct bromination of the labeled cytosine at the C5 position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent system.

  • Purification: The resulting labeled this compound would then be purified using techniques such as recrystallization or column chromatography to ensure high chemical and isotopic purity.

  • Characterization: The final product must be thoroughly characterized by mass spectrometry and NMR to confirm its identity, purity, and the extent of isotopic labeling.

Quantification of this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantification of this compound in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the ¹³C or ¹⁵N labeled this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of this compound from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) → Product ion (m/z)

      • Labeled this compound IS: Labeled precursor ion (m/z) → Labeled product ion (m/z)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Spike Spike with Labeled IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition MSMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

Signaling_Pathway Analyte This compound (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Labeled this compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis (Co-elution, Co-ionization) SamplePrep->LCMS Correction Correction for Variability (Matrix Effects, Recovery) LCMS->Correction Quantification Accurate Quantification Correction->Quantification

Caption: Logical relationship of using a labeled internal standard for accurate quantification.

A Head-to-Head Comparison: Affinity-Based 5-Methylcytosine Mapping vs. Bisulfite Sequencing for Genome-Wide DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on two principal methodologies for mapping DNA methylation: affinity-based enrichment and bisulfite conversion. This guide provides a detailed comparison of Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq) and Whole-Genome Bisulfite Sequencing (WGBS), supported by experimental data and protocols to inform the selection of the most appropriate technique for your research needs.

Understanding the landscape of DNA methylation, a key epigenetic modification, is crucial for unraveling the complexities of gene regulation in both normal physiological processes and disease states. Two powerful techniques dominate the field of genome-wide methylation analysis: Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq), an affinity-based method, and Whole-Genome Bisulfite Sequencing (WGBS), the current gold standard for single-base resolution mapping. This guide provides an objective comparison of their principles, performance, and practical considerations.

At a Glance: MeDIP-seq vs. WGBS

The choice between MeDIP-seq and WGBS hinges on the specific research question, available resources, and desired resolution. MeDIP-seq offers a cost-effective approach for assessing genome-wide methylation patterns and identifying differentially methylated regions (DMRs), particularly in regions with low to medium CpG density. In contrast, WGBS provides a comprehensive, single-base resolution map of the methylome, albeit at a higher cost and with greater analytical complexity.

FeatureMethylated DNA Immunoprecipitation Sequencing (MeDIP-seq)Whole-Genome Bisulfite Sequencing (WGBS)
Principle Immunoprecipitation of methylated DNA fragments using an antibody against 5-methylcytosine (5mC).Chemical conversion of unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
Resolution Low to medium (determined by fragment size, typically 100-500 bp).Single-base resolution.
Coverage Biased towards methylated regions; provides broader coverage of the genome, especially in lower CpG density regions.[1][2]Theoretically covers every cytosine in the genome, but can have reduced coverage in GC-rich regions due to DNA degradation.
Quantitative Semi-quantitative; provides relative enrichment of methylation.Quantitative; provides the percentage of methylation at each cytosine.
DNA Input Relatively low input requirements (can be performed with 100 ng of DNA).[3]Higher DNA input requirements (typically 500 ng or more).[4]
Cost More cost-effective for large-scale studies.Higher cost due to deeper sequencing requirements.
Data Analysis Peak-calling algorithms to identify enriched regions (DMRs).Requires specialized alignment software to handle the three-letter genome representation.
Limitations Resolution is limited by fragment size; antibody specificity can be a factor; less accurate for quantifying methylation levels in partially methylated regions.[5]Harsh bisulfite treatment can degrade DNA; incomplete conversion can lead to false positives; cannot distinguish between 5mC and 5-hydroxymethylcytosine (5hmC) without modification (e.g., oxBS-seq).
Concordance with WGBS Good positive correlation (Spearman correlation of ~0.74).Considered the "gold standard" for validation.

Experimental Workflows and Underlying Principles

The fundamental differences between MeDIP-seq and WGBS are rooted in their distinct experimental approaches.

MeDIP-seq: An Affinity-Based Enrichment Strategy

MeDIP-seq leverages the high specificity of an antibody to capture methylated DNA fragments. The process begins with the fragmentation of genomic DNA, followed by immunoprecipitation using an antibody that specifically binds to 5-methylcytosine. The enriched, methylated DNA fragments are then purified and used to construct a sequencing library.

MeDIP_seq_Workflow cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Sequencing and Analysis Genomic_DNA Genomic DNA Fragmentation DNA Fragmentation (Sonication) Genomic_DNA->Fragmentation Denaturation Denaturation Fragmentation->Denaturation Immunoprecipitation Immunoprecipitation with anti-5mC Antibody Denaturation->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution of Methylated DNA Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling) Sequencing->Data_Analysis

MeDIP-seq Experimental Workflow.
WGBS: Chemical Conversion for Base-Resolution Mapping

WGBS relies on the chemical treatment of DNA with sodium bisulfite. This treatment deaminates unmethylated cytosines into uracils, which are then read as thymines during PCR amplification and sequencing. Methylated cytosines are resistant to this conversion and are read as cytosines. By comparing the sequenced reads to the reference genome, the methylation status of every cytosine can be determined at single-nucleotide resolution.

WGBS_Workflow cluster_0 Sample Preparation cluster_1 Bisulfite Conversion cluster_2 Sequencing and Analysis Genomic_DNA Genomic DNA Fragmentation DNA Fragmentation Genomic_DNA->Fragmentation End_Repair End Repair & dA-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Treatment Sodium Bisulfite Treatment Adapter_Ligation->Bisulfite_Treatment PCR_Amp PCR Amplification Bisulfite_Treatment->PCR_Amp Sequencing Next-Generation Sequencing PCR_Amp->Sequencing Data_Analysis Data Analysis (Alignment & Methylation Calling) Sequencing->Data_Analysis

References

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Reactant of Route 1
Reactant of Route 1
5-Bromocytosine
Reactant of Route 2
Reactant of Route 2
5-Bromocytosine

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